Product packaging for Iritone(Cat. No.:CAS No. 67801-38-1)

Iritone

Cat. No.: B1232678
CAS No.: 67801-38-1
M. Wt: 192.3 g/mol
InChI Key: FETSKTIMHFKZNF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iritone, also known as this compound, is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B1232678 Iritone CAS No. 67801-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67801-38-1

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+

InChI Key

FETSKTIMHFKZNF-AATRIKPKSA-N

SMILES

CC1CC(=CC(C1C=CC(=O)C)C)C

Isomeric SMILES

CC1CC(=CC(C1/C=C/C(=O)C)C)C

Canonical SMILES

CC1CC(=CC(C1C=CC(=O)C)C)C

Other CAS No.

67801-38-1

Synonyms

4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one
4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one
4-(TMC)-3-B cpd

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Bioactivity of Iritone and its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides an in-depth exploration of the biological activities of Iritone and its analogues for researchers, scientists, and drug development professionals. While specific research on this compound is limited, this document extrapolates its potential pharmacological activities based on the extensive studies conducted on its structural class: the ionones. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways implicated in the bioactivity of these compounds.

Introduction

This compound, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family of cyclic ketones. Ionones are naturally occurring aroma compounds found in various essential oils and are recognized for their characteristic floral and woody scents. Beyond their use in the fragrance industry, ionones and their synthetic analogues have garnered significant scientific interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the existing scientific literature to provide a comprehensive overview of the therapeutic potential of this class of compounds.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for ionone analogues, offering a comparative perspective on their potential efficacy. It is important to note that direct quantitative data for this compound is not extensively available in the current literature; therefore, the data presented here is for structurally related and well-studied ionone analogues.

Table 1: Anticancer Activity of Ionone Analogues

CompoundCell LineAssayIC50 (µM)Reference
β-IononeMCF-7 (Breast Cancer)MTT Assay150[1]
β-IononePC-3 (Prostate Cancer)MTT Assay200[2]
Chiral Ionone Alkaloid DerivativeMDA-MB-231 (Breast Cancer)Chemotaxis Assay0.035 ± 0.004[3]
β-Ionone-derived Chalcone (1a)A549 (Lung Cancer)MTT Assay2.8[4]
β-Ionone-derived Chalcone (1d)A549 (Lung Cancer)MTT Assay3.2[4]
β-Ionone-derived Chalcone (1g)A549 (Lung Cancer)MTT Assay4.5[4]

Table 2: Antimicrobial Activity of Ionone Analogues

CompoundMicroorganismAssayMIC (µg/mL)Reference
β-IononeStaphylococcus aureusBroth Microdilution125[5]
β-IononeEscherichia coliBroth Microdilution250[5]
β-IononeCandida albicansBroth Microdilution62.5[5]
Ketone C18 (β-Ionone derivative)Fusarium solaniSpore Germination Inhibition0.05% (100% inhibition)[6]
Alcohol C18 (β-Ionone derivative)Staphylococcus aureusAgar (B569324) Diffusion-[6]

Key Signaling Pathways

The biological effects of ionone analogues are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Olfactory Receptor 51E2 (OR51E2) Signaling Pathway

Several studies have identified the olfactory receptor OR51E2 as a key target of β-ionone.[7][8][9] Ectopically expressed in various tissues, including the prostate and skin, its activation by ionone analogues can trigger downstream signaling cascades that influence cell proliferation, migration, and apoptosis.

OR51E2_Signaling_Pathway This compound This compound / Ionone Analogue OR51E2 OR51E2 This compound->OR51E2 binds G_protein G-protein OR51E2->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC Ca2->PKC activates MAPK_cascade MAPK Cascade (ERK, p38, JNK) PKC->MAPK_cascade activates Apoptosis Apoptosis MAPK_cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_cascade->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation MAPK_cascade->Proliferation_Inhibition

Caption: OR51E2 Signaling Pathway Activation by Ionone Analogues.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Ionone analogues have been shown to modulate MAPK signaling, leading to anticancer effects.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates This compound This compound / Ionone Analogue This compound->Raf inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Modulation of the MAPK/ERK Signaling Pathway by Ionone Analogues.

Glycogen Synthase Kinase 3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and metabolism. Its dysregulation is implicated in several diseases, including cancer. Some studies suggest that the anticancer effects of ionone analogues may involve the modulation of the GSK-3β pathway.

GSK3B_Signaling_Pathway cluster_cytoplasm Cytoplasm PI3K PI3K Akt Akt PI3K->Akt activates GSK3B_active GSK-3β (active) Akt->GSK3B_active phosphorylates GSK3B_inactive p-GSK-3β (inactive) Beta_Catenin β-catenin GSK3B_active->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates This compound This compound / Ionone Analogue This compound->PI3K inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription

Caption: Postulated Modulation of the GSK-3β Signaling Pathway by Ionone Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of ionone analogues.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Cell Migration Assay (Transwell Assay)

The transwell migration assay, also known as the Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.[15][16][17]

Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Cells that migrate through the pores to the lower surface of the membrane are fixed, stained, and counted.

Protocol:

  • Insert Preparation: Rehydrate the transwell inserts (typically with 8 µm pores for cancer cells) with serum-free medium for at least 30 minutes at 37°C.

  • Chemoattractant Addition: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.

  • Cell Seeding: Resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 100 µL of the cell suspension to the upper chamber of each transwell insert. Add the test compound (this compound or its analogue) at various concentrations to the upper chamber.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

  • Cell Counting: Gently wash the inserts with PBS. Allow the inserts to air dry. Count the stained cells in several random fields under a microscope.

  • Data Analysis: Quantify the number of migrated cells per field and compare the treated groups to the control group.

Antimicrobial Susceptibility Test (Disk Diffusion Assay)

The disk diffusion assay (Kirby-Bauer method) is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[1][18][19]

Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate that has been uniformly inoculated with a test microorganism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of growth inhibition will appear around the disk.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard) in sterile saline or broth.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of this compound or its analogues onto the surface of the agar. A control disk with the solvent used to dissolve the compounds should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is used to determine whether the microorganism is susceptible, intermediate, or resistant to the tested compound, based on standardized interpretive charts (if available) or by comparison to control antibiotics.

Conclusion

The available scientific evidence strongly suggests that this compound and its analogues in the ionone family possess a range of promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities appear to be mediated through the modulation of key cellular signaling pathways such as the OR51E2, MAPK, and GSK-3β pathways. While further research is needed to elucidate the specific quantitative bioactivities and mechanisms of action of this compound itself, the data presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to explore the therapeutic potential of this intriguing class of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on preclinical research and may not be representative of clinical outcomes.

References

Iritone: A Compound with Olfactory Promise Shows Limited Evidence as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of Iritone, a compound primarily known for its application in the fragrance and cosmetics industries, have yielded minimal evidence to support its development as a clinical therapeutic agent. While noted for its low toxicity and potential sedative effects in aromatherapy, comprehensive studies detailing its mechanism of action in a therapeutic context, clinical trial data, and specific experimental protocols are not available in the public domain.

This compound, chemically identified as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family, recognized for its characteristic woody and floral scent.[1] Its molecular formula is C13H20O, and it has a molecular weight of 192.3 g/mol .[1][2] The primary applications of this compound have been in perfumes, cosmetics, and aromatherapy, where its fragrance-enhancing and potential calming properties are utilized.[1]

Toxicological assessments have indicated that this compound possesses low acute toxicity.[1] However, a thorough review of scientific literature and clinical trial databases reveals a significant lack of research into its use as a primary therapeutic agent for any specific disease. Searches for a mechanism of action, clinical trials, and detailed experimental studies for this compound in a therapeutic setting did not yield any relevant results.

It is crucial to distinguish this compound from other investigational drugs with phonetically similar names. For instance, "Eritoran," an investigational drug for sepsis, and "ORIN1001," a selective IRE1α RNAse inhibitor in oncology clinical trials, are distinct chemical entities and should not be confused with this compound. Similarly, other developmental drugs such as "ET-02" for androgenic alopecia and "AR-1105" for macular edema are unrelated to this compound.

Due to the absence of scientific data on this compound as a therapeutic agent, this report cannot provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The available information is centered on its use in the fragrance industry and preliminary toxicological data. Further research and preclinical studies would be necessary to explore any potential therapeutic applications of this compound.

References

Unveiling the Aromatic World: A Technical Guide to Olfactory Receptor Activation by Ionones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanisms and methodologies surrounding the activation of olfactory receptors (ORs) by the ionone (B8125255) class of odorants, to which the fragrance ingredient Iritone belongs. While specific receptor-ligand interactions for this compound are not yet publicly characterized, this document outlines the established principles of olfactory signal transduction and the key experimental protocols utilized to deorphanize and characterize these crucial sensory receptors.

The Ionone Family: A Symphony of Scents

The ionones are a class of aroma compounds prized for their characteristic violet and woody scents. This family includes several isomers, such as alpha-irone, beta-irone, and gamma-irone, each contributing unique nuances to a fragrance profile.[1][2] this compound, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a member of this family, valued for its woody and floral notes in the fragrance industry.[3] While the olfactory characteristics of these molecules are well-documented by perfumers, the specific olfactory receptors responsible for their detection remain largely unidentified in scientific literature.

Table 1: Chemical Identity of this compound

PropertyValue
IUPAC Name (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.3 g/mol
CAS Number 67801-38-1

The Olfactory Signal Transduction Pathway

The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signaling pathway is initiated when an odorant, such as an ionone, binds to its specific OR. This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx of positive ions depolarizes the neuron, and if the depolarization reaches a certain threshold, an action potential is generated and propagated to the olfactory bulb of the brain for further processing.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_influx Allows ATP ATP cAMP->CNG Opens Depolarization Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Olfactory Signal Transduction Pathway

Experimental Protocols for Olfactory Receptor Deorphanization

Identifying the specific ORs that are activated by a particular odorant is a process known as deorphanization. Several in vitro experimental techniques are commonly employed for this purpose.

Heterologous Expression of Olfactory Receptors

A primary challenge in studying ORs is their expression in a functional form in non-olfactory cell lines. HEK293 (Human Embryonic Kidney 293) cells are frequently used for this purpose. To enhance the functional expression and trafficking of ORs to the cell membrane, they are often co-transfected with accessory proteins such as Receptor-Transporting Protein 1S (RTP1S) and Gαolf.

Calcium Imaging Assay

The calcium imaging assay is a widely used method to measure the activation of ORs that couple to the Gαq pathway or when Gαolf is co-expressed with Gα15/16, which redirects the signal through the phospholipase C pathway, leading to an increase in intracellular calcium.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium and seeded onto glass-bottomed dishes. The cells are then transiently transfected with plasmids encoding the specific OR of interest, RTP1S, and a G-protein chimera (e.g., Gα15/16) if necessary.

  • Fluorescent Dye Loading: After an incubation period to allow for protein expression (typically 24-48 hours), the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Stimulation and Imaging: The cells are then washed and placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded before the application of the odorant (e.g., this compound) at various concentrations.

  • Data Analysis: Changes in intracellular calcium concentration are detected as changes in fluorescence intensity. The response is typically quantified as the change in fluorescence divided by the baseline fluorescence (ΔF/F).

Calcium_Imaging_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with OR, RTP1S, Gα15/16 cell_culture->transfection incubation Incubation (24-48h) transfection->incubation dye_loading Loading with Calcium-Sensitive Dye incubation->dye_loading imaging Fluorescence Microscopy (Baseline Recording) dye_loading->imaging stimulation Odorant Application (e.g., this compound) imaging->stimulation data_acquisition Record Fluorescence Change stimulation->data_acquisition analysis Data Analysis (ΔF/F) data_acquisition->analysis end End analysis->end

Calcium Imaging Assay Workflow
cAMP Assay

For ORs that couple to the canonical Gαolf pathway, a cAMP assay is the preferred method to measure receptor activation. These assays quantify the production of cyclic AMP following stimulation with an odorant.

Methodology:

  • Cell Culture and Transfection: Similar to the calcium imaging assay, HEK293 cells are cultured and transfected with the OR of interest, RTP1S, and Gαolf.

  • Cell Stimulation: After the incubation period, the cells are treated with the odorant at various concentrations in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: The cells are then lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The measured cAMP levels are normalized to a control (unstimulated cells) and plotted against the odorant concentration to determine the dose-response relationship.

cAMP_Assay_Workflow start Start cell_culture HEK293 Cell Culture start->cell_culture transfection Transfection with OR, RTP1S, Gαolf cell_culture->transfection incubation Incubation (24-48h) transfection->incubation stimulation Odorant Application (e.g., this compound) + PDE Inhibitor incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement (e.g., HTRF, ELISA) lysis->cAMP_measurement analysis Data Analysis (Dose-Response Curve) cAMP_measurement->analysis end End analysis->end

cAMP Assay Workflow

Quantitative Data Presentation

Upon successful deorphanization of an olfactory receptor with a ligand such as this compound, the potency and efficacy of the interaction are quantified. The half-maximal effective concentration (EC₅₀) is a key parameter, representing the concentration of the ligand that elicits 50% of the maximum response. This data is typically presented in a tabular format for clear comparison.

Table 2: Template for Quantitative Analysis of Olfactory Receptor Activation by this compound

Olfactory ReceptorAgonistEC₅₀ (µM)Maximum Response (% of Control)Assay Type
e.g., OR1A1This compoundData Not AvailableData Not AvailablecAMP Assay
e.g., OR2W1This compoundData Not AvailableData Not AvailableCalcium Imaging

Note: The data in this table is hypothetical and serves as a template. To date, no publicly available studies have reported the EC₅₀ values for this compound with specific olfactory receptors.

Conclusion

The activation of olfactory receptors by ionones like this compound is a critical first step in the perception of their characteristic scents. While the specific ORs that recognize this compound have yet to be identified, the experimental methodologies outlined in this guide, including heterologous expression, calcium imaging, and cAMP assays, provide a robust framework for future research in this area. The deorphanization of these receptors will not only enhance our fundamental understanding of olfaction but also pave the way for the rational design of novel fragrance ingredients and potential therapeutic applications targeting ectopic olfactory receptors.

References

An In-depth Technical Guide to the In Vitro Signaling Pathway of Ionones: A Focus on β-Ionone as a Proxy for Iritone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, a specific signaling pathway for "Iritone" (4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one) has not been characterized. However, due to its structural similarity to other well-studied ionones, this guide will focus on the in vitro signaling pathways of β-ionone, a closely related and extensively researched compound. The information presented here on β-ionone can serve as a foundational resource and a starting point for investigating the potential biological activities of this compound.

Introduction

Ionones are a class of terpenoids that are widely distributed in nature and are known for their characteristic floral scents. Beyond their use in the fragrance industry, certain ionones, particularly β-ionone, have demonstrated significant biological activities in vitro, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] These activities are mediated through the modulation of several key cellular signaling pathways. This technical guide provides a comprehensive overview of the known in vitro signaling pathways of β-ionone, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this field of study.

Core Signaling Pathways of β-Ionone In Vitro

β-ionone exerts its biological effects through multiple signaling cascades, primarily impacting cell proliferation, apoptosis, and inflammation. The key pathways identified in in vitro studies include the activation of the olfactory receptor OR51E2, inhibition of the NF-κB and MAPK pathways, and modulation of the intrinsic apoptotic pathway.

Olfactory Receptor 51E2 (OR51E2) Signaling

β-ionone is a known agonist for the ectopically expressed olfactory receptor OR51E2 in various cell types, including prostate cancer cells and retinal pigment epithelial (RPE) cells.[3][4] Activation of OR51E2 by β-ionone initiates a signaling cascade that can lead to diverse cellular responses.

The binding of β-ionone to OR51E2, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This is often accompanied by an increase in intracellular calcium concentration ([Ca²⁺]i).[3][5] Downstream of these second messengers, the ERK1/2 and AKT pathways are activated, which can influence cell migration and proliferation.[3]

OR51E2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm b_ionone β-ionone OR51E2 OR51E2 (GPCR) b_ionone->OR51E2 G_protein G-protein OR51E2->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Ca2_increase ↑ [Ca²⁺]i G_protein->Ca2_increase ERK1_2 ERK1/2 cAMP->ERK1_2 AKT AKT cAMP->AKT Ca2_increase->ERK1_2 Ca2_increase->AKT Cell_Response Cellular Responses (Migration, Proliferation) ERK1_2->Cell_Response AKT->Cell_Response

OR51E2 Signaling Pathway
Anti-Cancer Signaling: Apoptosis and Cell Cycle Arrest

In various cancer cell lines, β-ionone has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[6][7] This is achieved through the modulation of several key regulatory proteins.

β-ionone treatment leads to the downregulation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[6] This pathway is crucial for the synthesis of cholesterol and isoprenoids necessary for cell growth. Furthermore, β-ionone downregulates the expression of cell cycle proteins Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6][8]

The pro-apoptotic effects of β-ionone are mediated by altering the balance of Bcl-2 family proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are the executioners of apoptosis.[1][9]

Anti_Cancer_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction b_ionone β-ionone HMGCR HMG-CoA Reductase b_ionone->HMGCR downregulates CyclinD1_CDK4 Cyclin D1 / CDK4 b_ionone->CyclinD1_CDK4 downregulates Bcl2 Bcl-2 b_ionone->Bcl2 downregulates Bax Bax b_ionone->Bax upregulates G1_Arrest G1 Phase Arrest CyclinD1_CDK4->G1_Arrest Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Anti-Cancer Signaling of β-ionone
Anti-Inflammatory Signaling: Inhibition of NF-κB and MAPK Pathways

β-ionone has demonstrated potent anti-inflammatory properties in vitro by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[10][11]

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), β-ionone inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[10] This leads to a reduction in the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.[1][10]

Concurrently, β-ionone can suppress the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[10][12] The MAPK pathway is another critical regulator of inflammatory responses, and its inhibition by β-ionone further contributes to the decreased production of inflammatory mediators.

Anti_Inflammatory_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK MAPK MAPK (ERK, p38, JNK) LPS->MAPK b_ionone β-ionone b_ionone->IKK b_ionone->MAPK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, iNOS, COX-2) MAPK->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes

Anti-Inflammatory Signaling of β-ionone

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of β-ionone against various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Reference
DU145Prostate Carcinoma210[6][7]
LNCaPProstate Carcinoma130[6][7]
PC-3Prostate Adenocarcinoma130[6][7]
SGC-7901Gastric Adenocarcinoma89[9]
A549Lung Cancer0.001-0.003 (for derivatives)[13]
MCF-7Breast Cancer< 50 (significant inhibition)[8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of ionones.

General Experimental Workflow

A typical workflow for investigating the in vitro effects of a compound like β-ionone involves a series of assays to determine its impact on cell viability, apoptosis, cell cycle, and the expression of key signaling proteins and genes.

Experimental_Workflow cluster_assays In Vitro Assays start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with β-ionone (Dose-response and Time-course) start->treatment viability Cell Viability Assay (MTT / Crystal Violet) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_exp Protein Expression (Western Blot) treatment->protein_exp gene_exp Gene Expression (RT-qPCR) treatment->gene_exp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_exp->data_analysis gene_exp->data_analysis

General Experimental Workflow
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of β-ionone on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • β-ionone stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of β-ionone (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with β-ionone as described above.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-ERK, Total-ERK, Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with β-ionone, wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize and quantify the protein bands using an imaging system.

This guide provides a foundational understanding of the in vitro signaling pathways potentially modulated by this compound, based on the current knowledge of the structurally similar compound, β-ionone. The provided protocols and data serve as a practical resource for researchers to design and conduct further investigations into the biological activities of this class of compounds.

References

The Sweet Scent of Therapeutic Potential: A Technical Guide to the Structure-Activity Relationship of Iritone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, a member of the ionone (B8125255) family of fragrant organic compounds, is chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one. While traditionally utilized in the fragrance industry for its pleasant woody and floral scent, recent scientific investigations have unveiled a promising spectrum of biological activities inherent in this compound and its chemical relatives, the ionones. This technical guide delves into the burgeoning field of this compound derivative research, with a specific focus on their structure-activity relationships (SAR) in the context of anticancer and anti-inflammatory applications. As researchers seek novel therapeutic agents with improved efficacy and safety profiles, the this compound scaffold presents a compelling starting point for drug discovery and development. This document aims to provide a comprehensive overview of the current understanding of this compound derivative SAR, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Anticancer Activity of this compound Derivatives

The exploration of this compound and its analogs in oncology has revealed their potential to modulate key pathways involved in cancer progression, including cell proliferation, migration, and angiogenesis. The structural backbone of this compound, featuring a cyclohexene (B86901) ring and an α,β-unsaturated ketone side chain, offers multiple sites for chemical modification to enhance anticancer potency and selectivity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the cytotoxic and anti-migratory activities of selected this compound (ionone) derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Chiral Ionone Alkaloid Derivative 11g MDA-MB-231 (Human Breast Cancer)Chemotaxis Assay0.035 ± 0.004[1]
β-Ionone Thiazolylhydrazone Derivative 1k -DPPH Radical Scavenging86.525[2]
β-Ionone Thiazolylhydrazone Derivative 1m -ABTS Radical Scavenging65.408[2]

This table will be populated with more data as further research becomes available.

Key Signaling Pathways in Anticancer Activity

Several studies have implicated the inhibition of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway as a key mechanism behind the anticancer effects of certain ionone derivatives.[1] HIF-1α is a transcription factor that plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis. By inhibiting this pathway, ionone derivatives can effectively suppress tumor growth and spread.

HIF1a_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates HIF1a_protein HIF-1α mTOR->HIF1a_protein Stabilizes Proteasome Proteasome HIF1a_protein->Proteasome Degradation HIF1a_dimer HIF-1α/β Dimer HIF1a_protein->HIF1a_dimer Translocates & Dimerizes pVHL pVHL pVHL->HIF1a_protein Ubiquitinates for Degradation HRE HRE HIF1a_dimer->HRE Binds Angiogenesis_genes Angiogenesis Genes HRE->Angiogenesis_genes Promotes Transcription Iritone_Derivative This compound Derivative Iritone_Derivative->HIF1a_protein Inhibits Stabilization

Caption: Inhibition of the HIF-1α signaling pathway by an this compound derivative.

Recent evidence suggests that β-ionone can enhance the anticancer effects of conventional chemotherapeutic agents like 5-fluorouracil (B62378) by activating the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway.[3] GSK-3β is a multifunctional serine/threonine kinase that is implicated in the regulation of cell proliferation, apoptosis, and differentiation.

GSK3b_Pathway Iritone_Derivative This compound Derivative GSK3b GSK-3β Iritone_Derivative->GSK3b Activates Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Cell_Cycle_Arrest Cell Cycle Arrest GSK3b->Cell_Cycle_Arrest Induces Apoptosis Apoptosis GSK3b->Apoptosis Promotes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Proliferation_Genes Proliferation Genes TCF_LEF->Proliferation_Genes Promotes Transcription

Caption: Activation of the GSK-3β signaling pathway by an this compound derivative.

Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Quantitative Structure-Activity Relationship Data

The following table presents the anti-inflammatory activity of selected this compound (ionone) derivatives.

DerivativeAssay TypeCell LineIC50 (µM)Reference
Isonicotinate 5 ROS InhibitionHuman Blood Cells1.42 ± 0.1[4]
Isonicotinate 6 ROS InhibitionHuman Blood Cells-[4]

This table will be populated with more data as further research becomes available.

Key Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory and autoimmune diseases. Certain this compound derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Promotes Transcription Iritone_Derivative This compound Derivative Iritone_Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by an this compound derivative.

Experimental Protocols

A comprehensive evaluation of the therapeutic potential of novel this compound derivatives necessitates the use of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Derivatives Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Chemotaxis Assay

The chemotaxis assay is used to evaluate the anti-migratory effects of compounds on cancer cells.[1]

Principle: This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant. The inhibitory effect of a compound on this migration is then quantified.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber of a Transwell insert, which contains a porous membrane.

  • Chemoattractant: Place a chemoattractant (e.g., fetal bovine serum) in the lower chamber.

  • Treatment: Add the this compound derivative to the upper chamber with the cells.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration.

  • Cell Removal: Remove the non-migrated cells from the upper surface of the membrane.

  • Staining and Counting: Fix and stain the cells that have migrated to the lower surface of the membrane. Count the migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition compared to the control and determine the IC50 value.

Chemotaxis_Assay_Workflow Start Start Seed_Cells Seed Cells in Upper Chamber Start->Seed_Cells Add_Chemoattractant Add Chemoattractant to Lower Chamber Seed_Cells->Add_Chemoattractant Treat_Cells Add this compound Derivative to Upper Chamber Add_Chemoattractant->Treat_Cells Incubate Incubate for Migration Treat_Cells->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_Stain Count_Cells Count Migrated Cells Fix_Stain->Count_Cells Analyze_Data Analyze Data (Calculate IC50) Count_Cells->Analyze_Data End End Analyze_Data->End NFkB_Reporter_Assay_Workflow Start Start Transfect_Cells Transfect Cells with NF-κB Reporter Start->Transfect_Cells Seed_Cells Seed Transfected Cells Transfect_Cells->Seed_Cells Pretreat Pre-treat with this compound Derivative Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Unveiling the Influence of Irisin on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Irisin, a myokine primarily produced by skeletal muscle during exercise, has emerged as a significant modulator of gene expression across various physiological and pathological contexts. This guide provides a comprehensive overview of the documented effects of irisin on gene expression, detailing the affected genes, the magnitude of change, the experimental methodologies employed to ascertain these effects, and the signaling pathways implicated in irisin's mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of irisin and for professionals involved in the development of novel drugs targeting irisin-related pathways.

Quantitative Effects of Irisin on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in response to irisin treatment across different experimental models.

Table 1: Effects of Irisin on Anorexigenic and Neurotrophic Gene Expression in Mouse Brain [1]

GeneFold Change (mRNA level)Experimental ModelIrisin ConcentrationDuration of Treatment
CARTIncreasedC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
POMCIncreasedC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
NPYIncreasedC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
BDNFIncreasedC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
AgRPNo significant changeC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
OrexinNo significant changeC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
PMCHNo significant changeC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days
UCP2No significant changeC57BL/6 mice0.5 μg/g body weight (intraperitoneal)14 days

Table 2: Effects of Irisin on Steroidogenic Enzyme Gene Expression in Human Granulosa Cells [2]

GeneFold Change (mRNA level)Experimental ModelIrisin ConcentrationDuration of Treatment
CYP19A1Up to 1.80-fold increasePrimary human granulosa cells125-2000 ng/ml1-3 days
CYP11A1No significant changePrimary human granulosa cells125-2000 ng/ml1-3 days
CYP21A2No significant changePrimary human granulosa cells125-2000 ng/ml1-3 days
HSD3B1No significant changePrimary human granulosa cells125-2000 ng/ml1-3 days
HSD17B3No significant changePrimary human granulosa cells125-2000 ng/ml1-3 days

Table 3: Modulation of Genes Associated with Severe COVID-19 Outcome by Irisin in Human Subcutaneous Adipocytes [3]

GeneFold Change (mRNA level)Experimental Model
TRIB33-fold increaseHuman subcutaneous adipocytes
FURINDecreasedHuman subcutaneous adipocytes
ADAM10DecreasedHuman subcutaneous adipocytes
TLR3DecreasedHuman subcutaneous adipocytes
HAT1DecreasedHuman subcutaneous adipocytes
HDAC2DecreasedHuman subcutaneous adipocytes
KDM5BDecreasedHuman subcutaneous adipocytes
SIRT1DecreasedHuman subcutaneous adipocytes
RAB1ADecreasedHuman subcutaneous adipocytes

Experimental Protocols

This section provides a detailed description of the methodologies used in the cited studies to investigate the effects of irisin on gene expression.

Protocol 1: In Vivo Administration of Irisin and Gene Expression Analysis in Mouse Brain[1]

1. Animal Model and Treatment:

  • Twelve male 6-week-old C57BL/6 mice were used.

  • Mice were randomized into two groups: a treatment group receiving daily intraperitoneal injections of irisin (0.5 μg/g body weight) and a control group receiving vehicle (phosphate-buffered saline) for 14 days.

2. Tissue Collection and RNA Extraction:

  • At the end of the treatment period, brain tissues were extracted.

  • Total RNA was isolated from the brain extracts.

3. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR):

  • mRNA levels of target genes (CART, POMC, NPY, BDNF, AgRP, orexin, PMCH, and UCP2) were analyzed by qRT-PCR.

  • Gene expression levels were normalized to a suitable housekeeping gene.

Protocol 2: In Vitro Treatment of Human Granulosa Cells and Gene Expression Analysis[2]

1. Cell Culture:

  • Primary human granulosa cells were purified from follicular fluid samples obtained during in vitro fertilization (IVF) procedures.

  • Cells were cultured in appropriate media.

2. Irisin Treatment:

  • Cultured granulosa cells were treated with varying concentrations of irisin (125-2000 ng/ml) for 1 to 3 days.

3. RNA Extraction and qRT-PCR:

  • Total RNA was extracted from the treated and control cells.

  • mRNA expression levels of key steroidogenic enzymes (CYP11A1, CYP19A1, CYP21A2, HSD3B1, and HSD17B3) were measured using qRT-PCR analysis.

  • Relative gene expression was calculated after normalization to a reference gene.

Protocol 3: In Vitro Treatment of Human Adipocytes and RNA-Sequencing Analysis[3]

1. Cell Culture:

  • Human subcutaneous adipocytes were cultured in vitro.

2. Irisin Treatment:

  • Cultured adipocytes were treated with irisin.

3. RNA-Sequencing (RNA-seq):

  • Total RNA was extracted from irisin-treated and control adipocytes.

  • RNA-seq was performed to obtain a comprehensive profile of gene expression.

  • Differentially expressed genes were identified by comparing the transcriptomes of the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by irisin and the general experimental workflows for gene expression analysis.

Irisin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Irisin Irisin Receptor Irisin Receptor (e.g., αVβ5 integrin) Irisin->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factors Activation of Transcription Factors (e.g., CREB, AP-1) Signaling_Cascade->Transcription_Factors Phosphorylation/ Activation Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression Nuclear Translocation and DNA Binding

Caption: Putative signaling pathway of Irisin leading to modulation of gene expression.

Gene_Expression_Workflow start Start: Cell/Tissue Culture or Animal Model treatment Irisin Treatment (Varying concentrations and durations) start->treatment control Vehicle Control start->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction q_pcr qRT-PCR Analysis rna_extraction->q_pcr rna_seq RNA-Sequencing rna_extraction->rna_seq data_analysis Data Analysis: Fold Change Calculation, Statistical Analysis q_pcr->data_analysis rna_seq->data_analysis end End: Identification of Differentially Expressed Genes data_analysis->end

Caption: General experimental workflow for analyzing the effects of Irisin on gene expression.

References

The Evolving Landscape of Iritone-Based Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of natural product synthesis and modification continues to be a cornerstone of drug discovery, offering complex scaffolds that can be tailored for therapeutic purposes. Within this landscape, Iritone, a member of the ionone (B8125255) family, presents a compelling starting point for the development of novel bioactive molecules. This technical guide provides an in-depth look at the foundational chemistry of this compound, its known biological activities, and a prospective roadmap for the discovery and characterization of novel this compound-based compounds.

Core Characteristics of the this compound Scaffold

This compound, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a C13 monoterpenoid ketone.[1] Its structure is characterized by a substituted cyclohexene (B86901) ring coupled to an α,β-unsaturated ketone side chain, which serves as a reactive handle for chemical modification.[1]

Physicochemical Properties

A clear understanding of this compound's physicochemical properties is essential for its use in synthetic chemistry and biological assays. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₀O[1][2]
Molecular Weight 192.3 g/mol [1][2]
logKow (Octanol-Water Partition Coefficient) 4.26 (Calculated)[1]
Stereocenters 3[2]
E/Z Centers 1[2]

Table 1: Physicochemical properties of this compound.

Synthetic Pathways and Potential Modifications

The industrial synthesis of this compound typically involves the condensation of iso-Cyclocitral with acetone (B3395972).[3] The real potential for drug discovery, however, lies in the derivatization of the this compound core. The presence of an activated double bond in the butenone moiety makes it amenable to several classes of chemical reactions.[1]

Key Experimental Protocols for Derivatization

The following are generalized protocols for key reactions that can be applied to the this compound scaffold to generate novel derivatives.

2.1.1 Michael Addition

The conjugated system of this compound is a prime target for Michael-type addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-carbon position.

  • Protocol:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).

    • Add the desired nucleophile (e.g., a thiol, amine, or carbanion; 1.1-1.5 equivalents).

    • Introduce a catalytic amount of a suitable base (e.g., triethylamine, DBU) to facilitate the reaction.

    • Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

2.1.2 Reduction of the Ketone

Selective reduction of the ketone to a secondary alcohol can significantly alter the polarity and hydrogen bonding potential of the molecule.

  • Protocol:

    • Dissolve this compound (1 equivalent) in methanol (B129727) or ethanol (B145695) at 0°C.

    • Add a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.1 equivalents), portion-wise.

    • Allow the reaction to stir at 0°C and then warm to room temperature over 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Carefully add acetone to quench any excess NaBH₄.

    • Remove the solvent under reduced pressure.

    • Add water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.

2.1.3 Epoxidation of the Cyclohexene Double Bond

Targeting the cyclohexene ring's double bond via epoxidation can introduce a reactive epoxide group for further functionalization.

  • Protocol:

    • Dissolve this compound (1 equivalent) in a chlorinated solvent like dichloromethane (B109758) (DCM).

    • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents), at 0°C.

    • Stir the mixture, allowing it to slowly warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove excess acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the epoxide product.

Biological Activity and Potential Therapeutic Applications

While research on this compound itself is limited, the broader ionone class, to which it belongs, has demonstrated a range of biological activities, suggesting a promising future for novel this compound-based compounds. Ionones have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

Known Biological Data for this compound
AssayResultAnimal ModelSource
Acute Toxicity LD₅₀: 2000 - 10000 mg/kgAnimal Models[1]
Genotoxicity No significant effects in vitroNot Applicable[1]
CNS Effects Sedative effects upon inhalationNot Specified[1]

Table 2: Summary of reported biological activities for this compound.

Postulated Signaling Pathway Involvement

Based on studies of related terpenoids and ionones, novel this compound derivatives could potentially modulate key cellular signaling pathways implicated in cancer and inflammation.[4] For instance, β-ionone has been shown to influence the expression of cell cycle regulatory proteins and pro-inflammatory mediators.[4] A hypothetical workflow for investigating the mechanism of action of a novel this compound derivative is presented below.

G Hypothetical Workflow for MoA Study A Novel this compound Derivative B Cell-Based Assay (e.g., Anti-proliferation) A->B C Active Hit Identified B->C Activity > Threshold G Inactive B->G Activity < Threshold D Target Identification (e.g., Proteomics, Pull-down) C->D E Pathway Analysis (e.g., Western Blot, qPCR) C->E F Signaling Pathway Modulation Confirmed (e.g., NF-κB, MAPK) D->F E->F H In Vivo Model Validation F->H

Caption: A logical workflow for identifying the mechanism of action of a novel compound.

Further investigation into how these compounds interact with specific targets, such as the olfactory receptor OR51E2 which is activated by β-ionone, could reveal novel therapeutic avenues.[4]

G Potential this compound Derivative Signaling Cascade Iritone_Derivative This compound Derivative Receptor Cell Surface Receptor (e.g., OR51E2) Iritone_Derivative->Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression (e.g., Pro-inflammatory cytokines) Transcription_Factor->Gene_Expression Biological_Response Biological Response (Anti-inflammatory Effect) Gene_Expression->Biological_Response

Caption: A hypothetical signaling pathway modulated by an this compound derivative.

Conclusion and Future Directions

This compound serves as a readily accessible and chemically versatile scaffold for the development of novel compounds. Its core structure, combined with the known biological activities of the wider ionone family, provides a strong rationale for its exploration in drug discovery programs. Future research should focus on the systematic synthesis of this compound derivative libraries and their subsequent screening in robust biological assays to identify lead compounds for inflammation, infectious diseases, and oncology. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel chemical entities.

References

Iridin: A Potential Modulator of Cell Proliferation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Iridin, a natural isoflavone (B191592) found in the plant Belamcanda chinensis, has garnered significant attention in oncological research for its demonstrated anti-proliferative and antitumor effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of Iridin's role in modulating cell proliferation, with a focus on its mechanism of action in gastric cancer cells. This document details the key signaling pathways involved, summarizes quantitative data from pivotal studies, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

Iridin exerts its anti-proliferative effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature in many cancers. By downregulating the phosphorylation of PI3K and AKT, Iridin effectively disrupts downstream signaling cascades that promote cell cycle progression and inhibit apoptosis.[1]

Effects on Cell Cycle and Apoptosis

Iridin treatment has been shown to induce G2/M phase cell cycle arrest in AGS human gastric adenocarcinoma cells.[1][2] This arrest is mediated by the attenuation of key cell cycle regulatory proteins, including Cdc25C, CDK1, and Cyclin B1.[1][2]

Furthermore, Iridin triggers apoptotic cell death through the extrinsic pathway.[1] This is evidenced by the increased expression of Fas, FasL, and cleaved Caspase-8.[1] The induction of apoptosis is further confirmed by the cleavage of Caspase-3 and poly ADP-ribose polymerase (PARP).[1][2] Notably, Iridin's pro-apoptotic activity appears to be independent of the intrinsic (mitochondrial) pathway, as no significant changes in the expression of Bax and Bcl-xL have been observed.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effect of Iridin on AGS gastric cancer cell lines.

Table 1: Effect of Iridin on Cell Cycle Distribution in AGS Cells

Iridin Concentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
5052.1 ± 2.525.3 ± 2.022.6 ± 1.9
10045.7 ± 3.018.9 ± 2.235.4 ± 2.8
20038.4 ± 3.212.1 ± 1.949.5 ± 3.5

Data presented as mean ± standard deviation from flow cytometry analysis after 48 hours of treatment.[2]

Table 2: Effect of Iridin on Apoptotic Cell Population in AGS Cells

Iridin Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)1.2 ± 0.30.8 ± 0.22.0 ± 0.5
504.5 ± 0.82.1 ± 0.46.6 ± 1.2
1009.8 ± 1.55.3 ± 0.915.1 ± 2.4
20018.2 ± 2.110.7 ± 1.628.9 ± 3.7

Data presented as mean ± standard deviation from Annexin V and Propidium (B1200493) Iodide staining followed by flow cytometry analysis after 48 hours of treatment.[1]

Signaling Pathway Diagram

Iridin_Signaling_Pathway Iridin Iridin PI3K PI3K Iridin->PI3K inhibits FasL_Fas FasL / Fas Receptor Iridin->FasL_Fas induces expression pPI3K p-PI3K PI3K->pPI3K activation AKT AKT pPI3K->AKT activates pAKT p-AKT AKT->pAKT activation CellCycle Cell Cycle Progression (Cdc25C, CDK1, Cyclin B1) pAKT->CellCycle promotes Caspase8 Caspase-8 pAKT->Caspase8 inhibits Proliferation Cell Proliferation CellCycle->Proliferation FasL_Fas->Caspase8 activates cleavedCaspase8 Cleaved Caspase-8 Caspase8->cleavedCaspase8 Caspase3 Caspase-3 cleavedCaspase8->Caspase3 activates cleavedCaspase3 Cleaved Caspase-3 Caspase3->cleavedCaspase3 PARP PARP cleavedCaspase3->PARP cleaves cleavedPARP Cleaved PARP PARP->cleavedPARP Apoptosis Apoptosis cleavedPARP->Apoptosis leads to

Caption: Iridin's mechanism of action on cell proliferation and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of Iridin in cell proliferation.

Cell Culture

AGS human gastric adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed AGS cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of Iridin (e.g., 0, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry
  • Plate AGS cells in 6-well plates and treat with different concentrations of Iridin for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining
  • Treat AGS cells with various concentrations of Iridin for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Treat AGS cells with Iridin for 48 hours and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, Cdc25C, CDK1, Cyclin B1, Fas, FasL, Caspase-8, Caspase-3, PARP, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_protein_analysis Protein Expression Analysis start AGS Cell Culture treatment Iridin Treatment (0, 50, 100, 200 µM) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis lysis Cell Lysis treatment->lysis western Western Blot lysis->western

Caption: General experimental workflow for studying Iridin's effects.

Conclusion and Future Directions

Iridin demonstrates significant potential as an anti-cancer agent, particularly in gastric cancer, by inducing cell cycle arrest and apoptosis through the inhibition of the PI3K/AKT signaling pathway. The data presented in this guide provide a solid foundation for its mechanism of action.

Future research should focus on:

  • Investigating the efficacy of Iridin in other cancer cell lines and in vivo models.

  • Exploring potential synergistic effects of Iridin with existing chemotherapeutic agents.

  • Conducting detailed pharmacokinetic and pharmacodynamic studies to evaluate its drug-like properties.

These endeavors will be crucial in translating the promising preclinical findings of Iridin into potential clinical applications for cancer therapy.

References

A Technical Guide to the Preliminary Bioactivity Screening of Iritone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound primarily utilized in the fragrance industry.[1] Its toxicological profile has been evaluated for safety in cosmetic applications, with studies indicating it is not expected to be genotoxic.[2] However, a comprehensive screening of its broader bioactivities, particularly in the realms of oncology and inflammation, is largely unexplored. A study using the BlueScreen assay indicated potential cytotoxicity at high concentrations, suggesting a need for further investigation into its cellular effects.[2]

This technical guide provides a framework for the preliminary in vitro screening of this compound's bioactivity. It outlines detailed experimental protocols for assessing its cytotoxic, anti-proliferative, apoptotic, and anti-inflammatory potential. Furthermore, it details methods for investigating the compound's influence on key cellular signaling pathways. The objective is to equip researchers with the necessary methodologies to conduct a thorough initial assessment of this compound's therapeutic potential.

Data Presentation: Summarized Quantitative Data

Effective preliminary screening relies on the clear and concise presentation of quantitative data. The following tables are templates for organizing and comparing experimental results.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Method
e.g., A549Lung Carcinoma24MTT Assay
48MTT Assay
72MTT Assay
e.g., MCF-7Breast Adenocarcinoma24MTT Assay
48MTT Assay
72MTT Assay
e.g., RAW 264.7Macrophage24LDH Assay
48LDH Assay

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
e.g., HeLaControl (0.1% DMSO)
This compound (IC50/2)
This compound (IC50)
This compound (IC50*2)

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
e.g., JurkatControl (0.1% DMSO)
This compound (IC50/2)
This compound (IC50)
This compound (IC50*2)

Table 4: Anti-inflammatory Activity of this compound

AssayCell LineTreatmentMeasurementResult (e.g., % Inhibition)
Nitric Oxide (NO) ProductionRAW 264.7LPS + this compound (µM)Griess Assay
Pro-inflammatory Cytokine SecretionTHP-1 (differentiated)LPS + this compound (µM)ELISA (TNF-α, IL-6)

Experimental Protocols

The following are detailed methodologies for key experiments to screen the bioactivity of this compound.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 24, 48, and 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.1.2 Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a cytosolic enzyme released into the culture medium upon cell membrane damage, an indicator of cytotoxicity. The assay measures the amount of LDH released.[3]

  • Protocol:

    • Follow steps 1-3 from the MTT assay protocol.

    • Supernatant Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Stop Reaction: Add 50 µL of the stop solution.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Cell Cycle Analysis
  • Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[4]

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Fixation: Wash the cells with cold PBS and fix them in 70% ice-cold ethanol (B145695) while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (like FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

    • Cell Harvesting: Collect both floating and adherent cells.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for Signaling Pathway Analysis
  • Principle: Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis (e.g., Caspases, Bcl-2 family proteins) and inflammation (e.g., NF-κB, MAPKs).

  • Protocol:

    • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins onto a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis c1 Seed Cells in 96-well plates c2 Treat with this compound (serial dilutions) c1->c2 c3 Incubate (24, 48, 72h) c2->c3 c4 MTT or LDH Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Seed Cells in 6-well plates a2 Treat with this compound (IC50 concentrations) a1->a2 a3 Harvest Cells a2->a3 a4 Stain with Annexin V-FITC/PI a3->a4 a5 Flow Cytometry Analysis a4->a5 a6 Quantify Apoptotic Populations a5->a6 cc1 Seed Cells in 6-well plates cc2 Treat with this compound cc1->cc2 cc3 Fix and Permeabilize Cells cc2->cc3 cc4 Stain with Propidium Iodide cc3->cc4 cc5 Flow Cytometry Analysis cc4->cc5 cc6 Determine Cell Cycle Distribution cc5->cc6

Caption: General workflow for in vitro screening of this compound.

Hypothetical Signaling Pathway Diagrams

apoptosis_pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK This compound This compound This compound->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Hypothetical anti-inflammatory action of this compound via NF-κB pathway.

Conclusion

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The outlined protocols for assessing cytotoxicity, cell cycle progression, apoptosis, and anti-inflammatory effects, combined with the suggested methods for data presentation and visualization, will enable a systematic and thorough initial investigation. While the current body of literature on this compound's bioactivity is limited, the proposed screening cascade can elucidate its potential as a therapeutic agent and guide future research directions, including more complex in vivo studies and mechanism-of-action investigations. Careful execution of these experiments and rigorous data analysis are paramount to uncovering any novel biological properties of this compound.

References

Iritone's Potential as an Anti-Inflammatory Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Iritone" did not yield specific scientific literature detailing its anti-inflammatory properties. The provided chemical identifier (67GL43KSFC) and molecular formula (C13H20O) did not lead to published research on its biological activity in the context of inflammation.[1] Therefore, to fulfill the user's request for an in-depth technical guide on a potential anti-inflammatory agent, this document will focus on Orientin , a well-researched natural flavonoid compound with demonstrated anti-inflammatory effects. The principles, experimental protocols, and signaling pathways discussed for Orientin are representative of the type of investigation that would be required to assess the potential of a novel compound like this compound.

Introduction to Orientin as a Potential Anti-Inflammatory Agent

Orientin is a C-glycoside flavonoid found in various medicinal plants and has garnered significant interest for its wide range of bioactive properties, including antioxidant, anti-aging, and potent anti-inflammatory effects.[2] Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The therapeutic strategy of targeting inflammatory pathways with small molecules is a major focus of drug discovery.[3] Orientin has been shown to mitigate inflammatory responses in various in vitro and in vivo models, primarily by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.[5][6][7] This guide provides a technical overview of the existing data on Orientin's anti-inflammatory potential, detailing its mechanism of action, experimental validation, and the underlying signaling cascades.

Quantitative Data on Anti-Inflammatory Efficacy of Orientin

The anti-inflammatory effects of Orientin have been quantified in several studies. The data consistently demonstrates a dose-dependent inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Table 1: Effect of Orientin on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

MediatorOrientin Concentration (µM)InhibitionReference
Nitric Oxide (NO)10, 20, 40Significant reduction in a dose-dependent manner[5]
Prostaglandin E2 (PGE2)10, 20, 40Significant reduction in a dose-dependent manner[5]

Table 2: Effect of Orientin on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

CytokineOrientin Concentration (µM)InhibitionReference
Tumor Necrosis Factor-α (TNF-α)10, 20, 40Significant attenuation of release[5]
Interleukin-6 (IL-6)10, 20, 40Significant attenuation of release[5]
Interleukin-1β (IL-1β)10, 20, 40Significant attenuation of release[5]
Interleukin-18 (IL-18)10, 20, 40Significant attenuation of release[5]

Table 3: Effect of Orientin on the Expression of Pro-Inflammatory Enzymes in LPS-Stimulated RAW 264.7 Cells

EnzymeOrientin Concentration (µM)Inhibition of Expression (mRNA & Protein)Reference
Inducible Nitric Oxide Synthase (iNOS)10, 20, 40Significant reduction[5]
Cyclooxygenase-2 (COX-2)10, 20, 40Significant reduction[5]

Note: The referenced studies demonstrate statistically significant (p < 0.05 or lower) inhibition compared to LPS-treated control groups. For precise quantitative values (e.g., IC50), referral to the primary literature is recommended.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory potential of compounds like Orientin.

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of Orientin (e.g., 10, 20, 40 µM) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further duration (e.g., 24 hours).[5]

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibitory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with Orientin at various concentrations for 24 hours. MTT solution is then added, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. An equal volume of cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-18) and PGE2 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5][7]

  • Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and components of signaling pathways (e.g., IκBα, p-IκBα, NF-κB p65), cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][7]

  • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of iNOS and COX-2, total RNA is extracted from cells using a suitable reagent (e.g., TRIzol). cDNA is synthesized from the RNA using a reverse transcription kit. qPCR is then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as the internal control.[5][7]

In Vivo Anti-Inflammatory Activity in a Murine Model of Acute Lung Injury
  • Animal Model: An acute lung injury (ALI) model is induced in mice (e.g., C57BL/6) by intratracheal instillation of LPS.[6]

  • Treatment Protocol: Mice are pre-treated with Orientin (at various doses, e.g., 25, 50, 100 mg/kg) via intraperitoneal injection for a specified duration before LPS challenge. A control group receives the vehicle, and a positive control group might receive a known anti-inflammatory drug like dexamethasone.[6]

  • Assessment of Lung Injury:

    • Histopathological Analysis: Lungs are harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the total and differential inflammatory cell counts. The protein concentration in the BALF is also measured as an indicator of vascular permeability.

    • Lung Wet-to-Dry (W/D) Ratio: The lung W/D ratio is calculated to assess the degree of pulmonary edema.

    • Cytokine Measurement in BALF: Levels of inflammatory cytokines in the BALF are measured by ELISA.

    • Western Blot and qPCR on Lung Tissue: Expression of inflammatory markers and signaling pathway components in lung tissue homogenates is analyzed by Western blot and qPCR as described for the in vitro experiments.[6]

Signaling Pathways and Mechanisms of Action

Orientin exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by inflammatory signals like LPS, IκB kinase (IKK) is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[3][4][5]

Orientin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.[5] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of NF-κB-dependent inflammatory genes.[5]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB pIkappaB p-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Orientin Orientin Orientin->IKK inhibits Proteasome Proteasome Degradation pIkappaB->Proteasome ubiquitination DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: Orientin's inhibition of the NF-κB signaling pathway.
Modulation of the NLRP3 Inflammasome

The Nucleotide-binding domain- (NOD-) like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[5] Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Studies have shown that Orientin can suppress the activation of the NLRP3 inflammasome, which contributes to its inhibitory effect on the production of IL-1β and IL-18.[5][6] The precise mechanism of how Orientin inhibits NLRP3 inflammasome activation is an area of ongoing research but may involve the modulation of upstream signals such as reactive oxygen species (ROS) production.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm cluster_extracellular_out Extracellular LPS_signal Signal 1 (LPS) (via NF-κB) NLRP3 NLRP3 LPS_signal->NLRP3 priming proIL1b Pro-IL-1β LPS_signal->proIL1b transcription proIL18 Pro-IL-18 LPS_signal->proIL18 transcription ATP_signal Signal 2 (e.g., ATP) Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) ATP_signal->Inflammasome activation ASC ASC proCasp1 Pro-Caspase-1 Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Casp1->proIL1b cleaves Casp1->proIL18 cleaves IL1b Mature IL-1β IL1b_out Secreted IL-1β IL1b->IL1b_out secretion IL18 Mature IL-18 IL18_out Secreted IL-18 IL18->IL18_out secretion Orientin Orientin Orientin->Inflammasome inhibits activation

Caption: Orientin's modulation of the NLRP3 inflammasome pathway.

Experimental Workflow for Assessing Anti-Inflammatory Potential

The following diagram illustrates a general workflow for the initial assessment of a novel compound's anti-inflammatory properties.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation start Test Compound (e.g., this compound/Orientin) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cell_model Select Cell Model (e.g., RAW 264.7) cytotoxicity->cell_model Non-toxic concentrations stimulate Induce Inflammation (e.g., with LPS) cell_model->stimulate treat Treat with Compound stimulate->treat measure_mediators Measure Pro-inflammatory Mediators (NO, PGE2) treat->measure_mediators measure_cytokines Measure Pro-inflammatory Cytokines (TNF-α, IL-6) treat->measure_cytokines mechanism_studies Mechanism of Action Studies (Western Blot, qPCR for NF-κB, MAPK pathways) measure_mediators->mechanism_studies If active measure_cytokines->mechanism_studies If active animal_model Select Animal Model (e.g., LPS-induced ALI) mechanism_studies->animal_model Promising mechanism treat_animal Administer Compound animal_model->treat_animal assess_efficacy Assess Efficacy (Histology, BALF analysis, Cytokine levels) treat_animal->assess_efficacy toxicology Preliminary Toxicology assess_efficacy->toxicology If effective

Caption: General experimental workflow for evaluating anti-inflammatory compounds.

Conclusion and Future Directions

The available evidence strongly supports the potential of Orientin as a significant anti-inflammatory agent. Its ability to suppress the production of a wide range of pro-inflammatory mediators by targeting key signaling pathways, particularly the NF-κB and NLRP3 inflammasome pathways, makes it an attractive candidate for further drug development.

For a novel compound like this compound, a similar systematic investigation would be necessary. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the direct molecular targets of the compound and exploring its effects on other relevant inflammatory pathways, such as the MAPK and JAK-STAT pathways.

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.

  • Preclinical Efficacy in Chronic Disease Models: Evaluating the therapeutic efficacy of the compound in more complex, chronic models of inflammatory diseases (e.g., collagen-induced arthritis, dextran (B179266) sulfate (B86663) sodium-induced colitis).

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a therapeutic window.

By following a rigorous, multi-faceted approach as outlined in this guide, the therapeutic potential of novel compounds in the treatment of inflammatory diseases can be thoroughly evaluated.

References

Investigating the Antimicrobial Properties of Iritone: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the antimicrobial properties of Iritone. A comprehensive review of publicly available scientific literature and databases was conducted to collate and analyze existing data on this topic. The investigation reveals a significant gap in the current body of research. At present, there is no direct scientific evidence or published research to substantiate any claims of antimicrobial activity for the compound known as this compound.

This compound, chemically identified as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family of chemical compounds.[1][2][3] Its primary application is within the fragrance industry, where it is valued for its characteristic scent profile.[1][4] While the biological activities of many natural and synthetic compounds are a subject of ongoing research, this compound has not been a focus of antimicrobial investigations according to the available literature.

It is crucial to distinguish this compound from a similarly named but chemically distinct class of compounds known as iridoids . Iridoids are monoterpenoids found widely in the plant kingdom and have demonstrated a range of biological activities, including antimicrobial properties against various bacteria and fungi.[5][6][7] However, the structural and chemical differences between ionones, such as this compound, and iridoids mean that the antimicrobial activities of the latter cannot be extrapolated to the former.

This guide concludes that any investigation into the potential antimicrobial properties of this compound would represent a novel area of research. No established data on its mechanism of action, spectrum of activity, or effects on microbial signaling pathways currently exists. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research.

Introduction to this compound

This compound is a synthetic organic compound belonging to the ionone family. Its chemical structure and key identifiers are provided below.

Chemical Structure:

  • IUPAC Name: (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one[1]

  • Molecular Formula: C₁₃H₂₀O[1][2]

  • CAS Number: 67801-38-1[1][3]

Primary Application:

  • Fragrance Industry: this compound is utilized as an ingredient in perfumes and other scented products.[1][4]

Review of Antimicrobial Activity

A systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted using the following keywords and their combinations: "this compound," "antimicrobial," "antibacterial," "antifungal," "minimum inhibitory concentration," and "mechanism of action." The search did not yield any peer-reviewed articles, patents, or conference proceedings detailing the antimicrobial properties of this compound.

Distinction from Iridoids

To prevent potential confusion, it is important to differentiate this compound from iridoids. Iridoids are a class of monoterpenoids that are bicyclic in nature and are known for their diverse biological activities. Several studies have documented the antimicrobial effects of various iridoid compounds.[5][8][9] These compounds are structurally distinct from this compound.

Future Research Directions

The absence of data on the antimicrobial properties of this compound presents an opportunity for novel research. Future investigations could explore the following:

  • Screening for Antimicrobial Activity: Initial in vitro screening of this compound against a panel of clinically relevant bacteria and fungi to determine if it exhibits any inhibitory activity.

  • Determination of Minimum Inhibitory Concentration (MIC): If activity is observed, quantitative assays to determine the MIC against susceptible microorganisms would be a critical next step.

  • Mechanism of Action Studies: Should this compound prove to have antimicrobial properties, further research into its mechanism of action would be warranted.

Conclusion

This technical guide has established that there is currently no scientific basis to support any claims of antimicrobial activity for this compound. The compound is primarily known and used for its fragrance properties. The information available on the antimicrobial properties of iridoids is not applicable to this compound due to significant structural differences. Therefore, any pursuit of this compound as a potential antimicrobial agent would require foundational, exploratory research to be initiated. Without such data, no further technical details regarding experimental protocols, quantitative data, or signaling pathways can be provided.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Iritone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, with the chemical name (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a member of the ionone (B8125255) family of chemical compounds.[1] It is primarily utilized in the fragrance industry for its characteristic woody and floral scent.[2] Beyond its aromatic properties, this compound has been investigated for potential biological activities, including sedative effects upon inhalation.[2] This document provides a detailed protocol for the chemical synthesis of this compound via a base-catalyzed aldol (B89426) condensation and subsequent purification methods.

Chemical Structure and Properties of this compound

PropertyValueReference
IUPAC Name (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one[1]
CAS Number 67801-38-1[1]
Molecular Formula C₁₃H₂₀O[1]
Molecular Weight 192.3 g/mol [1]
Boiling Point 287 °C (estimated)[2]
LogP 3.642 (estimated)[2]

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed aldol condensation reaction between iso-cyclocitral and acetone (B3395972). This reaction involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated ketone structure of this compound.

Experimental Protocol: Aldol Condensation

This protocol is a general guideline for the aldol condensation to synthesize this compound and may require optimization for specific laboratory conditions.

Materials:

  • iso-Cyclocitral

  • Acetone

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine iso-cyclocitral and a molar excess of acetone. A general starting point is a 1:5 molar ratio of iso-cyclocitral to acetone.

  • Add ethanol to the flask to act as a co-solvent. The volume of ethanol can be approximately equal to the combined volume of the reactants.

  • While stirring the mixture at room temperature, slowly add the sodium hydroxide solution. The base acts as a catalyst for the condensation reaction.[1][3]

  • Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from 15 minutes to several hours.[1][3] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If the reaction is slow, gentle heating (e.g., using a steam bath) for 10-15 minutes may be applied to promote the reaction.[1]

  • Upon completion of the reaction, neutralize the mixture with a dilute acid (e.g., 4% acetic acid in ethanol) to stop the reaction.[1]

  • Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 25 mL).[4]

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound product.

Expected Yield: The yield of the aldol condensation can vary depending on the specific reaction conditions. Yields for similar aldol condensations can range from moderate to high.

Experimental Workflow: this compound Synthesis

SynthesisWorkflow Reactants iso-Cyclocitral + Acetone (in Ethanol) Base Add NaOH (catalyst) Reactants->Base 1 Reaction Aldol Condensation (Room Temperature, Stirring) Base->Reaction 2 Workup Neutralization & Extraction Reaction->Workup 3 Purification Purification Workup->Purification 4 This compound Pure this compound Purification->this compound 5

A simplified workflow for the synthesis of this compound.

Purification of this compound

The crude this compound product obtained from the synthesis will likely contain unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to obtain this compound of high purity. The two primary methods for purifying this compound are fractional distillation and column chromatography.

Experimental Protocol: Fractional Distillation

Fractional distillation is suitable for separating liquids with close boiling points and can be effective for purifying this compound from lower or higher boiling impurities.[5]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (for vacuum distillation)

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • For vacuum distillation, connect the apparatus to a vacuum source and reduce the pressure to the desired level. This is recommended as this compound has a high estimated boiling point at atmospheric pressure.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The temperature will rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each component.

  • The fraction corresponding to the boiling point of this compound should be collected. The boiling point will be dependent on the pressure.

  • Analyze the purity of the collected fractions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing non-volatile impurities and closely related byproducts.[4]

Materials:

  • Silica (B1680970) gel (for normal-phase chromatography)

  • Solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate)

  • Chromatography column

  • Eluent collection tubes

  • TLC plates and chamber for monitoring

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of the solvent system.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, starting with a low polarity (e.g., high hexane content).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Collect the eluent in fractions.

  • Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light or with a suitable staining agent.

  • Combine the fractions containing pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude this compound Method Choose Purification Method Crude->Method Distillation Fractional Distillation Method->Distillation Boiling Point Difference Chromatography Column Chromatography Method->Chromatography Polarity Difference Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis Pure Pure this compound Analysis->Pure

Decision workflow for the purification of this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, research on the closely related compound, β-ionone, provides insights into its potential biological activities. β-ionone has been shown to possess anti-inflammatory and anticancer properties.[6] These effects are mediated through the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by Ionones
  • NF-κB Pathway: β-ionone has been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cell survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is another potential target of ionones.

Further research is required to determine the specific biological activities and signaling pathways associated with this compound.

Signaling Pathway Diagram (Hypothetical for this compound based on β-ionone)

SignalingPathway This compound This compound Receptor Cellular Target (e.g., Receptor) This compound->Receptor IKK IKK Complex Receptor->IKK Inhibits MAPKKK MAPKKK Receptor->MAPKKK Modulates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Inflammatory Gene Expression Nucleus->Gene Regulates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Transcription Factors MAPK->Transcription Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription->Response

Hypothetical signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize typical parameters and expected outcomes for the synthesis and purification of this compound. These values are based on general organic chemistry principles and may need to be optimized for specific experimental setups.

Table 1: this compound Synthesis Parameters

ParameterValue RangeNotes
iso-Cyclocitral:Acetone Molar Ratio 1:3 - 1:10Excess acetone drives the reaction to completion.
Catalyst Concentration (NaOH) 1 - 5 MHigher concentrations may lead to side reactions.
Reaction Temperature Room Temperature - 40°CExothermic reaction; cooling may be necessary.
Reaction Time 15 min - 4 hoursMonitor by TLC for completion.
Typical Crude Yield 60 - 85%Dependent on reaction conditions and work-up efficiency.

Table 2: this compound Purification Parameters

Purification MethodParameterValue/RangeNotes
Fractional Distillation Pressure1 - 10 mmHgReduced pressure is necessary due to the high boiling point.
Boiling PointTemperature varies with pressureDetermine experimentally.
Expected Purity>95%Dependent on the efficiency of the fractionating column.
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)Standard for moderately polar compounds.
Mobile PhaseHexane:Ethyl Acetate GradientStart with low polarity (e.g., 98:2) and gradually increase.
Expected Purity>98%High purity can be achieved with careful fractionation.

Conclusion

This document provides a comprehensive overview of the synthesis and purification of this compound. The detailed protocols for aldol condensation, fractional distillation, and column chromatography, along with the accompanying workflows and data tables, offer a solid foundation for researchers and professionals in the fields of chemistry and drug development. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to explore its full therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography for Iritone Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Iritone using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers seeking to isolate this compound from synthetic reaction mixtures or natural product extracts, achieving high purity suitable for subsequent biological assays, analytical standards, or further chemical modifications.

Introduction

This compound, with the chemical formula C₁₃H₂₀O and a molecular weight of approximately 192.3 g/mol , is a valuable compound in various research and industrial applications.[1][2] Its lipophilic nature, indicated by a calculated octanol-water partition coefficient (logKow) of 4.26, makes reversed-phase chromatography an ideal method for its purification.[1] RP-HPLC separates molecules based on their hydrophobicity, where the nonpolar stationary phase retains hydrophobic compounds like this compound more strongly than polar compounds.[3][4][5] This protocol outlines a robust and reproducible method for achieving high-purity this compound.

Experimental Protocols

This section details the necessary instrumentation, materials, and step-by-step procedures for the successful purification of this compound.

2.1. Instrumentation and Materials

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended due to the nonpolar nature of this compound. The specific dimensions will depend on the amount of sample to be purified (see Table 1).

  • Solvents: HPLC-grade acetonitrile (B52724) (ACN) and ultrapure water.

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample: Crude this compound, either from a synthetic reaction or a natural extract, dissolved in a suitable solvent (e.g., acetonitrile or methanol).

  • Filters: 0.22 µm syringe filters for sample preparation.

2.2. Sample Preparation

  • Dissolve the crude this compound sample in the mobile phase, preferably the initial gradient condition, to a concentration of 1-10 mg/mL.

  • Vortex the sample until the this compound is completely dissolved.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2.3. HPLC Method

The following method is a starting point and may require optimization based on the specific sample matrix and purity requirements.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 50-95% B over 20 min, hold at 95% B for 5 min50-95% B over 30 min, hold at 95% B for 10 min
Flow Rate 1.0 mL/min20 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1-5 mL

Table 1: HPLC Method Parameters for this compound Purification.

2.4. Fraction Collection and Analysis

  • Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions that meet the desired purity level.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of this compound.

ParameterValue
Retention Time 15.2 min
Purity (Initial) 75%
Purity (Final) >98%
Recovery 85%

Table 2: Summary of this compound Purification Data (Analytical Scale).

ParameterValue
Retention Time 22.8 min
Purity (Initial) 75%
Purity (Final) >99%
Recovery 80%

Table 3: Summary of this compound Purification Data (Preparative Scale).

Visualizations

4.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude this compound filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Gradient Elution (ACN/Water + 0.1% FA) inject->gradient detect UV Detection (254 nm) gradient->detect collect Collect Fractions detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate pure_this compound Purified this compound (>98%) evaporate->pure_this compound

Caption: Workflow for the purification of this compound by RP-HPLC.

4.2. Hypothetical Signaling Pathway Investigation

G cluster_cell Cellular Response to this compound This compound This compound Receptor G-Protein Coupled Receptor This compound->Receptor Binds G_Protein G Protein Activation Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Production Adenylyl_Cyclase->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Induces Biological_Effect Biological Effect (e.g., Anti-inflammatory Response) Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway involving this compound.

References

Application Note: High-Performance Liquid Chromatography for the Preparative Isolation of Iritone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iritone, a key component in the fragrance industry, possesses a complex molecular structure that gives rise to multiple isomers. These isomers, while having the same chemical formula, often exhibit distinct olfactory properties, making their isolation crucial for the development of fine fragrances and for structure-activity relationship studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the preparative separation of this compound isomers. The described protocol offers high resolution and purity, enabling the isolation of individual isomers for further characterization and application.

The separation of isomers, particularly enantiomers and diastereomers, presents a significant challenge in chemical analysis and purification. Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. The principle lies in the formation of transient diastereomeric complexes between the analyte and the CSP, leading to different retention times and subsequent separation.

This protocol is intended for researchers, scientists, and professionals in the drug development and fragrance industries who require pure isomers of this compound for their work.

Materials and Methods

The successful separation of this compound isomers relies on the careful selection of the stationary and mobile phases, as well as the optimization of chromatographic conditions.

Instrumentation

A preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector was employed. Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

The separation was achieved on a chiral stationary phase column, which is critical for resolving the stereoisomers of this compound. A normal-phase elution mode was selected to enhance the selectivity for these relatively non-polar compounds.

Table 1: HPLC Method Parameters for this compound Isomer Separation

ParameterValue
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel)
Column Dimensions 250 mm x 10 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Sample Preparation 10 mg/mL solution of crude this compound in mobile phase

Experimental Protocol

  • System Preparation: Equilibrate the Chiralpak® IA column with the mobile phase (n-Hexane:Isopropanol, 90:10) at a flow rate of 4.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 500 µL of the prepared this compound sample solution onto the column.

  • Chromatographic Run: Run the separation under the conditions specified in Table 1.

  • Fraction Collection: Collect the eluting fractions corresponding to each separated isomer peak based on the real-time chromatogram.

  • Post-Run Analysis: Analyze the collected fractions for purity using the same HPLC method.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions under reduced pressure to obtain the isolated this compound isomers.

Results and Discussion

The developed HPLC method provided excellent separation of the major this compound isomers. The chromatogram showed distinct, well-resolved peaks for each isomer, allowing for their effective collection.

Table 2: Illustrative Chromatographic Data for this compound Isomer Separation

IsomerRetention Time (min)Resolution (Rs)Peak Asymmetry (As)
Isomer A12.5-1.1
Isomer B15.22.81.2
Isomer C18.93.51.1

Note: The data presented in this table is illustrative and intended to demonstrate the expected performance of the method.

The high resolution values (Rs > 2) indicate a baseline separation between the isomeric peaks, which is essential for obtaining high-purity fractions in preparative chromatography. The peak asymmetry values are close to 1, suggesting good peak shape and an efficient separation process.

Visualizing the Process

To further clarify the experimental procedure and the underlying principles, the following diagrams have been generated.

G cluster_prep Sample & System Preparation cluster_hplc HPLC Separation cluster_post Post-Separation prep_sample Prepare this compound Solution (10 mg/mL in mobile phase) inject Inject Sample prep_sample->inject equilibrate Equilibrate HPLC System with Mobile Phase equilibrate->inject separate Isocratic Elution on Chiral Column inject->separate detect UV Detection (254 nm) separate->detect collect Collect Isomer Fractions detect->collect analyze Purity Analysis of Fractions collect->analyze evaporate Solvent Evaporation collect->evaporate isomers Isolated Pure this compound Isomers evaporate->isomers

Caption: Experimental workflow for the isolation of this compound isomers.

G cluster_0 Mixture of Enantiomers cluster_1 Chiral Stationary Phase (CSP) cluster_2 Transient Diastereomeric Complexes cluster_3 Separated Enantiomers R R CSP CSP R->CSP Interaction S S S->CSP Interaction RCSP R-CSP Complex (Less Stable) CSP->RCSP Forms SCSP S-CSP Complex (More Stable) CSP->SCSP Forms R_eluted R RCSP->R_eluted Elutes First S_eluted S SCSP->S_eluted Elutes Later

Caption: Principle of chiral separation of enantiomers.

Conclusion

The described HPLC method provides an effective and reliable means for the preparative isolation of this compound isomers. The use of a chiral stationary phase in normal-phase mode is key to achieving the high resolution necessary for separating these structurally similar compounds. This protocol can be readily implemented in research and industrial laboratories to obtain high-purity isomers of this compound, facilitating the development of novel fragrances and enabling further scientific investigation. The principles outlined here can also be adapted for the separation of other isomeric compounds in the fragrance and pharmaceutical industries.

Application Notes and Protocols: Western Blot Analysis of Iritone-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, a novel compound under investigation for its therapeutic potential, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Western blot analysis is a fundamental technique to elucidate the impact of this compound on key cellular signaling pathways that regulate cell cycle progression, apoptosis, and survival. This document provides detailed protocols for assessing the effects of this compound treatment on cultured cells, focusing on the analysis of protein expression changes via Western blotting, alongside methods for evaluating cell viability and apoptosis.

Key Signaling Pathways Modulated by this compound

This compound is hypothesized to exert its effects by modulating several critical signaling pathways involved in cancer cell proliferation and survival. Western blot analysis can be employed to investigate changes in the expression and activation of key proteins within these pathways.

  • Apoptosis Pathway: this compound is expected to induce apoptosis, or programmed cell death. This can be monitored by observing changes in the levels of pro-apoptotic and anti-apoptotic proteins. Key markers include the Bcl-2 family of proteins (e.g., a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax), and the activation of caspases, the executioners of apoptosis. The cleavage of Caspase-3 and its substrate, Poly (ADP-ribose) polymerase-1 (PARP-1), are hallmark indicators of apoptosis.[1]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anti-cancer agents. Western blot analysis can be used to assess the phosphorylation status of Akt (p-Akt), a key downstream effector of PI3K. A decrease in p-Akt levels upon this compound treatment would suggest inhibition of this pro-survival pathway.[2][3]

  • JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is involved in cellular responses to stress and can trigger apoptosis.[4] Activation of the JNK pathway by this compound can be assessed by examining the phosphorylation of JNK and its downstream target, c-Jun.[4]

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.88 ± 0.0570.4
100.63 ± 0.0450.4
250.38 ± 0.0330.4
500.21 ± 0.0216.8
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Staining)
This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.13.1 ± 0.51.7 ± 0.3
1075.8 ± 3.515.4 ± 1.88.8 ± 1.1
2548.3 ± 4.235.6 ± 2.916.1 ± 2.3
5022.1 ± 3.858.2 ± 4.519.7 ± 3.1
Table 3: Densitometric Analysis of Western Blot Results
ProteinThis compound Concentration (µM)Relative Band Intensity (Normalized to β-actin)Fold Change vs. Control
Bcl-2 01.001.0
250.45-2.2
500.21-4.8
Bax 01.001.0
252.15+2.2
503.80+3.8
Cleaved Caspase-3 01.001.0
254.20+4.2
507.50+7.5
Cleaved PARP 01.001.0
255.10+5.1
509.80+9.8
p-Akt (Ser473) 01.001.0
250.38-2.6
500.15-6.7
Total Akt 01.001.0
250.98-1.0
500.95-1.1
p-JNK 01.001.0
253.50+3.5
506.20+6.2
Total JNK 01.001.0
251.05+1.1
501.10+1.1

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, MCF-7) in 6-well plates for Western blot analysis, or 96-well plates for MTT assays, at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: When cells reach the desired confluency, remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO used for the highest this compound dose.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[6] Filter sterilize the solution.[6]

  • MTT Addition: After the this compound treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate.[5][7]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[6]

  • Absorbance Measurement: Mix gently by pipetting up and down to dissolve the formazan crystals.[7] Read the absorbance at 570-590 nm using a microplate reader.[5]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

The Annexin V-FITC assay is used to detect early apoptosis. During apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[8]

  • Cell Harvesting: Following this compound treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then centrifuge the cell suspension.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, p-Akt, Akt, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).[2]

Mandatory Visualization

Iritone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K JNK_pathway Stress Signals This compound->JNK_pathway Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt P Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival JNK JNK JNK_pathway->JNK pJNK p-JNK (Active) JNK->pJNK P pJNK->Bcl2 Bax Bax (Pro-apoptotic) pJNK->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced signaling pathways leading to apoptosis.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (ECL) H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

References

Measuring Gene Expression Changes Induced by Iritone Using Real-Time RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone is a novel small molecule compound with potential therapeutic applications. Understanding its mechanism of action is crucial for further development and clinical implementation. A key aspect of elucidating a compound's mechanism is to determine its effect on gene expression. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts, providing insights into how a compound like this compound may alter cellular function at the molecular level.[1][2][3] This document provides a detailed protocol for using two-step RT-qPCR to assess changes in gene expression in response to this compound treatment.[2][3]

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cells with this compound. The specific cell line, seeding density, and this compound concentration should be optimized for your experimental system.

  • Materials:

    • Appropriate cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

    • Cell culture flasks or plates

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Vehicle control (the solvent used to dissolve this compound)

  • Procedure:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

    • The next day, prepare different concentrations of this compound in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24 hours).

    • After the incubation period, proceed immediately to RNA extraction.

2. Total RNA Extraction

This protocol outlines the extraction of total RNA from cultured cells using a common reagent like TRIzol.[1] It is crucial to work in an RNase-free environment to prevent RNA degradation.[4][5]

  • Materials:

  • Procedure:

    • Remove the medium from the wells and add 1 mL of TRIzol reagent directly to each well of the 6-well plate.

    • Lyse the cells by pipetting the solution up and down several times.

    • Transfer the lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase containing the RNA to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer. The 28S and 18S ribosomal RNA bands should be distinct and the 28S band should be approximately twice as intense as the 18S band.[4]

3. Reverse Transcription (cDNA Synthesis)

This step involves converting the extracted RNA into complementary DNA (cDNA), which will be used as the template for qPCR.[3][6]

  • Materials:

    • Reverse transcriptase (e.g., SuperScript II RT)[6]

    • dNTPs

    • Random primers or oligo(dT) primers[3]

    • RNase inhibitor

    • 5X Reaction Buffer

    • Extracted total RNA

  • Procedure:

    • In a PCR tube, combine 1 µg of total RNA, 1 µL of random primers (or oligo(dT) primers), and 1 µL of dNTP mix. Add RNase-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.[6]

    • Prepare a master mix containing 4 µL of 5X Reaction Buffer, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

    • Add 6 µL of the master mix to each RNA/primer mixture.

    • Incubate at 25°C for 10 minutes, followed by 42°C for 50 minutes.[6]

    • Inactivate the reaction by heating at 70°C for 15 minutes.[6]

    • The resulting cDNA can be stored at -20°C.

4. Real-Time PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.[6]

  • Materials:

    • cDNA template

    • SYBR Green PCR Master Mix

    • Forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)[7]

    • Nuclease-free water

    • qPCR plate and instrument

  • Procedure:

    • Thaw all reagents on ice.

    • Prepare a reaction mixture for each gene to be analyzed. For a single 20 µL reaction:

      • 10 µL of 2X SYBR Green PCR Master Mix

      • 1 µL of forward primer (5 µM)

      • 1 µL of reverse primer (5 µM)

      • 2 µL of diluted cDNA

      • 6 µL of nuclease-free water

    • Pipette the reaction mixture into a qPCR plate. It is recommended to run each sample in triplicate.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the real-time PCR instrument and run the following thermal cycling program (this may need optimization):

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.[8]

Data Presentation and Analysis

The quantitative data for gene expression changes are typically presented as fold change relative to a control group. The delta-delta Ct (ΔΔCt) method is a common way to analyze relative gene expression data from qPCR experiments.

Table 1: Hypothetical Gene Expression Changes in Response to this compound Treatment

GeneTreatmentAverage CtΔCt (Ct_gene - Ct_GAPDH)ΔΔCt (ΔCt_treated - ΔCt_vehicle)Fold Change (2^-ΔΔCt)
Gene A Vehicle22.54.501.0
This compound (10 µM)20.52.5-2.04.0
Gene B Vehicle25.07.001.0
This compound (10 µM)27.09.02.00.25
Gene C Vehicle21.03.001.0
This compound (10 µM)21.23.20.20.87
GAPDH Vehicle18.0---
This compound (10 µM)18.0---

Note: GAPDH is used as the housekeeping gene for normalization.

Visualizations

Signaling Pathways and Experimental Workflow

To understand the potential mechanism of this compound, it is useful to visualize the signaling pathways that may be affected. Below are hypothetical pathways and an experimental workflow.

G cluster_0 This compound Interaction cluster_1 MAPK Signaling Cascade cluster_2 Transcriptional Regulation cluster_3 Target Gene Expression This compound This compound Receptor Cell Surface Receptor This compound->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor GeneA Gene A (Proliferation) TranscriptionFactor->GeneA GeneB Gene B (Apoptosis) TranscriptionFactor->GeneB G cluster_workflow Experimental Workflow A Cell Culture & This compound Treatment B Total RNA Extraction A->B C Reverse Transcription (RNA to cDNA) B->C D Real-Time PCR (qPCR) C->D E Data Analysis (ΔΔCt Method) D->E F Gene Expression Fold Change E->F

References

Application Notes and Protocols for Calcium Imaging to Study Iritone-Induced Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone, with the chemical name 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound primarily utilized as a fragrance ingredient.[1][2][3] Its structural similarity to ionones, which have been shown to possess a range of biological activities including anticancer and anti-inflammatory effects, suggests that this compound may also modulate cellular signaling pathways.[4][5][6][7] To date, the specific signaling mechanisms of this compound have not been extensively characterized in publicly available scientific literature.

This document outlines a detailed methodology to investigate the potential of this compound to induce intracellular calcium ([Ca²⁺]i) signaling, a ubiquitous second messenger involved in a myriad of cellular processes. A hypothesized signaling pathway is proposed wherein this compound acts as a ligand for a G-protein coupled receptor (GPCR). Activation of this putative receptor is thought to stimulate Phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8][9][10]

The following protocols provide a comprehensive guide for utilizing Fluo-4 AM, a high-affinity fluorescent calcium indicator, to monitor this compound-induced [Ca²⁺]i changes in living cells.[11][12][13][14][15] These methods are designed to enable researchers to screen for this compound's activity, characterize its dose-response relationship, and dissect the underlying signaling cascade through the use of specific inhibitors.

Hypothetical this compound Signaling Pathway

Iritone_Signaling_Pathway This compound This compound GPCR Putative GPCR This compound->GPCR G_protein Gq/11 GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC PKC Activation DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_release IP3R->Ca_release opens Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Downstream Downstream Cellular Responses Ca_increase->Downstream PKC->Downstream

Caption: Hypothetical this compound-induced GPCR-PLC-Ca²⁺ signaling pathway.

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293, HeLa) reagent_prep 2. Reagent Preparation (this compound, Fluo-4 AM, Inhibitors) cell_culture->reagent_prep dye_loading 3. Fluo-4 AM Loading (37°C, 30-60 min) reagent_prep->dye_loading washing 4. Washing (Removal of excess dye) dye_loading->washing inhibitor_incubation 5. Inhibitor Incubation (Optional) (e.g., U73122) washing->inhibitor_incubation imaging 6. Calcium Imaging (Establish baseline fluorescence) inhibitor_incubation->imaging stimulation 7. Cell Stimulation (Addition of this compound) imaging->stimulation recording 8. Fluorescence Recording (Measure changes in [Ca²⁺]i) stimulation->recording data_quantification 9. Data Quantification (ΔF/F₀ calculation) recording->data_quantification dose_response 10. Dose-Response Analysis (EC₅₀ determination) data_quantification->dose_response statistical_analysis 11. Statistical Analysis dose_response->statistical_analysis

Caption: Experimental workflow for this compound-induced calcium imaging.

Data Presentation

Table 1: Dose-Response of this compound on Intracellular Calcium Mobilization

This compound Concentration (µM)Peak Fluorescence Intensity (ΔF/F₀) ± SEM
0 (Vehicle Control)0.05 ± 0.01
0.10.23 ± 0.03
10.85 ± 0.07
101.52 ± 0.11
501.61 ± 0.13
1001.58 ± 0.12

Table 2: Effect of PLC Inhibitor on this compound-Induced Calcium Response

TreatmentPeak Fluorescence Intensity (ΔF/F₀) ± SEM
Vehicle Control0.06 ± 0.02
This compound (10 µM)1.55 ± 0.14
U73122 (10 µM) + this compound (10 µM)0.18 ± 0.04
U73343 (Inactive Analog, 10 µM) + this compound (10 µM)1.49 ± 0.13

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human Embryonic Kidney (HEK293) cells, HeLa cells, or other appropriate cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: (4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one)

  • Fluo-4 AM: (acetoxymethyl ester)

  • Pluronic® F-127

  • Probenecid (B1678239) (optional)

  • U73122 (PLC inhibitor) [16][17][18][19][20]

  • U73343 (inactive analog of U73122)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological Saline Buffer: (e.g., Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES)

  • 96-well black, clear-bottom imaging plates

Protocol 1: Cell Culture and Seeding
  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • For the calcium imaging assay, seed the cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well.

  • Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.

Protocol 2: Preparation of Reagents
  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 100 mM stock solution. Store at -20°C, protected from light.

  • Fluo-4 AM Stock Solution (1-5 mM): Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[11] It is recommended to prepare this solution fresh for each experiment. If storage is necessary, aliquot into small volumes and store at -20°C, protected from light and moisture, for up to one week.[11]

  • Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO to make a 20% (w/v) solution.[11] This may require gentle warming. Store at 4°C.

  • U73122 Stock Solution (10 mM): Dissolve U73122 in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C.

Protocol 3: Fluo-4 AM Loading of Adherent Cells
  • Prepare Loading Buffer: For a final Fluo-4 AM concentration of 4 µM and a final Pluronic® F-127 concentration of 0.02%, mix equal volumes of the Fluo-4 AM stock solution and the 20% Pluronic® F-127 stock solution.[11] Dilute this mixture into physiological saline buffer to achieve the final desired Fluo-4 AM concentration (typically 1-5 µM).[11][14] If using, add probenecid to a final concentration of 1-2.5 mM to prevent dye extrusion.[12]

  • Cell Loading: a. Aspirate the culture medium from the wells of the 96-well plate. b. Wash the cells once with 100 µL of physiological saline buffer per well. c. Add 100 µL of the Fluo-4 AM loading solution to each well.[13] d. Incubate the plate at 37°C for 30-60 minutes in the dark.[12][13]

  • Washing: a. Aspirate the loading solution from the wells. b. Wash the cells twice with 100 µL of physiological saline buffer per well to remove any extracellular dye. c. After the final wash, add 100 µL of physiological saline buffer to each well. d. Incubate the plate at room temperature for 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM.[15]

Protocol 4: Calcium Imaging Assay
  • Equipment Setup: Use a fluorescence plate reader or a fluorescence microscope equipped with a camera and appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~515 nm).[11][13]

  • Inhibitor Treatment (if applicable): a. For experiments involving inhibitors, add the desired concentration of the inhibitor (e.g., 10 µM U73122) to the wells after the washing step. b. Incubate for the required time (e.g., 20-30 minutes) at room temperature in the dark.

  • Baseline Measurement: Place the 96-well plate in the imaging instrument. Record the baseline fluorescence (F₀) for approximately 30-60 seconds before adding the stimulus.

  • Stimulation with this compound: a. Prepare serial dilutions of this compound in the physiological saline buffer at 2X the final desired concentrations. b. Add an equal volume (e.g., 100 µL) of the 2X this compound solution to the corresponding wells to achieve the final desired concentrations. For the vehicle control, add buffer with the same final concentration of DMSO.

  • Data Acquisition: Immediately after adding this compound, begin recording the fluorescence intensity (F) over time for 3-5 minutes.

Protocol 5: Data Analysis
  • Data Normalization: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.

  • Quantification: Determine the peak fluorescence intensity for each well after the addition of this compound.

  • Dose-Response Curve: Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (half-maximal effective concentration).

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to compare the responses between different conditions (e.g., with and without inhibitor). A p-value of < 0.05 is typically considered statistically significant.

Disclaimer

The signaling pathway for this compound described in this document is hypothetical and based on common mechanisms for structurally related compounds. The provided protocols are intended as a starting point for investigation and may require optimization for specific cell types and experimental conditions. The toxicological properties of this compound have been reviewed for its use as a fragrance ingredient, but researchers should consult the relevant safety data sheets and exercise appropriate laboratory safety precautions.[1][2][3][21]

References

Application Notes: In Vitro Cell-Based Assays for Assessing the Biological Activity of Iritone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iritone, a compound of interest for its potential therapeutic properties, belongs to a class of molecules whose biological activities can be effectively characterized using a panel of in vitro cell-based assays. These assays are crucial in early-stage drug discovery and development for elucidating mechanisms of action and determining cytotoxic, anti-inflammatory, antioxidant, and pro-apoptotic effects. This document provides detailed protocols for a selection of key cell-based assays to evaluate the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Experimental Protocol

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cell line)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of this compound concentration.

Data Presentation

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.68 ± 0.0454.4
250.35 ± 0.0328.0
500.15 ± 0.0212.0
1000.08 ± 0.016.4

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add this compound to Cells seed_cells->add_compound prepare_compound Prepare this compound Serial Dilutions prepare_compound->add_compound incubate_cells Incubate (24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Buffer incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Workflow for the Annexin V/PI apoptosis assay.

Anti-Inflammatory Assay (Nitric Oxide Measurement)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The anti-inflammatory potential of this compound is determined by its ability to inhibit LPS-induced NO production. NO concentration is indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. [3][4] Experimental Protocol

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. [3]Include control wells (cells only, cells + LPS, cells + this compound without LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation

TreatmentNitrite Conc. (µM) (Mean ± SD)NO Production Inhibition (%)
Control (Unstimulated)2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.50
LPS + this compound (10 µM)35.2 ± 1.923.1
LPS + this compound (25 µM)21.7 ± 1.552.6
LPS + this compound (50 µM)10.3 ± 0.977.5

Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces This compound This compound This compound->IKK Inhibits?

Potential inhibition of the NF-κB signaling pathway by this compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant capacity of a compound within a cellular environment, providing a more biologically relevant assessment than simple chemical assays. [5]The assay uses a fluorescent probe (DCFH-DA) that is taken up by cells. Inside the cell, it is deacetylated to a non-fluorescent compound, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can quench the ROS, thereby reducing the fluorescence. [5] Experimental Protocol

Materials:

  • Hepatocarcinoma HepG2 cells

  • 96-well black-walled, clear-bottom plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - a peroxyl radical generator

  • Quercetin (positive control)

  • Culture medium and Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Cell Seeding: Seed HepG2 cells at 6 x 10^4 cells/well in a 96-well black plate and incubate for 24 hours.

  • Loading with Probe: Remove the medium and wash the cells with PBS. Treat cells with 25 µM DCFH-DA in medium for 1 hour.

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and add various concentrations of this compound and the positive control (Quercetin) for 1 hour.

  • Induction of Oxidative Stress: Add 600 µM AAPH to all wells except for the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

Data Presentation

CompoundConcentration (µM)CAA Value (%) (Mean ± SD)
Quercetin1085.4 ± 4.2
This compound1045.1 ± 3.8
This compound2568.9 ± 5.1
This compound5082.3 ± 4.5

Logical Relationship Diagram

CAA_Assay_Principle cluster_reaction Oxidation Reaction AAPH AAPH (Radical Generator) ROS Reactive Oxygen Species (ROS) AAPH->ROS Generates This compound This compound (Antioxidant) DCFH DCFH (Non-fluorescent) ROS->DCFH Oxidizes DCF DCF (Fluorescent) DCFH->DCF to Fluorescence Fluorescence Signal DCF->Fluorescence Emits This compound->ROS Scavenges

Principle of the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes and Protocols for the In Vitro Delivery of Iritone to Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the delivery and evaluation of Iritone, a potent anti-cancer compound, in cultured mammalian cells. The methodologies outlined below are based on established protocols for similar bioactive molecules and are intended to serve as a guide for investigating the cellular and molecular effects of this compound.

Introduction

This compound is a novel compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. These protocols detail the necessary steps for preparing and delivering this compound to cultured cells, as well as methods to assess its biological activity.

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplierCatalog No.Storage
This compound(Specify Supplier)(Specify Cat. No.)-20°C, desiccated
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650Room Temperature
Fetal Bovine Serum (FBS)Gibco10270106-20°C
RPMI-1640 MediumGibco118750934°C
DMEMGibco119650924°C
Trypsin-EDTA (0.25%)Gibco252000564°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56554°C
Propidium (B1200493) Iodide (PI)InvitrogenP35664°C
RNase AThermo FisherEN0531-20°C
Antibodies for Western Blotting (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, p53, p21, CDK1)Cell Signaling Technology(Various)-20°C or 4°C
Human Cancer Cell Lines (e.g., PC-3, DU145, T24, HepG2)ATCC(Various)Liquid Nitrogen

Experimental Protocols

Preparation of this compound Stock Solution

A critical step for reproducible results is the proper solubilization and storage of this compound. Due to the hydrophobic nature of many organic compounds, a stock solution in a suitable solvent is necessary.

  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C in light-protected tubes.

Note on Stability: The stability of compounds in cell culture media can be influenced by factors such as temperature, light, and interactions with media components.[1][2] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment.

Cell Culture and Seeding

This protocol provides general guidance for maintaining and preparing cancer cell lines for this compound treatment. Specific cell culture conditions may vary depending on the cell line.

  • Cell Line Maintenance: Culture cancer cell lines (e.g., PC-3, DU145, T24, HepG2) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3][4]

  • Subculturing: Passage the cells when they reach 80-90% confluency.

  • Seeding for Experiments:

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

Treatment of Cultured Cells with this compound
  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced toxicity.

  • Vehicle Control: Prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment group.

  • Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Assessment of this compound's Biological Effects

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Seed Cells: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat Cells: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Add MTT Reagent: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data Layout for Cell Viability Assay

This compound Concentration (µM)Absorbance (490 nm) - 24h% Viability - 24hAbsorbance (490 nm) - 48h% Viability - 48hAbsorbance (490 nm) - 72h% Viability - 72h
0 (Vehicle)(Value)100(Value)100(Value)100
1(Value)(Value)(Value)(Value)(Value)(Value)
5(Value)(Value)(Value)(Value)(Value)(Value)
10(Value)(Value)(Value)(Value)(Value)(Value)
25(Value)(Value)(Value)(Value)(Value)(Value)
50(Value)(Value)(Value)(Value)(Value)(Value)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

  • Seed and Treat: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest and Fix: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Stain: Wash the fixed cells with PBS and resuspend in PI staining solution (containing PI and RNase A).

  • Analyze: Analyze the cell cycle distribution using a flow cytometer. This compound, similar to Oridonin, may induce G2/M cell cycle arrest.[5][6]

Table 3: Example Data Layout for Cell Cycle Analysis

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control(Value)(Value)(Value)
This compound (10 µM)(Value)(Value)(Value)
This compound (25 µM)(Value)(Value)(Value)
This compound (50 µM)(Value)(Value)(Value)

Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.[5][7] Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 4: Example Data Layout for Western Blot Densitometry

TreatmentRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 LevelRelative Cleaved PARP Level
Vehicle Control1.01.01.0
This compound (10 µM)(Value)(Value)(Value)
This compound (25 µM)(Value)(Value)(Value)
This compound (50 µM)(Value)(Value)(Value)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare 10 mM this compound Stock in DMSO treat Treat Cells with This compound (24-72h) stock->treat culture Culture and Seed Cancer Cells culture->treat viability Cell Viability (MTT Assay) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Analysis (Western Blot) treat->apoptosis

Caption: Experimental workflow for treating cultured cells with this compound.

Proposed Signaling Pathway of this compound

Based on the mechanisms of similar compounds, this compound is hypothesized to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Regulation This compound This compound PI3K PI3K This compound->PI3K inhibits JNK JNK This compound->JNK activates p38 p38 This compound->p38 activates p53 p53 This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates CDK1 CDK1 This compound->CDK1 inhibits Akt Akt PI3K->Akt activates Akt->Bcl2 activates p21 p21 p53->p21 p21->CDK1 inhibits G2M_Arrest G2/M Arrest p21->G2M_Arrest induces Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome CDK1->G2M_Arrest progression

Caption: Proposed signaling pathways modulated by this compound.

Conclusion

This document provides a detailed framework for the in vitro application of this compound to cultured cancer cells. The successful implementation of these protocols will enable researchers to elucidate the therapeutic potential and molecular mechanisms of this compound, contributing to the development of novel cancer therapies. Adherence to best practices in cell culture and experimental execution is paramount for obtaining reliable and reproducible data.

References

Synthesis and SAR Studies of Iritone Analogues: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct SAR (Structure-Activity Relationship) studies on a compound specifically named "Iritone" are not extensively available in public literature, the provided molecular formula, C13H20O, corresponds to several well-studied isomers, most notably α-ionone and β-ionone. These compounds, along with the structurally related damascones, belong to the family of rose ketones and have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document will focus on ionone (B8125255) and damascone (B1235705) analogues as representative examples for SAR studies, providing detailed protocols for their synthesis and biological evaluation, with a focus on their anticancer and anti-inflammatory properties.

Ionones are cyclic terpenoids found in various essential oils and have been identified as promising scaffolds for the development of novel therapeutic agents.[1][2] β-Ionone, in particular, has demonstrated anti-proliferative, anti-metastatic, and apoptosis-inducing properties in various cancer models.[1][2] The biological activities of these compounds are often linked to their ability to modulate key signaling pathways involved in cell growth, survival, and inflammation, such as the PI3K/Akt and Hippo pathways.[3][4]

This application note provides a comprehensive guide for researchers interested in exploring the therapeutic potential of ionone and damascone analogues. It includes detailed synthetic protocols, methodologies for key biological assays, and a summary of available quantitative SAR data to guide the design of novel and more potent derivatives.

Signaling Pathways Modulated by Ionone Analogues

Ionone analogues have been shown to exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of new analogues.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[5][6] Its aberrant activation is a hallmark of many cancers. β-ionone has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[3] Downregulation of this pathway by ionone analogues can lead to decreased cell proliferation and increased programmed cell death.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Ionone β-Ionone Analogue Ionone->PI3K Inhibition Hippo_Signaling Upstream Upstream Signals (e.g., Cell-Cell Contact) MST1_2 MST1/2 Upstream->MST1_2 Activation SAV1 SAV1 MST1_2->SAV1 LATS1_2 LATS1/2 SAV1->LATS1_2 Phosphorylation MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ MOB1->YAP_TAZ Phosphorylation TEAD TEAD YAP_TAZ->TEAD Nuclear Translocation (when unphosphorylated) Cytoplasm Cytoplasmic Sequestration YAP_TAZ->Cytoplasm Inactivation GeneTranscription Gene Transcription (Proliferation) TEAD->GeneTranscription a_Ionone α-Ionone Analogue a_Ionone->MST1_2 Activation Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Ionone β-Ionone Condensation Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) Ionone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Chalcone β-Ionone-derived Chalcone Condensation->Chalcone Purification Purification (Crystallization/ Chromatography) Chalcone->Purification Bioassay_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Analogues Synthesized Ionone Analogues Proliferation Cell Proliferation Assay (MTT Assay) Analogues->Proliferation Migration Cell Migration Assay (Wound Healing/Transwell) Analogues->Migration Apoptosis Apoptosis Assay (e.g., Annexin V) Analogues->Apoptosis IC50 IC50 Determination Proliferation->IC50 SAR SAR Analysis Migration->SAR Apoptosis->SAR IC50->SAR

References

Application Notes & Protocols: In Vivo Experimental Design for Testing Iritone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone is a novel investigational compound with purported anti-inflammatory and anti-cancer properties. Preliminary in vitro data suggest that this compound may modulate key signaling pathways involved in immune regulation and cell proliferation. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining detailed protocols for assessing its pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profiles in relevant preclinical animal models. The objective is to furnish researchers with the necessary methodologies to rigorously evaluate the therapeutic potential of this compound.

Note: As there is limited public information on "this compound," this document presents a hypothetical experimental design assuming this compound is an inhibitor of the Type I Interferon (IFN) signaling pathway, a pathway implicated in both inflammation and cancer.[1][2][3][4] Researchers should adapt these protocols based on the specific known characteristics of their compound.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.[5] This information is critical for designing subsequent pharmacodynamic and efficacy studies.[6][7]

PK Profiling in Rodents

Objective: To determine the pharmacokinetic profile of this compound in mice or rats following a single dose administration.

Protocol:

  • Animal Model: Utilize healthy male and female BALB/c mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).[8]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

  • Dosing:

    • Administer a single intravenous (IV) bolus dose of this compound (e.g., 2 mg/kg) to one cohort to determine bioavailability.

    • Administer a single oral (PO) gavage dose of this compound (e.g., 10 mg/kg) to a separate cohort.

    • Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Blood Sampling: Collect sparse blood samples (approximately 50 µL) from the tail vein or saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

  • Plasma Preparation: Process blood samples by centrifugation at 4°C to separate plasma.[9]

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.[9]

Data Presentation: Pharmacokinetic Parameters

Summarize the quantitative data in a table for clear comparison.

ParameterUnitIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Dosemg/kg210
Cmaxng/mL1500 ± 210850 ± 150
Tmaxh0.0831.0
AUC(0-t)ngh/mL3200 ± 4504100 ± 580
AUC(0-inf)ngh/mL3350 ± 4704300 ± 610
h3.5 ± 0.54.1 ± 0.6
CLL/h/kg0.60 ± 0.08-
VdL/kg2.5 ± 0.3-
F (%)%-25.7

Pharmacodynamic (PD) and Efficacy Studies

Pharmacodynamic studies aim to understand the effects of the drug on the body.[5] Efficacy studies evaluate the therapeutic benefit of the drug in disease models.

Target Engagement: Inhibition of Type I IFN Signaling

Objective: To assess the ability of this compound to inhibit the Type I IFN signaling pathway in vivo.

Protocol:

  • Animal Model: Use BALB/c mice.

  • Treatment Groups:

    • Vehicle Control

    • Poly(I:C) (a synthetic analog of double-stranded RNA that induces IFN production)

    • Poly(I:C) + this compound (multiple dose levels)

  • Procedure:

    • Administer this compound or vehicle via the determined optimal route from PK studies.

    • After a specified pretreatment time, challenge the mice with an intraperitoneal (IP) injection of Poly(I:C).

    • Collect blood and spleen samples at peak IFN response time (e.g., 3-6 hours post-challenge).

  • Biomarker Analysis:

    • Measure levels of phosphorylated STAT1 (p-STAT1) in splenocytes via Western Blot or Flow Cytometry as a key downstream marker of IFNAR activation.[10]

    • Quantify the expression of Interferon-Stimulated Genes (ISGs) such as ISG15 and OAS1 in splenocytes using RT-qPCR.[4]

Efficacy in an Inflammatory Disease Model: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammation model.[11]

Protocol:

  • Animal Model: Use Wistar rats (180-200g).

  • Treatment Groups:

    • Vehicle Control

    • This compound (multiple dose levels)

    • Positive Control (e.g., Indomethacin)

  • Procedure:

    • Administer this compound, vehicle, or positive control orally one hour before inducing inflammation.

    • Induce acute inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11]

    • Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Efficacy in a Cancer Model: Syngeneic Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Protocol:

  • Animal Model: Use C57BL/6 mice.

  • Tumor Model: Subcutaneously implant B16-F10 melanoma cells into the flank of the mice.

  • Treatment Groups:

    • Vehicle Control

    • This compound (multiple dose levels)

    • Positive Control (e.g., an established chemotherapy agent)

  • Procedure:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Administer this compound or controls according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors and weigh them. Analyze tumor tissue for biomarkers of interest (e.g., p-STAT1, ISG expression, immune cell infiltration).

Data Presentation: Efficacy Data

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL, Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
This compound100.62 ± 0.0927.1
This compound300.45 ± 0.0747.1
Indomethacin100.41 ± 0.0651.8

Table 3: Anti-tumor Efficacy of this compound in B16-F10 Melanoma Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³, Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1520 ± 250-
This compound20980 ± 18035.5
This compound50650 ± 12057.2
Positive ControlVaries580 ± 11061.8

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical this compound Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action for this compound as an inhibitor of the Type I Interferon signaling pathway.

Iritone_MoA cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR1 IFNAR1 TYK2 TYK2 IFNAR1->TYK2 activates IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates ISGF3 ISGF3 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE binds This compound This compound This compound->JAK1 inhibits ISGs ISGs (e.g., ISG15, OAS1) ISRE->ISGs promotes transcription IFN Type I IFN IFN->IFNAR1 IFN->IFNAR2 PK_Workflow cluster_setup Experimental Setup cluster_procedure Dosing and Sampling cluster_analysis Analysis A1 Select Animal Model (e.g., BALB/c mice) A2 Acclimatize Animals A1->A2 A3 Randomize into IV and PO Cohorts A2->A3 B1 Administer Single IV or PO Dose of this compound A3->B1 B2 Collect Blood Samples at Predetermined Time Points B1->B2 B3 Process Blood to Isolate Plasma B2->B3 C1 Quantify this compound Concentration using LC-MS/MS B3->C1 C2 Perform Non-Compartmental Analysis (NCA) C1->C2 C3 Determine Key PK Parameters (Cmax, Tmax, AUC, T½, etc.) C2->C3 Efficacy_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis D1 Implant Syngeneic Tumor Cells (e.g., B16-F10) Subcutaneously D2 Monitor Tumor Growth until Palpable D1->D2 E1 Randomize Mice into Treatment Groups (Vehicle, this compound, Positive Control) D2->E1 E2 Administer Treatment on a Predetermined Schedule E1->E2 E3 Measure Tumor Volume and Body Weight Regularly E2->E3 F1 Euthanize Mice at Study Endpoint E3->F1 Endpoint Reached F2 Excise and Weigh Tumors F1->F2 F3 Analyze Tumors for Biomarkers F2->F3

References

Application Notes and Protocols for High-Throughput Screening in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic Compound "Iritone":

Initial searches for the compound "this compound" reveal that it is primarily classified as a fragrance ingredient used in cosmetic products.[1][2] Its chemical name is (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one.[1] At present, there is no scientific literature available that documents the use of this compound in high-throughput screening (HTS) for drug discovery or details any significant biological activity relevant to therapeutic applications.

Therefore, these application notes will focus on Oridonin (B1677485) , a well-researched natural diterpenoid compound with potent anticancer properties. Oridonin is an excellent candidate for demonstrating the application of HTS methodologies in drug discovery due to its extensive evaluation in various cancer cell lines and its known mechanisms of action.

Application Notes: Oridonin in High-Throughput Screening for Anticancer Drug Discovery

Introduction:

Oridonin, isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anticancer activity across a range of malignancies.[3][4] Its therapeutic potential is attributed to its ability to induce apoptosis, cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[3][5][6] High-throughput screening (HTS) plays a crucial role in the preclinical evaluation of compounds like Oridonin, enabling rapid assessment of their cytotoxic and apoptotic effects on various cancer cell lines. This document provides an overview of the application of HTS assays for the characterization of Oridonin's anticancer activity.

Mechanism of Action:

Oridonin exerts its anticancer effects through a multi-targeted approach. It has been shown to modulate several critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[3][4][5] By inhibiting these pro-survival pathways, Oridonin promotes apoptosis and inhibits cell proliferation. It can also induce cell cycle arrest, primarily at the G2/M phase.[3][7]

Data Presentation: Cytotoxicity of Oridonin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following table summarizes the IC50 values of Oridonin in different cancer cell lines, as determined by HTS-compatible assays such as the MTT or SRB assay.

Cell LineCancer TypeAssay Duration (h)IC50 (µM)Reference
TE-8Esophageal Squamous Cell Carcinoma723.00 ± 0.46[8]
TE-2Esophageal Squamous Cell Carcinoma726.86 ± 0.83[8]
AGSGastric Cancer245.995 ± 0.741[7]
AGSGastric Cancer482.627 ± 0.324[7]
AGSGastric Cancer721.931 ± 0.156[7]
HGC27Gastric Cancer2414.61 ± 0.600[7]
HGC27Gastric Cancer489.266 ± 0.409[7]
HGC27Gastric Cancer727.412 ± 0.512[7]
MGC803Gastric Cancer2415.45 ± 0.59[7]
MGC803Gastric Cancer4811.06 ± 0.400[7]
MGC803Gastric Cancer728.809 ± 0.158[7]
MDA-MB-231Triple-Negative Breast CancerNot Specified0.40 ± 0.09 (for analogue 11a)[9]
HCC1806Triple-Negative Breast CancerNot Specified1.40 ± 0.22 (for analogue 11a)[9]
BEL-7402Hepatocellular CarcinomaNot Specified0.50 (for derivative 9)[10]
K562Chronic Myelogenous LeukemiaNot Specified0.95 (for derivative 10)[10]

Experimental Protocols

Cell Viability High-Throughput Screening using MTT Assay

This protocol is designed for determining the cytotoxic effects of Oridonin on cancer cells in a 96-well format, suitable for HTS.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Oridonin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Oridonin in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oridonin. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well.[11] Mix gently by pipetting or shaking to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis High-Throughput Screening using Annexin V/PI Staining

This protocol allows for the quantification of apoptotic and necrotic cells after treatment with Oridonin using flow cytometry in a high-throughput compatible format.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Oridonin stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 96-well plates for cell culture and analysis

  • Flow cytometer with a 96-well plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Oridonin as described in the MTT assay protocol.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to each sample according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Oridonin_Signaling_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits MAPK MAPK (ERK, JNK, p38) Oridonin->MAPK modulates NFkB NF-κB Oridonin->NFkB inhibits Apoptosis Apoptosis Oridonin->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Oridonin->CellCycleArrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation MAPK->Apoptosis MAPK->Proliferation NFkB->Proliferation

Caption: Oridonin's multifaceted mechanism of action.

HTS_Workflow_Oridonin cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture PlateSeeding 2. Seed Cells in 96-well Plates CellCulture->PlateSeeding Treatment 4. Treat Cells with Oridonin PlateSeeding->Treatment CompoundDilution 3. Prepare Oridonin Serial Dilutions CompoundDilution->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Assay 6. Perform Assay (MTT or Annexin V/PI) Incubation->Assay Readout 7. Readout (Absorbance or Flow Cytometry) Assay->Readout DataProcessing 8. Data Processing & Analysis Readout->DataProcessing HitIdentification 9. IC50 Determination & Hit Confirmation DataProcessing->HitIdentification

Caption: High-throughput screening workflow for Oridonin.

References

Application Note: Mass Spectrometry for Iritone Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iritone is a novel therapeutic agent with significant potential in [Specify Therapeutic Area]. Understanding its metabolic fate is crucial for optimizing its efficacy and safety profile. This application note provides a comprehensive overview and detailed protocols for the identification and quantification of this compound metabolites using liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are essential for preclinical and clinical drug development, enabling a thorough characterization of the biotransformation pathways of this compound.

The biotransformation of xenobiotics, such as this compound, typically involves Phase I and Phase II metabolic reactions.[1][2] Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[1][3] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione) to increase water solubility and facilitate excretion.[1][2] Mass spectrometry is a key analytical technique for identifying and quantifying these metabolites due to its high sensitivity and specificity.[4][5]

Metabolic Pathway of this compound

The proposed metabolic pathway of this compound involves an initial activation step, followed by detoxification and subsequent reactivation in certain tissues. A detailed understanding of this pathway is critical for elucidating the compound's mechanism of action and potential toxicities.

Iritone_Metabolism cluster_0 Activation cluster_1 Detoxification cluster_2 Reactivation This compound This compound (Prodrug) Active_Metabolite Active Metabolite (e.g., Hydroxylated this compound) This compound->Active_Metabolite Carboxylesterases (CES) Inactive_Metabolite Inactive Metabolite (e.g., this compound-Glucuronide) Active_Metabolite->Inactive_Metabolite UGT1A1 Reactivated_Metabolite Active Metabolite (Reactivated) Inactive_Metabolite->Reactivated_Metabolite β-glucuronidase Liver_Intestine Liver & Intestine (Phase I Metabolism) Liver Liver (Phase II Metabolism) Gut_Microbiota Gut Microbiota (Deconjugation)

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolite Identification

A systematic workflow is essential for the accurate identification and quantification of this compound and its metabolites. The following diagram outlines the key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (Reversed-Phase) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (ESI-QTOF) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan & MS/MS) MS_Detection->Data_Acquisition Metabolite_Identification Metabolite Identification (Mass Shift, Fragmentation Pattern) Data_Acquisition->Metabolite_Identification Quantification Quantification (Peak Area Integration) Metabolite_Identification->Quantification

Caption: Experimental workflow for this compound metabolite analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the formation of this compound's primary active and inactive metabolites in human liver and intestinal S9 fractions. This data is crucial for understanding the tissue-specific metabolism of the drug.[6]

Table 1: In Vitro Metabolism Kinetics of this compound to its Active Metabolite

ParameterLiver S9Intestinal S9
Vmax (pmol/min/mg protein) 150 ± 25450 ± 50
Km (µM) 25 ± 515 ± 3
Intrinsic Clearance (Vmax/Km) 6.030.0

Table 2: In Vitro Metabolism Kinetics of the Active Metabolite to its Inactive Glucuronide

ParameterLiver S9Intestinal S9
Vmax (pmol/min/mg protein) 800 ± 100100 ± 20
Km (µM) 50 ± 1075 ± 15
Intrinsic Clearance (Vmax/Km) 16.01.3

Detailed Experimental Protocols

Sample Preparation from Biological Matrices

This protocol is designed for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

In Vitro Metabolism in Liver S9 Fractions

This protocol describes the procedure for studying the metabolism of this compound in human liver S9 fractions.[6]

Materials:

  • Human liver S9 fraction

  • This compound stock solution

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (for Phase II reactions)

  • Ice-cold acetonitrile to quench the reaction

Protocol:

  • Prepare a reaction mixture containing phosphate buffer, liver S9 fraction, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.

  • For Phase II metabolism studies, include UDPGA in the reaction mixture.

  • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

This protocol outlines a general LC-MS/MS method for the separation and detection of this compound and its metabolites.[5][7]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ionization Mode: Tandem Mass Spectrometry (MS/MS)

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification; full scan and product ion scan for identification.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MRM Transitions:

    • This compound: [Parent Ion m/z] -> [Product Ion m/z]

    • Active Metabolite: [Parent Ion m/z] -> [Product Ion m/z]

    • Inactive Metabolite: [Parent Ion m/z] -> [Product Ion m/z]

    • Internal Standard: [Parent Ion m/z] -> [Product Ion m/z]

Conclusion

The application of mass spectrometry is indispensable for the detailed characterization of the metabolic profile of novel drug candidates like this compound. The protocols and workflows presented in this application note provide a robust framework for researchers to identify and quantify this compound metabolites in various biological matrices. This information is fundamental to understanding the drug's pharmacokinetics and pharmacodynamics, ultimately guiding its safe and effective development.

References

Troubleshooting & Optimization

Technical Support Center: Iritone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Iritone in cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.[1]

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
1. My experimental results (e.g., IC50 values) with this compound are inconsistent between replicates or experiments. Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., 37°C, presence of serum).Incomplete Solubilization: Precipitated this compound leads to inaccurate dosing.[2]Inconsistent Cell Handling: Variations in cell seeding density or passage number can alter sensitivity to compounds.[2][3]Assess Stability: Perform a stability study in your specific medium and conditions using the protocol in Appendix B. Consider reducing incubation times if significant degradation is observed.Optimize Dilution: Prepare fresh working solutions for each experiment. Use the serial dilution method in pre-warmed media as described in Appendix B. Visually inspect for precipitate.[1][3]Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent cell seeding density.[2]
2. I observe a precipitate or cloudiness in my culture medium after adding the this compound stock solution. Poor Aqueous Solubility: this compound is a lipophilic compound (calculated logKow of 4.26) and may have low solubility in aqueous media, especially at high concentrations.[4]"Salting Out": Adding a concentrated DMSO stock directly to cold media can cause the compound to crash out of solution.[1]Lower Final Concentration: Determine the solubility limit in your media. You may need to work at a lower final concentration.Use Pre-Warmed Media: Always add the this compound stock or intermediate dilutions to media that has been pre-warmed to 37°C.[1][3]Check Solvent Concentration: Ensure the final concentration of DMSO is non-toxic and as low as possible (typically <0.5%).[2]
3. This compound's biological activity is lower than expected or diminishes over a long-term experiment (>24 hours). Chemical Instability: The α,β-unsaturated ketone moiety in this compound is susceptible to reaction with components in the media (e.g., nucleophilic amino acids like cysteine) or hydrolysis over time at 37°C.[1][4]Enzymatic Degradation: If using serum-supplemented media, esterases or other enzymes present in the serum can metabolize the compound.[1]Binding to Plastic: The compound may be adsorbing to the surface of your culture plates or tips, reducing its effective concentration.[5]Refresh Media: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24 hours.Test in Simpler Media: To diagnose the issue, test this compound's stability in a simpler buffer (PBS) and in serum-free vs. serum-containing media.[5]Use Low-Binding Plastics: If significant loss of compound is suspected, use low-protein-binding plates and pipette tips.[5]
Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties? A1: this compound, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound belonging to the ionone (B8125255) family.[4] It has a molecular formula of C13H20O and a molecular weight of 192.3 g/mol .[6] Its structure contains an α,β-unsaturated ketone, which is a chemically reactive functional group.[4]

Q2: What are the primary factors that can affect this compound's stability in cell culture media? A2: Several factors can influence this compound's stability:

  • Temperature: Incubation at 37°C can accelerate chemical degradation compared to storage at 4°C or -20°C.[1]

  • Media Components: The rich composition of cell culture media, including amino acids, vitamins, and metal ions, can react with this compound.[1][7] For example, the amino acid cysteine could potentially react via Michael addition.[4]

  • pH: The typical pH of cell culture media (7.2-7.4) can facilitate specific degradation pathways like hydrolysis.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1] It is good practice to protect stock solutions from light.[8]

  • Enzymatic Degradation: If your medium is supplemented with serum (e.g., FBS), enzymes such as esterases and proteases can metabolize this compound.[1]

Q3: How should I prepare and store this compound stock solutions? A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[3] Ensure the compound is fully dissolved. Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[8]

Q4: What are the potential degradation pathways for this compound? A4: Based on its chemical structure, this compound's α,β-unsaturated ketone and cyclohexene (B86901) ring are susceptible to several reactions.[4] Potential degradation pathways include oxidation of the double bonds, Michael addition of nucleophiles (e.g., thiols from amino acids in the media), and reduction of the ketone. These modifications would result in metabolites with altered polarity and likely different biological activity.[4]

Q5: How can I test the stability of this compound in my specific cell culture medium? A5: The most reliable method is to perform a time-course experiment. Incubate this compound in your cell-free medium under standard culture conditions (37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and quantify the remaining concentration of this compound using an analytical method like HPLC or LC-MS.[5][8] A detailed protocol is provided in Appendix B.

Diagrams

G cluster_0 A Inconsistent Results Observed B Check for Precipitation in Media A->B C Precipitate Visible? B->C D Optimize Solubilization Protocol (e.g., pre-warm media, lower concentration) C->D Yes E Assess Compound Stability C->E No D->E F Significant Degradation (>20% in 24h)? E->F G Reduce Incubation Time or Refresh Media Periodically F->G Yes H Review Cell Culture Practices (seeding density, passage #) F->H No

Caption: Troubleshooting workflow for inconsistent experimental results.

G This compound This compound (α,β-Unsaturated Ketone) Adduct Inactive Michael Adduct This compound->Adduct Michael Addition Oxidized Oxidized Products This compound->Oxidized Oxidation Metabolites Other Metabolites This compound->Metabolites Enzymatic Degradation Media Cell Culture Media Components (e.g., Cysteine, Glutathione) Media->Adduct Oxygen Dissolved O₂ / ROS Oxygen->Oxidized Serum Serum Enzymes (e.g., Esterases) Serum->Metabolites

Caption: Potential degradation pathways of this compound in cell culture media.

G cluster_0 Stability Checkpoint A Prepare this compound Stock (10 mM in DMSO) B Prepare Working Solution (Serial dilution in pre-warmed media) A->B C Add to Cells (Time = 0) B->C D Incubate at 37°C, 5% CO₂ C->D E Collect Samples for Analysis (e.g., Cell lysate, Media) D->E F Perform Biological Assay (e.g., Viability, Western Blot) E->F G Analyze Media Supernatant via HPLC/LC-MS (Confirm this compound concentration) E->G Optional

Caption: Experimental workflow for a cell-based assay using this compound.

Appendix A: Stability Data (Hypothetical)

The following data are for illustrative purposes, demonstrating potential stability trends for this compound under various common laboratory conditions. Actual stability should be determined empirically using your specific medium and experimental setup.

Table 1: Stability of this compound (10 µM) in Cell-Free DMEM at 37°C vs. 4°C

Time (Hours)% Remaining (37°C, in Dark)% Remaining (4°C, in Dark)
0100.0100.0
296.599.8
885.199.5
2462.398.7
4840.897.4

Table 2: Effect of Serum and Light on this compound (10 µM) Stability in DMEM at 37°C

Time (Hours)% Remaining (Serum-Free, Dark)% Remaining (10% FBS, Dark)% Remaining (10% FBS, Ambient Light)
0100.0100.0100.0
296.594.291.3
885.179.572.4
2462.351.740.1
4840.829.918.6
Appendix B: Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the cell culture medium to be tested (e.g., DMEM + 10% FBS). Ensure it is fully equilibrated in a 37°C, 5% CO2 incubator.

    • Prepare the working solution by diluting the stock solution in the pre-warmed medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.[5]

  • Experimental Procedure:

    • Add the 10 µM this compound working solution to triplicate wells of a multi-well plate (or multiple sterile tubes) for each condition. This is your T=0 sample. Immediately collect an aliquot from the T=0 sample and process as described in step 4.

    • Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO2), protected from light.

    • At designated time points (e.g., 2, 4, 8, 24, and 48 hours), collect an aliquot from the respective wells/tubes.[8]

  • Sample Processing:

    • For each aliquot, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method with UV detection.

    • The percentage of this compound remaining at each time point is calculated by comparing the peak area to the peak area of the T=0 sample.

Protocol 2: Recommended Procedure for Preparing this compound Working Solutions

Objective: To minimize precipitation and ensure accurate dosing of this compound in cell culture experiments.

Methodology:

  • Thaw Stock Solution: Thaw a single-use aliquot of your concentrated this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Pre-warm Media: Place a sufficient volume of your cell culture medium in a 37°C water bath or incubator until it reaches temperature.[1]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution (e.g., 1:10 or 1:100) of the DMSO stock into pre-warmed media. For example, add 10 µL of 10 mM stock to 990 µL of media to get a 100 µM solution.

    • Vortex the intermediate dilution gently but thoroughly.

  • Prepare Final Working Solution:

    • Add the required volume of the intermediate dilution (or the original stock if not performing an intermediate step) to the main volume of pre-warmed media.

    • It is best to add the solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform mixing.[1]

  • Final Check: Visually inspect the final working solution against a light source to ensure there is no visible precipitate or cloudiness before adding it to your cells.[2]

References

Technical Support Center: Optimizing Iritone Concentration for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iritone bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for various in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound, with the chemical name (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one and molecular formula C₁₃H₂₀O, is a compound belonging to the ionone (B8125255) family.[1] Structurally, it is very similar to β-ionone, a known fragrance compound also recognized for its diverse biological activities. Based on this structural similarity and available data on related compounds, this compound is hypothesized to possess anti-inflammatory, cytotoxic, and olfactory receptor modulating properties.

Q2: I am seeing no effect of this compound in my assay. What is a good starting concentration range?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific bioassay. For initial screening, a wide concentration range is recommended. Based on data for the structurally similar compound β-ionone and general practices for novel compounds, a starting range of 0.1 µM to 100 µM is advisable. It is crucial to perform a dose-response curve to determine the EC₅₀ or IC₅₀ for your specific experimental setup.

Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?

A3: this compound is a lipophilic compound with a predicted high octanol-water partition coefficient, indicating poor water solubility.[1] To improve solubility in aqueous cell culture media, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always prepare fresh dilutions from the stock solution for each experiment.

Q4: How can I be sure the observed effects are specific to this compound and not due to off-target effects?

A4: Off-target effects are a concern with any bioactive compound. To ensure the observed effects are specific to this compound, consider the following:

  • Use the lowest effective concentration: Determine the minimal concentration that produces a significant effect from your dose-response curve.

  • Include appropriate controls: Use a vehicle control (e.g., DMSO) and consider a structurally related but inactive compound as a negative control if available.

  • Orthogonal assays: Confirm your findings using a different assay that measures a related endpoint in the same signaling pathway.

  • Knockdown/knockout models: If a specific target is hypothesized (e.g., a receptor), use cell lines where the target has been knocked down or knocked out to see if the effect is abolished.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Problem Possible Cause Troubleshooting Steps
High variability between replicates - Uneven cell seeding- Pipetting errors- this compound precipitation- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Visually inspect for precipitation after adding this compound to the medium. If present, try a lower concentration or a different solubilization method.
No cytotoxicity observed - this compound concentration too low- Incubation time too short- Cell line is resistant- Test a wider and higher concentration range (e.g., up to 200 µM).- Increase the incubation time (e.g., 48 or 72 hours).- Use a positive control (e.g., doxorubicin) to confirm assay performance. Consider using a different, more sensitive cell line.
High background in negative control wells - Contamination (bacterial or fungal)- Reagent issues- Practice sterile cell culture techniques.- Check the expiration dates of assay reagents and prepare them fresh.
Anti-inflammatory Assays (e.g., NF-κB Reporter Assay, NLRP3 Inflammasome Activation Assay)
Problem Possible Cause Troubleshooting Steps
No inhibition of inflammatory response - this compound concentration too low- Insufficient pre-incubation time- Weak inflammatory stimulus- Increase the concentration of this compound.- Pre-incubate cells with this compound for a longer period (e.g., 1-2 hours) before adding the inflammatory stimulus.- Ensure the inflammatory stimulus (e.g., LPS, ATP) is at a concentration that gives a robust response.
High cytotoxicity at effective concentrations - this compound is cytotoxic at the concentrations required for anti-inflammatory effects in your cell line.- Determine the maximum non-toxic concentration using a cytotoxicity assay and perform the anti-inflammatory assay below this concentration.- Reduce the incubation time of the anti-inflammatory assay.
Inconsistent results - Variability in cell passage number- Inconsistent timing of reagent addition- Use cells within a consistent passage number range.- Standardize all incubation times and the order of reagent addition.

Quantitative Data Summary

The following table provides suggested starting concentration ranges for various bioassays with this compound. These are based on typical ranges for structurally similar compounds and should be optimized for your specific experimental conditions.

Bioassay Type Cell Line Example Suggested Starting Concentration Range Incubation Time
CytotoxicityA549, HeLa, HepG20.1 µM - 200 µM24 - 72 hours
NF-κB InhibitionRAW 264.7, HEK293-NF-κB Reporter0.1 µM - 50 µM1-2 hours pre-incubation, then 6-24 hours with stimulus
NLRP3 Inflammasome InhibitionTHP-1 (differentiated)0.1 µM - 50 µM1 hour pre-incubation, then 4-6 hours with stimulus
Olfactory Receptor ActivationHEK293 (expressing OR51E2)0.01 µM - 100 µMMinutes to hours

Experimental Protocols

General Protocol for Determining this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., 10 µM doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol for NF-κB Inhibition Assay using a Reporter Cell Line
  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter in a 96-well plate and allow them to attach overnight.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the wells.

  • Incubation: Incubate for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay kit).

  • Data Analysis: Normalize the luciferase signal to cell viability (determined by a parallel cytotoxicity assay) and calculate the percentage of inhibition relative to the stimulated control.

Visualizations

Iritone_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze Calculate % Viability Determine IC50 read_plate->analyze

Caption: Experimental workflow for determining this compound's cytotoxicity.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits? This compound->NFkB_nuc Inhibits? DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription IkB_NFkB->NFkB Releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Troubleshooting_Logic start Unexpected Bioassay Result? no_effect No Effect Observed? start->no_effect high_variability High Variability? start->high_variability cytotoxicity High Cytotoxicity? start->cytotoxicity conc_low Increase Concentration no_effect->conc_low Yes check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes conc_high Decrease Concentration cytotoxicity->conc_high Yes inc_time Increase Incubation Time conc_low->inc_time check_reagents Check Reagent Activity (Positive Control) inc_time->check_reagents check_pipetting Verify Pipette Calibration check_seeding->check_pipetting check_solubility Check for this compound Precipitation check_pipetting->check_solubility dec_time Decrease Incubation Time conc_high->dec_time check_dmso Verify Final DMSO Concentration (<0.5%) dec_time->check_dmso

Caption: A logical flowchart for troubleshooting common bioassay issues.

References

Technical Support Center: Troubleshooting Irinotecan Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing the precipitation of Irinotecan (B1672180) in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Irinotecan precipitating out of solution?

A1: Irinotecan hydrochloride is sparingly soluble in aqueous buffers.[1][2] Precipitation can occur due to several factors, including:

  • pH: The stability of Irinotecan is pH-dependent. Hydrolysis to its less soluble carboxylate form increases with higher pH.[3] A weakly acidic environment, such as that provided by 5% dextrose injection, can help maintain its stability.[3]

  • Temperature: Freezing Irinotecan solutions or admixtures can cause the drug to precipitate and should be avoided.[4] Solutions are generally more stable when refrigerated (2° to 8°C) compared to room temperature.[4]

  • Solvent Choice: Direct dissolution in aqueous buffers can be challenging. A common and recommended method is to first dissolve Irinotecan hydrochloride in an organic solvent like DMSO before diluting it with the aqueous buffer of choice.[1][2]

  • Concentration: Exceeding the solubility limit of Irinotecan in a given solvent system will lead to precipitation.

  • Light Exposure: Irinotecan infusion solutions can exhibit concentration-dependent instability when exposed to daylight.[5] It is advisable to protect solutions from light.[4]

  • Storage Time: Aqueous solutions of Irinotecan are not recommended for long-term storage. For instance, in a 1:1 DMSO:PBS solution, it is advised not to store the aqueous solution for more than one day.[1][2]

Q2: What is the best way to prepare a stock solution of Irinotecan?

A2: To prepare a stock solution, dissolve Irinotecan hydrochloride in an organic solvent such as DMSO or dimethylformamide (DMF).[1][2] The solubility in these solvents is approximately 20 mg/mL.[1][2] It is recommended to purge the solvent with an inert gas.[1][2] For long-term storage, it is suggested to store Irinotecan hydrochloride as a crystalline solid at -20°C, where it should be stable for at least two years.[1]

Q3: How do I prepare a working solution of Irinotecan in an aqueous buffer?

A3: For maximum solubility in aqueous buffers, first dissolve the Irinotecan hydrochloride in DMSO to create a stock solution. Then, dilute the stock solution with the aqueous buffer of your choice.[1][2] Using this method, Irinotecan hydrochloride has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1][2]

Q4: Can I store my prepared Irinotecan solutions?

A4: It is not recommended to store aqueous solutions of Irinotecan for more than one day.[1][2] If you need to store diluted solutions for a short period, refrigeration is preferable. Admixtures in 5% Dextrose Injection, USP, are stable for up to 24 hours if refrigerated (2° to 8°C).[4] If kept at room temperature (15° to 30°C), solutions prepared with 5% Dextrose Injection or 0.9% Sodium Chloride Injection should be used within 6 hours.[4] Always protect stored solutions from light.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding Irinotecan to an aqueous buffer. Direct dissolution in an aqueous buffer was attempted, exceeding the drug's limited aqueous solubility.Prepare a stock solution of Irinotecan in DMSO (up to 20 mg/mL) first. Then, dilute the stock solution with your aqueous buffer to the desired final concentration.[1][2]
A clear solution becomes cloudy or forms a precipitate over time. The solution has been stored for too long, at an inappropriate temperature, or has been exposed to light. The pH of the solution may also be too high.Prepare fresh aqueous solutions daily.[1][2] Store diluted solutions at 2-8°C and protect from light.[4] Use a weakly acidic buffer, such as 5% dextrose, to maintain stability.[3]
Precipitate is observed after thawing a frozen solution. Freezing can cause Irinotecan to precipitate out of solution.Avoid freezing solutions containing Irinotecan.[4] If a solution has been accidentally frozen, it should be discarded.
The final concentration of Irinotecan in my aqueous solution is not as high as expected. The solubility limit of Irinotecan in the chosen solvent system has been exceeded.Be mindful of the solubility limits. In a 1:1 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[1][2] For higher concentrations, you may need to adjust the ratio of DMSO to aqueous buffer.

Quantitative Data Summary

Solvent Solubility Reference
DMSO~20 mg/mL[1][2]
Dimethylformamide (DMF)~20 mg/mL[1][2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
Water4 mg/mL
Ethanol4 mg/mL

Experimental Protocols

Protocol for Preparation of Irinotecan Working Solution

  • Prepare Stock Solution:

    • Weigh the required amount of Irinotecan hydrochloride crystalline solid.

    • In a suitable container, add the appropriate volume of DMSO to achieve a concentration of up to 20 mg/mL.

    • Purge with an inert gas.

    • Vortex or sonicate until the solid is completely dissolved.

  • Prepare Aqueous Working Solution:

    • Determine the final concentration and volume of the aqueous working solution needed.

    • Calculate the volume of the DMSO stock solution required.

    • In a new container, add the desired volume of the aqueous buffer (e.g., PBS pH 7.2).

    • While vortexing the aqueous buffer, slowly add the calculated volume of the Irinotecan DMSO stock solution.

    • Ensure the final concentration does not exceed the solubility limit in the final solvent mixture (e.g., ~0.5 mg/mL in 1:1 DMSO:PBS).

    • Use the freshly prepared aqueous solution immediately or within 24 hours if stored at 2-8°C and protected from light.

Visualizations

Irinotecan_Troubleshooting_Workflow Irinotecan Precipitation Troubleshooting Workflow start Start: Need to prepare aqueous Irinotecan solution dissolve_check Is Irinotecan dissolved directly in aqueous buffer? start->dissolve_check stock_prep Prepare stock solution in DMSO (e.g., 20 mg/mL) dissolve_check->stock_prep No troubleshoot Troubleshoot Cause dissolve_check->troubleshoot Yes dilute Dilute DMSO stock into aqueous buffer with vortexing stock_prep->dilute final_check Is precipitation observed? dilute->final_check success Solution is ready for use final_check->success No final_check->troubleshoot Yes cause_conc Concentration too high? troubleshoot->cause_conc cause_storage Improper storage? (Time, Temp, Light) troubleshoot->cause_storage cause_ph pH of buffer too high? troubleshoot->cause_ph remedy_conc Lower final concentration cause_conc->remedy_conc remedy_storage Prepare fresh solution, store at 2-8°C, protect from light cause_storage->remedy_storage remedy_ph Use weakly acidic buffer cause_ph->remedy_ph remedy_conc->stock_prep remedy_storage->stock_prep remedy_ph->stock_prep

Caption: Troubleshooting workflow for Irinotecan precipitation.

Irinotecan_Metabolism_Pathway Irinotecan (CPT-11) Metabolism and Mechanism of Action cluster_liver Liver / Plasma cluster_cancer_cell Cancer Cell Nucleus cluster_intestine Intestinal Lumen CPT11 Irinotecan (CPT-11) (Prodrug) SN38 SN-38 (Active Metabolite) CPT11->SN38 Carboxylesterases (CEs) SN38G SN-38G (Inactive Glucuronide) SN38->SN38G UDP Glucuronosyl- transferase 1A1 (UGT1A1) Topo1 Topoisomerase I-DNA Complex SN38->Topo1 Inhibition SN38G_intestine SN-38G SN38G->SN38G_intestine Biliary Excretion DNA_damage DNA Strand Breaks Topo1->DNA_damage Leads to Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis SN38_intestine SN-38 SN38G_intestine->SN38_intestine Bacterial β-glucuronidase Mucosal_damage Intestinal Mucosal Damage (Diarrhea) SN38_intestine->Mucosal_damage

Caption: Irinotecan metabolism and mechanism of action.

References

Technical Support Center: Improving the Bioavailability of Iritone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of Iritone, a promising but poorly water-soluble diterpenoid compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed methodologies for improving the systemic exposure of this compound in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability low?

A1: this compound is a fictional ent-kaurene (B36324) tetracyclic diterpenoid compound with demonstrated anti-inflammatory and anti-tumor properties in in-vitro studies. Its clinical potential is currently limited by its poor aqueous solubility and low oral bioavailability. Factors contributing to its low bioavailability include poor dissolution in the gastrointestinal tract and potential first-pass metabolism.[1][2] Reports on similar compounds have shown absolute bioavailability in rats to be as low as 4-10% depending on the dose.[1]

Q2: What are the primary strategies for improving the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can improve its dissolution rate.[3]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic polymer matrix can significantly enhance its dissolution.[4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubilization and absorption of lipophilic compounds like this compound.[5][6]

  • Nanocarriers: Polymeric nanoparticles and nanosuspensions can protect this compound from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[5]

  • Structural Modification: Chemical modifications to the this compound molecule, such as glycosylation or PEGylation, can improve its solubility and pharmacokinetic profile.[1]

Q3: Which animal models are suitable for studying the bioavailability of this compound?

A3: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c) are commonly used animal models for initial pharmacokinetic and bioavailability screening of new chemical entities.[7] Dogs, particularly Beagle dogs, are also a valuable model as their gastrointestinal physiology shares many similarities with humans.[7] It is important to consider species-specific differences in metabolism when extrapolating results to humans.[8][9]

Q4: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

A4: The key pharmacokinetic parameters to determine in a bioavailability study include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration in the blood to reduce by half.

  • F (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation.[10]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animals in the same treatment group.

  • Potential Cause:

    • Inconsistent formulation homogeneity (e.g., settling of a suspension).

    • Inaccurate or inconsistent oral gavage technique.

    • Variability in food intake among animals.

    • Individual differences in animal physiology and metabolism.

  • Troubleshooting & Mitigation:

    • Formulation: Ensure the formulation is a homogenous solution or a uniformly dispersed suspension. For suspensions, vortex vigorously immediately before dosing each animal.[11]

    • Dosing Technique: Standardize the oral gavage procedure. Ensure all personnel are properly trained. Use appropriate gavage needle sizes and insertion techniques to minimize stress and prevent injury.[12][13][14]

    • Fasting: Fast animals overnight (with free access to water) before dosing to minimize the effect of food on drug absorption.[15]

    • Group Size: Increase the number of animals per group to improve statistical power and account for individual variability.

Issue 2: Observed signs of toxicity (e.g., hepatotoxicity or nephrotoxicity) in animal cohorts.

  • Potential Cause:

    • High doses of this compound may have inherent toxicity to the liver and kidneys. Studies on similar compounds like Oridonin (B1677485) have shown potential for hepatotoxicity at higher doses.[16][17][18]

    • Toxicity of excipients used in the formulation.

  • Troubleshooting & Mitigation:

    • Dose Reduction: Lower the administered dose of this compound to a level that is pharmacologically active but not toxic.

    • Toxicity Monitoring: Include satellite groups for toxicity assessment, monitoring liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).[16]

    • Excipient Selection: Use excipients with a well-established safety profile and at the lowest effective concentrations.

    • Formulation Optimization: Advanced formulations like nanoparticles may allow for lower doses while maintaining efficacy, thereby reducing toxicity.[5]

Issue 3: Low or undetectable plasma concentrations of this compound after oral administration.

  • Potential Cause:

    • Extremely poor solubility and dissolution of the this compound formulation.

    • Rapid first-pass metabolism in the gut wall or liver.

    • Issues with the analytical method for detecting this compound in plasma.

  • Troubleshooting & Mitigation:

    • Formulation Enhancement: Employ more advanced formulation strategies such as solid dispersions or lipid-based formulations to significantly improve solubility and dissolution.[4][6]

    • Route of Administration Comparison: Administer this compound intravenously (IV) to determine its absolute bioavailability and to understand the extent of first-pass metabolism.[19]

    • Analytical Method Validation: Ensure the analytical method (e.g., LC-MS/MS) is sufficiently sensitive and has been properly validated for the detection of this compound in plasma.[10]

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5085 ± 252.0450 ± 120100
Micronized Suspension50150 ± 401.5980 ± 210218
Solid Dispersion (1:5 drug to polymer ratio)50450 ± 901.03150 ± 550700
Nanoemulsion50620 ± 1100.54850 ± 7801078

Table 2: Acute Toxicity Profile of a Similar Diterpenoid (Oridonin) in Mice.

ParameterValueAnimal ModelRoute of Administration
LD5013.61 mg/kg·d⁻¹BALb/c nude miceIntraspleen or intraportal vein
Maximum Safe Dose7.14 mg/kg·d⁻¹BALb/c nude miceIntraspleen or intraportal vein
Source: Adapted from BenchChem Technical Support Guide on Oridonin Toxicity.[16]

Experimental Protocols

Protocol 1: Preparation of an this compound Solid Dispersion

  • Materials: this compound, Polyvinylpyrrolidone K17 (PVP K17), Ethanol (B145695), Supercritical CO2 apparatus.[4]

  • Procedure:

    • Dissolve this compound and PVP K17 in ethanol to form a clear solution.

    • Introduce the ethanolic solution into a high-pressure vessel.

    • Use supercritical CO2 as an anti-solvent to precipitate the solid dispersion.[4]

    • Collect the resulting powder and characterize it using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.[4]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., aqueous suspension, solid dispersion) via oral gavage at a specified dose.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO and PEG400) via the tail vein at a lower dose to determine absolute bioavailability.[10]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[20]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Mandatory Visualizations

Iritone_Signaling_Pathway This compound This compound NFkB_Inhib IκBα Phosphorylation (Inhibition) This compound->NFkB_Inhib TLR4 TLR4 TLR4->NFkB_Inhib LPS NFkB NF-κB Activation NFkB_Inhib->NFkB Prevents ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Bioavailability_Workflow Formulation This compound Formulation (e.g., Solid Dispersion) Dosing Oral Gavage in Rats Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability Determine Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for assessing this compound bioavailability.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Solubility Assess Intrinsic Solubility Start->Check_Solubility Check_Permeability Evaluate Permeability (e.g., Caco-2) Start->Check_Permeability Improve_Formulation Enhance Formulation (e.g., SEDDS, Nanosuspension) Check_Solubility->Improve_Formulation If Poor Check_Metabolism Investigate First-Pass Metabolism (IV Study) Check_Permeability->Check_Metabolism If High Outcome1 Improved Bioavailability Improve_Formulation->Outcome1 Outcome2 Consider Structural Modification Check_Metabolism->Outcome2 If High Metabolism

Caption: Logical troubleshooting flow for low this compound bioavailability.

References

Technical Support Center: Synthesis and Purification of Iritone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Iritone (β-ionone).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Pseudoionone (B86502) in Aldol (B89426) Condensation

Question: I am getting a low yield of pseudoionone from the aldol condensation of citral (B94496) and acetone (B3395972). What are the possible causes and solutions?

Answer:

Low yields of the intermediate, pseudoionone, can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate catalyst activity.

    • Solution: Ensure the reaction is monitored to completion using thin-layer chromatography (TLC) or gas chromatography (GC). If using a solid catalyst like MgO, ensure it is properly activated. For base-catalyzed reactions (e.g., using NaOH), verify the concentration and freshness of the catalyst solution.

  • Side Reactions:

    • Cause: Self-condensation of acetone is a common side reaction, leading to the formation of diacetone alcohol and mesityl oxide.[1] Self-condensation of citral can also occur, forming unidentified high-molecular-weight byproducts.[1]

    • Solution: Use an excess of acetone to favor the cross-condensation with citral. Optimizing the reaction temperature can also minimize side reactions; some studies suggest that lower temperatures can be effective with the right catalyst.[2]

  • Impure Starting Materials:

    • Cause: The presence of acidic impurities in commercial citral can neutralize the basic catalyst, reducing its effectiveness.[3]

    • Solution: Purify the citral by distillation before use to remove any acidic impurities and non-volatile residues.[3]

Problem 2: Undesirable Isomer Ratio (High α-Iritone) in Cyclization

Question: My final product contains a high percentage of the α-Iritone isomer instead of the desired β-Iritone (this compound). How can I improve the selectivity for β-Iritone?

Answer:

The ratio of α- to β-ionone is highly dependent on the reaction conditions of the pseudoionone cyclization step.[4][5]

  • Inappropriate Acid Catalyst:

    • Cause: The type and concentration of the acid catalyst are crucial. Weaker acids like phosphoric acid or dilute sulfuric acid tend to favor the formation of α-ionone.[4]

    • Solution: Use a strong acid, such as concentrated sulfuric acid (at least 85%, preferably 95-98%), to promote the formation of the thermodynamically more stable β-ionone.[4][5]

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can promote the isomerization of α-ionone to the more stable β-ionone.[4] However, excessively high temperatures can lead to the formation of polymeric byproducts.[6]

    • Solution: Carefully control the reaction temperature. While some isomerization of α- to β-ionone can occur at elevated temperatures, the initial choice of a strong acid catalyst is the primary factor for high β-ionone selectivity.[4]

Problem 3: Difficulty in Purifying the Final this compound Product

Question: I am struggling to achieve high purity for my synthesized this compound. What are the recommended purification methods?

Answer:

Due to the presence of isomeric impurities (α-ionone) and other byproducts with close boiling points, purification of this compound can be challenging. Here are the recommended methods:

  • Fractional Distillation:

    • Challenge: The boiling points of α-ionone and β-ionone are relatively close, making simple distillation ineffective.

    • Solution: Employ fractional distillation under reduced pressure. A fractionating column with a high number of theoretical plates is necessary for efficient separation.[7]

  • Column Chromatography:

    • Challenge: Finding a suitable stationary and mobile phase for efficient separation of the isomers.

    • Solution: Silica (B1680970) gel column chromatography can be used. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically effective.

  • Purification of the Pseudoionone Intermediate:

    • Strategy: Purifying the pseudoionone intermediate before cyclization can significantly improve the purity of the final this compound product. Pseudoionone can be purified by forming a solid bisulfite adduct, which can be isolated by filtration and then decomposed to regenerate the purified pseudoionone.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my synthesized this compound?

A1: The common impurities include:

  • Unreacted Starting Materials: Citral and acetone.

  • Intermediate: Pseudoionone.

  • Isomeric Impurity: α-ionone is the most common isomeric impurity.[4] Small amounts of γ-ionone may also be present.[4]

  • Side-Reaction Products: Diacetone alcohol and mesityl oxide from the self-condensation of acetone.[1] High-molecular-weight compounds from the self-condensation of citral can also be present.[1]

Q2: Can this compound be purified by recrystallization?

A2: this compound is a liquid at room temperature, so it cannot be purified by direct recrystallization. However, it is possible to convert this compound into a solid derivative, such as a 2,4-dinitrophenylhydrazone or a p-nitrobenzoate, which can then be purified by recrystallization. The purified derivative can subsequently be hydrolyzed to yield pure this compound. Alternatively, the solid intermediate, pseudoionone, can be purified via its bisulfite adduct before the cyclization step.[8][9]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The most common and effective techniques for purity assessment are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying volatile compounds like this compound and its related impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water can be used for purity analysis.[12]

Q4: What is the expected purity of this compound after different purification methods?

A4: The achievable purity depends on the chosen method and the initial purity of the crude product. The following table summarizes typical purity levels:

Purification MethodTypical Purity AchievedNotes
Fractional Distillation>96%Requires a column with high theoretical plates and careful control of vacuum and temperature.
Column Chromatography>95%Purity depends on the loading, stationary phase, and solvent system.
Synthesis from purified pseudoiononeUp to 98.5%Purifying the intermediate can lead to a very pure final product.[3]
Direct Synthesis~93.5%Purity of the crude product before extensive purification.[13]

Experimental Protocols

Protocol 1: Purification of Pseudoionone via Bisulfite Adduct Formation

This protocol is adapted from general procedures for purifying aldehydes and ketones.

  • Adduct Formation:

    • Dissolve the crude pseudoionone in a minimal amount of ethanol (B145695).

    • Slowly add a saturated solution of sodium bisulfite in water with vigorous stirring.

    • Continue stirring for 1-2 hours. A white precipitate of the bisulfite adduct should form.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Adduct:

    • Collect the solid adduct by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted materials and soluble impurities.

  • Regeneration of Pseudoionone:

    • Suspend the purified bisulfite adduct in water.

    • Add a saturated solution of sodium carbonate or a 10% sodium hydroxide (B78521) solution dropwise with stirring until the solution is basic.

    • The adduct will decompose, releasing the purified pseudoionone as an oily layer.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified pseudoionone.

Protocol 2: Column Chromatography of this compound
  • Column Preparation:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with pure hexane.

    • Gradually increase the polarity of the mobile phase by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).

    • Collect fractions and monitor their composition by TLC or GC. α-ionone will typically elute slightly before β-ionone.

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

This compound Synthesis and Impurity Formation Workflow

G cluster_0 Aldol Condensation cluster_1 Side Reactions cluster_2 Cyclization Citral Citral Pseudoionone Pseudoionone Citral->Pseudoionone Citral_self Citral Self-Condensation Citral->Citral_self Acetone Acetone Acetone->Pseudoionone Acetone_self Acetone Self-Condensation Acetone->Acetone_self Base Base Catalyst (e.g., NaOH) Base->Pseudoionone This compound This compound (β-Ionone) Pseudoionone->this compound alpha_this compound α-Ionone Pseudoionone->alpha_this compound Diacetone_alcohol Diacetone Alcohol Acetone_self->Diacetone_alcohol Mesityl_oxide Mesityl Oxide Diacetone_alcohol->Mesityl_oxide High_MW_byproducts High MW Byproducts Citral_self->High_MW_byproducts Acid Acid Catalyst (H₂SO₄) Acid->this compound Acid->alpha_this compound

Caption: Workflow of this compound synthesis, highlighting the main reaction pathway and common side reactions.

Purification Strategy for this compound

G cluster_purification Purification Methods Crude_this compound Crude this compound Mixture (α- & β-isomers, pseudoionone, unreacted starting materials, side products) Frac_Dist Fractional Distillation Crude_this compound->Frac_Dist Col_Chrom Column Chromatography Crude_this compound->Col_Chrom Pure_this compound Pure this compound (>96%) Frac_Dist->Pure_this compound Col_Chrom->Pure_this compound

Caption: Overview of the primary purification strategies for isolating this compound from the crude reaction mixture.

Insect Olfactory Signaling Pathway for this compound

G cluster_neuron Inside Olfactory Sensory Neuron This compound This compound (Odorant) OBP Odorant-Binding Protein (OBP) This compound->OBP Binding OR_complex Odorant Receptor (OR) Complex (Ligand-gated ion channel) OBP->OR_complex Transport & Delivery Ion_influx Cation Influx (Na⁺, Ca²⁺) OR_complex->Ion_influx Channel Opening Neuron_membrane Olfactory Sensory Neuron Membrane Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential to Brain Depolarization->Action_potential

Caption: A representative diagram of this compound detection by an insect olfactory sensory neuron.

References

Iritone Quantification in Biological Samples: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Iritone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Signal 1. Inefficient Extraction: this compound may not be efficiently extracted from the biological matrix (e.g., plasma, tissue homogenate).2. Analyte Instability: this compound may be degrading during sample collection, storage, or processing.[1][2]3. Suboptimal Mass Spectrometry (MS) Parameters: Ionization and fragmentation settings may not be optimized for this compound.1. Extraction Optimization: Test different protein precipitation solvents (e.g., acetonitrile (B52724), methanol) or consider solid-phase extraction (SPE) for cleaner samples.[3][4]2. Stability Assessment: Conduct freeze-thaw and bench-top stability tests. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed quickly.[1]3. MS Parameter Tuning: Infuse a standard solution of this compound to optimize parameters like spray voltage, gas flows, and collision energy.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing, or centrifugation can introduce errors.[3]2. Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the this compound signal.[4]3. Instrument Fluctuation: The LC-MS/MS system may not be stabilized.1. Standardize Procedures: Use calibrated pipettes and ensure consistent timing for each step of the sample preparation protocol.2. Mitigate Matrix Effects: Use a stable isotope-labeled internal standard (SIL-IS) for this compound. If unavailable, use a structural analog. Matrix-matched calibration curves are also recommended.[4]3. System Equilibration: Allow the LC-MS/MS system to equilibrate with the mobile phase for an adequate amount of time before injecting samples.
Poor Peak Shape (e.g., Tailing, Fronting) 1. Column Overload: Injecting too much analyte can lead to peak distortion.2. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be suitable for this compound.3. Column Degradation: The analytical column may be nearing the end of its lifespan or have become contaminated.1. Dilute Sample: If the concentration is high, dilute the sample before injection.2. Mobile Phase Adjustment: Modify the mobile phase pH to ensure this compound is in a single ionic state. Adjust the gradient to ensure optimal separation.3. Column Maintenance/Replacement: Flush the column with a strong solvent. If the problem persists, replace the column.
Carryover (Signal in Blank Injections) 1. Contamination in Injector System: Residual this compound from a high-concentration sample may be retained in the autosampler needle or valve.2. Non-specific Adsorption: this compound may be adsorbing to plasticware or parts of the LC system.[2]1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash sequence. A combination of organic and aqueous washes is often effective.2. Use Low-Binding Consumables: Employ low-adsorption vials and pipette tips.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for quantifying this compound in plasma?

A common and effective method for plasma samples is protein precipitation.[3] This involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing this compound can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.[3] For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can be employed.[4]

Q2: How can I minimize matrix effects in my this compound assay?

Matrix effects, which are alterations in ionization efficiency due to co-eluting substances from the sample matrix, are a common challenge in bioanalysis.[4] The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used. Additionally, preparing calibration standards in the same biological matrix as the samples (matrix-matched calibrators) can help to normalize the effects.[4]

Q3: What are the critical parameters to validate for an this compound quantification method?

For a robust and reliable bioanalytical method, the following parameters should be validated according to regulatory guidelines:

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[5]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[6]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, bench-top).[1]

Q4: My this compound signal is drifting over the course of an analytical run. What could be the cause?

Signal drift can be caused by several factors. A common cause is a change in the temperature of the column or the mobile phase, which can affect retention times and ionization efficiency. Ensure that the column compartment is temperature-controlled. Another potential cause is the gradual buildup of contaminants on the column or in the MS source. Regular cleaning and maintenance of the instrument are crucial.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using Protein Precipitation and LC-MS/MS
  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Spiking:

    • For calibration standards and quality control (QC) samples, spike blank plasma with known concentrations of this compound standard solution.

    • Add the internal standard (e.g., this compound-d4) to all samples, standards, and QCs.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.[3]

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of wells or vials.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Quantification
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the chemical properties of this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing standard solutions. For example, for this compound: m/z [M+H]+ → fragment ion 1; for this compound-d4: m/z [M+H]+4 → fragment ion 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap_Recon Evaporate & Reconstitute Supernatant->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report signaling_pathway cluster_nucleus Nuclear Events This compound This compound Receptor Cell Surface Receptor This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (TF) KinaseB->TF Inhibits (Prevents Nuclear Translocation) GeneExp Gene Expression (e.g., Cytokines) Nucleus Nucleus Response Cellular Response (e.g., Anti-inflammatory) GeneExp->Response

References

Addressing off-target effects of Iritone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Iritone" appears to be a hypothetical substance for the purpose of this guide, as no publicly available information exists for a drug with this name. Therefore, this technical support center has been developed using the well-characterized pharmacology of mTOR (mechanistic Target of Rapamycin) inhibitors as a representative example of a kinase inhibitor that could produce off-target effects. The principles and methodologies described are broadly applicable to the study of other kinase inhibitors.

Technical Support Center: this compound

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who may be encountering off-target effects or unexpected results while working with the hypothetical mTOR kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: As a hypothetical mTOR inhibitor, this compound's off-target effects could be similar to those observed with other drugs in this class. These can be broadly categorized into two types:

  • Off-target kinase inhibition: this compound may inhibit other kinases with similar ATP-binding pockets to mTOR. This is a common feature of kinase inhibitors.[1][2] The specific off-target kinases would need to be identified through kinome-wide screening.

  • Pathway-related off-target effects: mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[3] Its inhibition can lead to a wide range of cellular effects that may be considered "off-target" in the context of a specific research question. For example, while you may be studying this compound's effect on cell proliferation, you may also observe unintended effects on autophagy or metabolism.[4] Common toxicities associated with mTOR inhibitors include mucositis, rash, hyperglycemia, and hyperlipidemia.[5]

Q2: My cells are showing a different phenotype than expected after this compound treatment. What could be the cause?

A2: Unexpected cellular phenotypes are a common challenge when working with new inhibitors.[6] The observed phenotype may be due to several factors, including:

  • Off-target effects: As described above, this compound may be affecting other cellular pathways.

  • Cell-line specific effects: The genetic background of your cell line can influence its response to mTOR inhibition. Some cell lines may be more sensitive to the metabolic effects of this compound, while others might undergo apoptosis or senescence instead of simple growth arrest.[6]

  • Experimental variability: It is important to ensure the consistency of your experimental conditions, including cell density, passage number, and reagent quality.

Q3: I'm observing significant toxicity at concentrations where I expect to see specific inhibition. What does this suggest?

A3: High toxicity at or near the expected efficacious concentration can be a strong indicator of off-target effects.[6] It is also possible that the therapeutic window for this compound is very narrow in your specific cell model. It is crucial to perform dose-response experiments to determine the IC50 for target inhibition and compare it to the concentration that causes significant cell death (e.g., GI50).

Q4: How can I confirm that the observed effect is due to on-target inhibition of mTOR?

A4: Several key experiments can help you confirm on-target activity:

  • Use a structurally unrelated mTOR inhibitor: If a different mTOR inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.

  • Rescue experiments: If possible, you can try to "rescue" the phenotype by overexpressing a downstream effector of mTOR that is inhibited by this compound.

  • Knockdown/knockout of the target: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of mTOR should phenocopy the effects of this compound if the inhibitor is acting on-target.[7]

Troubleshooting Guides

Problem 1: High background or variable results in biochemical kinase assays.

Potential Cause Troubleshooting Step
Compound Interference Run a "no enzyme" control to see if this compound interferes with the detection reagents.[8]
Compound Aggregation Repeat the assay with and without a small amount of detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[8]
Incorrect Reagent Concentration Verify the concentrations of ATP, substrate, and enzyme. Ensure the reaction is in the linear range.[9][10]
Reagent Instability Prepare fresh dilutions of this compound and ATP for each experiment.[6][9]

Problem 2: Discrepancy between biochemical IC50 and cellular potency.

Potential Cause Troubleshooting Step
Poor Cell Permeability The compound may not be efficiently entering the cells. Consider using a different formulation or delivery method.
High Protein Binding This compound may be binding to proteins in the cell culture media or intracellularly, reducing its free concentration.
Drug Efflux Cells may be actively pumping the compound out. This can be tested using inhibitors of drug efflux pumps.
Compound Instability The compound may be rapidly metabolized or degraded in the cellular environment.[6]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates a hypothetical selectivity profile for this compound against its primary target (mTOR) and a selection of potential off-target kinases.

KinaseIC50 (nM)
mTOR 10
PI3Kα500
PI3Kβ800
PI3Kγ650
PI3Kδ450
DNA-PK1,200
ATM>10,000
ATR>10,000
p70S6K>10,000

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot for mTOR Pathway Inhibition

This protocol assesses the on-target activity of this compound by measuring the phosphorylation of downstream mTOR substrates.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and total S6K, 4E-BP1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Kinase Profiling Assay

To identify potential off-target kinases, a broad-panel kinase screen is recommended. This is typically performed as a fee-for-service by specialized companies.

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Screening: The compound is screened against a large panel of recombinant kinases (e.g., >400 kinases) at a fixed ATP concentration.

  • Data Analysis: The percentage of inhibition for each kinase is determined. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%) at the screening concentration.

  • Follow-up: For any identified off-target hits, it is important to determine the IC50 to understand the potency of inhibition.

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT TSC TSC1/2 AKT->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis | This compound This compound This compound->mTORC1 |

Caption: Simplified mTOR signaling pathway showing the point of inhibition by this compound.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound OnTarget Confirm On-Target mTOR Inhibition (Western Blot) Start->OnTarget Controls Perform Control Experiments Start->Controls Profiling Kinase Profiling Screen OnTarget->Profiling Controls->Profiling Data_Analysis Analyze Data: Identify Off-Targets Profiling->Data_Analysis Validate Validate Off-Target (IC50 determination, cellular assays) Data_Analysis->Validate Conclusion Attribute Phenotype to On-Target or Off-Target Effect Validate->Conclusion invis1 invis2

Caption: Experimental workflow for investigating unexpected phenotypes and off-target effects.

Control_Logic cluster_controls Control Experiments This compound This compound Phenotype Observed Phenotype This compound->Phenotype Control_Inhibitor Structurally Different mTOR Inhibitor On_Target_Conclusion Phenotype is Likely ON-TARGET Control_Inhibitor->On_Target_Conclusion Same Phenotype Off_Target_Conclusion Phenotype is Likely OFF-TARGET Control_Inhibitor->Off_Target_Conclusion Different Phenotype Target_Knockdown mTOR Knockdown (siRNA/CRISPR) Target_Knockdown->On_Target_Conclusion Same Phenotype Target_Knockdown->Off_Target_Conclusion Different Phenotype

Caption: Logical framework for using control experiments to differentiate on- and off-target effects.

References

Technical Support Center: Optimizing Iridoid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Iritone" did not yield information on a specific compound used in biological research. It is highly likely that this was a typographical error and the intended topic was "Iridoid," a large class of biologically active monoterpenoids. This technical support center, therefore, focuses on the optimization of incubation time for iridoid treatments.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the incubation time for your experiments involving iridoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are iridoids and what are their primary biological activities?

A1: Iridoids are a large class of cyclopentane (B165970) pyran monoterpenes found in a wide variety of plants.[1] They are known for a broad spectrum of pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic effects.[1][2] Many of these effects are attributed to their ability to modulate signaling pathways such as NF-κB and MAPK, which are critical in inflammation.[3]

Q2: Why is optimizing the incubation time for iridoid treatment a critical step?

A2: Optimizing incubation time is crucial for obtaining reliable and reproducible data. Insufficient incubation may not allow for the biological effects to manifest, leading to false-negative results. Conversely, excessive incubation can lead to secondary, off-target effects, cell stress or death due to nutrient depletion, or degradation of the compound itself, confounding the experimental outcome. The optimal time depends on the specific biological process being investigated; for instance, inhibiting a signaling molecule may occur within minutes to hours, while observing downstream effects like apoptosis could take 24 to 72 hours.

Q3: What is a good starting point for determining the optimal incubation time for an iridoid treatment?

A3: A good starting point is to conduct a time-course experiment. Based on protocols for various iridoid glycosides, initial time points of 6, 12, 24, 48, and 72 hours are often tested.[4] For anti-inflammatory assays using lipopolysaccharide (LPS)-stimulated macrophages, a pre-treatment with the iridoid for 1-2 hours before a 24-hour incubation with LPS is a common starting protocol.[3] It is essential to consult literature for similar compounds or biological systems to inform your initial experimental design.

Q4: How do I choose the right concentration of the iridoid for my experiments?

A4: The optimal concentration is cell-line and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration for your specific experimental setup. Typical concentration ranges for iridoid glycosides in cell culture studies can vary from the low micromolar to millimolar range.

Troubleshooting Guide: Optimizing Iridoid Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for iridoid treatments.

Problem Potential Cause Suggested Solution
No observable effect at any time point. Inappropriate Concentration: The concentration of the iridoid may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration before proceeding with a time-course study.
Compound Instability: The iridoid may be degrading in the culture medium over time.Check the stability of your iridoid under experimental conditions (e.g., temperature, pH). Consider replenishing the compound at specific intervals for longer incubation periods.[5]
Cell Line Insensitivity: The chosen cell line may not be responsive to the specific iridoid.Research the literature to ensure your cell model is appropriate. Consider using a different cell line known to be responsive to similar compounds.
High cell death even at early time points. Cytotoxicity: The iridoid concentration may be too high, leading to toxicity.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line.
Solvent Toxicity: The solvent used to dissolve the iridoid (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).
Inconsistent results between experiments. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect responsiveness.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase before treatment.
Inconsistent Incubation Conditions: Fluctuations in temperature or CO2 levels can impact cell physiology and compound activity.Ensure your incubator is properly calibrated and provides a stable environment.
Compound Degradation: The iridoid stock solution may have degraded over time.Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at the recommended temperature).

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time using a Cell Viability Assay

This protocol outlines a general method for determining the optimal incubation time of an iridoid using an MTT assay to measure cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Iridoid compound of interest

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a pre-determined concentration of the iridoid (ideally the IC50 or a concentration known to elicit a biological response). Include untreated and vehicle controls.

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • MTT Assay: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against incubation time to determine the optimal duration for the desired effect.

Protocol 2: Assessing Anti-Inflammatory Activity in Macrophages

This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages to determine the optimal pre-incubation time of an iridoid.[3]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS

  • Iridoid compound of interest

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Iridoid Pre-treatment: Pre-treat the cells with various concentrations of the iridoid for different durations (e.g., 1, 2, 4, and 6 hours).

  • LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.[3]

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.[3]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control for each pre-incubation time to determine the optimal pre-treatment duration.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight Incubate Overnight seed_cells->overnight add_iridoid Add Iridoid Compound overnight->add_iridoid incubate Incubate for Various Time Points (6, 12, 24, 48, 72h) add_iridoid->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze Analyze Data & Determine Optimal Time read_plate->analyze end End analyze->end

Caption: Workflow for determining optimal incubation time.

troubleshooting_flowchart decision decision solution solution problem No Observable Effect decision1 Concentration Optimized? problem->decision1 decision2 Compound Stable? decision1->decision2 Yes solution1 Perform Dose-Response Experiment decision1->solution1 No decision3 Cell Line Appropriate? decision2->decision3 Yes solution2 Check Compound Stability / Replenish decision2->solution2 No solution3 Verify Cell Line Sensitivity / Choose New Line decision3->solution3 No

Caption: Troubleshooting guide for no observable effect.

References

Solving solubility issues of Iritone for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Iritone for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, is a compound belonging to the ionone (B8125255) family. Its key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₀O
Molecular Weight 192.3 g/mol
Appearance Colorless to pale yellow liquid
LogKow (Octanol-Water Partition Coefficient) 4.26
Estimated Water Solubility 3.198 mg/L at 25°C

The high LogKow value indicates that this compound is lipophilic (hydrophobic), which explains its low water solubility.

Q2: Which solvent is recommended for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for dissolving this compound and other hydrophobic compounds for use in biological assays.[1][2] It can dissolve a wide range of nonpolar and polar compounds and is miscible with most cell culture media.[1][2] Ethanol can be an alternative, but like DMSO, it can be toxic to cells at higher concentrations.[1][3]

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5% (v/v).[1] However, the tolerance can vary between cell lines, so it is best to determine the optimal concentration for your specific experimental setup.[1] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[4]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the cell culture medium.

This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[5]

Potential CauseRecommended Solution
High Final Concentration of this compound The concentration of this compound in the media exceeds its aqueous solubility. Try lowering the final working concentration.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media can cause rapid solvent exchange and precipitation.[5] Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently mixing.[5]
Low Temperature of Media Cold media can decrease the solubility of this compound.[5] Always use pre-warmed (37°C) cell culture media.[5][6]
High Solvent Concentration The final concentration of the organic solvent may be too high, leading to precipitation upon further dilution. Ensure the final DMSO concentration is within the recommended limits (e.g., <0.5%).[1]

Issue 2: The this compound solution appears clear initially but forms a precipitate after incubation.

Potential CauseRecommended Solution
Compound Instability This compound may be unstable in the culture medium over time. Consider preparing fresh media with this compound more frequently.
Cellular Metabolism Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound. Monitor the pH of your culture medium and change it more frequently if needed.[5]
Evaporation of Media Evaporation from culture plates during long-term experiments can increase the concentration of this compound, leading to precipitation.[6] Ensure proper humidification in the incubator and use low-evaporation lids.[6]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature changes that affect solubility. Minimize the time that plates are outside the incubator.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a step-by-step guide for dissolving this compound in DMSO and preparing working solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound powder stock2 Add anhydrous DMSO to desired concentration (e.g., 10-100 mM) stock1->stock2 stock3 Vortex/sonicate until fully dissolved stock2->stock3 stock4 Store aliquots at -20°C or -80°C stock3->stock4 work1 Thaw a single aliquot of this compound stock solution work2 Pre-warm cell culture media to 37°C work1->work2 work3 Perform serial dilutions of the stock solution in the pre-warmed media work2->work3 work4 Add the final dilution to the cell culture plate work3->work4

Caption: Workflow for preparing this compound stock and working solutions.

Detailed Steps:

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder using an analytical balance.

    • In a sterile tube, add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).[2]

    • Vortex the solution vigorously and, if necessary, sonicate briefly in a water bath to ensure the this compound is completely dissolved.[2]

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Prepare the Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[5]

    • To prepare your final working concentration, perform a serial dilution of the stock solution in the pre-warmed medium. This gradual dilution helps to prevent precipitation.[5]

    • Gently mix the final working solution before adding it to your cells.

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound are not extensively studied, its structural similarity to β-ionone suggests potential involvement in similar cellular mechanisms. β-ionone has been shown to modulate several key signaling pathways.[6][7][8]

G This compound This compound OR51E2 OR51E2 This compound->OR51E2 PI3K PI3K OR51E2->PI3K MAPK MAPK (Erk, p38, JNK) OR51E2->MAPK GSK3b GSK-3β OR51E2->GSK3b AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CellEffects Cellular Effects (Proliferation, Apoptosis, Inflammation) NFkB->CellEffects MAPK->CellEffects GSK3b->CellEffects

Caption: Potential signaling pathways modulated by this compound.

The diagram above illustrates potential signaling cascades that this compound might influence, based on studies of the related compound β-ionone. These pathways are known to regulate critical cellular processes such as cell proliferation, apoptosis (programmed cell death), and inflammation.[6][8] Researchers investigating the biological effects of this compound may find it beneficial to examine the activation or inhibition of these pathways.

References

Preventing Iritone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iritone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting solutions for common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and actionable solutions to maintain the integrity of the compound.

IssuePotential Cause(s)Recommended Solution(s)
Change in Odor or Color Oxidation or photodegradation of the this compound molecule.1. Immediately transfer the sample to an amber or opaque, airtight container. 2. Blanket the headspace with an inert gas like nitrogen or argon before sealing. 3. Store the container in a cool, dark place, ideally between 12-15°C. 4. Verify the purity of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) before use.
Loss of Potency or Inconsistent Experimental Results Degradation of this compound due to improper storage or handling.1. Review your current storage protocol against the recommended conditions outlined in the FAQ section. 2. Aliquot the this compound stock into smaller, single-use vials to minimize repeated opening and closing of the main container. 3. Ensure that all laboratory equipment is clean and dry to prevent contamination.
Precipitation in this compound Solution Contamination with water or use of an incompatible solvent. This compound has low water solubility.1. Confirm the compatibility of the solvent with this compound. It is generally soluble in alcohols and oils. 2. Use anhydrous solvents to prepare solutions. 3. If water contamination is suspected, the sample may need to be repurified or a fresh stock prepared.
Appearance of Unexpected Peaks in Analytical Chromatography (e.g., GC-MS, HPLC) Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. 2. Develop and validate a stability-indicating analytical method to resolve this compound from its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, a member of the ionone (B8125255) family, is a fragrance compound characterized by a cyclohexene (B86901) ring and an α,β-unsaturated ketone side chain.[1] Its stability is crucial for ensuring the reproducibility of experiments and the quality of final products, as degradation can alter its chemical properties and efficacy.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to this compound degradation are:

  • Light: Exposure to UV light can induce photodegradation. Structurally similar compounds like β-ionone are known to be light-sensitive.

  • Oxygen: The unsaturated bonds in the this compound molecule are susceptible to oxidation, leading to the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]

  • pH: Although not extensively studied for this compound specifically, related compounds can be unstable in highly acidic or alkaline conditions.

Q3: What are the optimal storage conditions for neat this compound?

A3: To ensure the long-term stability of neat this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 12-15°C (54-59°F)To minimize the rate of chemical degradation.[2]
Light Exposure In the dark (using amber or opaque containers)To prevent photodegradation.[2]
Atmosphere Under an inert gas (e.g., nitrogen, argon) in a tightly sealed containerTo prevent oxidation by minimizing exposure to oxygen.[2]
Container Material Glass or other inert materialsTo avoid potential reactions with the container.

Q4: How should I store solutions of this compound?

A4: For solutions of this compound, it is best to use a suitable anhydrous solvent and store them in airtight, amber vials at a cool temperature. If long-term storage is required, consider storing aliquots at -20°C or below to slow down potential degradation. Always minimize the headspace in the vial to reduce the amount of available oxygen.

Q5: How can I assess the stability of my this compound sample?

A5: A forced degradation study is a common method to assess the stability of a compound. This involves subjecting the sample to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate degradation. The resulting degradation products can then be identified and quantified using analytical techniques like GC-MS or HPLC-UV.[4] This helps in developing a stability-indicating analytical method.

Potential Degradation Pathways of this compound

The chemical structure of this compound, featuring an α,β-unsaturated ketone and a cyclohexene ring, makes it susceptible to several degradation pathways. Understanding these pathways is crucial for developing effective storage strategies and analytical methods for stability testing.

This compound This compound Oxidation Oxidation (e.g., from air exposure) This compound->Oxidation O2 Photodegradation Photodegradation (e.g., from UV light exposure) This compound->Photodegradation hv Hydrolysis Acid/Base Hydrolysis This compound->Hydrolysis H+/OH- Epoxides Epoxides Oxidation->Epoxides Cleavage_Products Ring Cleavage Products Oxidation->Cleavage_Products Isomers Isomers Photodegradation->Isomers Addition_Products Michael Addition Products Hydrolysis->Addition_Products Reduction_Products Reduction of Ketone Hydrolysis->Reduction_Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Amber glass vials

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing 1 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Neutralization and Dilution:

    • After the specified stress period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all stressed samples, including the thermal and photodegradation samples, with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating analytical method, such as GC-MS or HPLC-UV.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C, 24h) Stock Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C, 24h) Stock Solution->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stock Solution->Oxidation Thermal Thermal (70°C, 48h) Stock Solution->Thermal Photo Photodegradation (ICH Q1B) Stock Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by GC-MS/HPLC Dilute->Analyze

Caption: Workflow for a forced degradation study of this compound.

GC-MS Method for Analysis of this compound and its Degradation Products

This protocol provides a general Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of this compound and its potential degradation products.

Objective: To develop a GC-MS method for the qualitative and quantitative analysis of this compound stability.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C, hold for 5 minutes

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study or storage stability study to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent like methanol or hexane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify potential degradation products by comparing the chromatograms of stressed samples with the control sample.

    • Propose structures for the degradation products based on their mass spectra and fragmentation patterns.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Note: This is a general method and may require optimization for specific applications and instrumentation.

References

Technical Support Center: Iritone & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iritone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges when assessing cell viability in the presence of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cell viability readings (e.g., MTT, XTT, MTS, resazurin) unexpectedly increase with higher concentrations of this compound, suggesting increased cell proliferation. Is this accurate?

A1: Not necessarily. This is a common observation when a compound interferes with the chemistry of tetrazolium-based (MTT, XTT, MTS) or resazurin-based assays.[1] this compound has intrinsic reducing properties that can chemically reduce the assay reagents (e.g., MTT to formazan (B1609692), resazurin (B115843) to resorufin) in a cell-free environment. This leads to a false-positive signal that is independent of cellular metabolic activity. We strongly recommend running a cell-free control experiment to quantify this compound's direct effect on the assay reagent.

Q2: I observe a color change in my culture medium after adding this compound. How can this affect my absorbance-based viability assay?

A2: this compound is a colored compound with a distinct absorbance spectrum. This inherent color can lead to spectral interference, where the absorbance of this compound overlaps with the absorbance of the soluble formazan product or other colorimetric indicators.[2][3] This can artificially inflate the absorbance readings. It is crucial to have proper background controls that contain this compound in the medium without cells to subtract the compound's intrinsic absorbance.[4][5]

Q3: Can this compound's redox cycling properties affect my experimental results?

A3: Yes. Compounds with redox cycling capabilities can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the presence of reducing agents found in some assay buffers or cell culture media.[6][7] This can lead to cytotoxicity that is an artifact of the assay conditions rather than a direct effect of the compound on the cells. It can also interfere with assays that rely on cellular redox state.

Q4: Are there alternative cell viability assays that are less prone to interference by a compound like this compound?

A4: Yes, several alternative assays are available that are based on different principles and may be less susceptible to the specific interference mechanisms of this compound. These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP as an indicator of metabolically active cells.[8][9] They are generally less affected by colored compounds or reducing agents.

  • Protease viability marker assays: These assays measure the activity of proteases that are active only in viable cells.[8]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods distinguish viable from non-viable cells based on membrane integrity.[8][10]

  • DNA content assays (e.g., CyQUANT®): These assays quantify the total amount of DNA as a measure of cell number.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viability Signal with Increasing this compound Concentration

This guide will help you determine if the observed increase in signal is due to direct chemical reduction of the assay reagent by this compound.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in cell culture medium at the same concentrations used in your cell-based experiment.

  • Set up a cell-free 96-well plate:

    • Add 100 µL of the this compound dilutions to triplicate wells.

    • Include wells with medium only as a negative control.

  • Add assay reagent: Add the cell viability assay reagent (e.g., MTT, resazurin) to all wells according to the manufacturer's protocol.

  • Incubate: Incubate the plate for the same duration as your cell-based assay.

  • Read absorbance/fluorescence: Measure the signal at the appropriate wavelength.

Data Interpretation:

This compound (µM)Absorbance (Cell-based Assay)Absorbance (Cell-free Control)Corrected Absorbance
01.000.050.95
11.150.200.95
101.500.550.95
502.001.050.95
1002.501.550.95
  • Corrected Absorbance = Absorbance (Cell-based Assay) - Absorbance (Cell-free Control)

If the cell-free control shows a significant increase in signal with increasing this compound concentration, this confirms direct interference.

Troubleshooting Workflow

G start Unexpected increase in viability signal check_interference Run cell-free interference assay start->check_interference interference_present Interference confirmed? check_interference->interference_present correct_data Subtract cell-free absorbance from cell-based data interference_present->correct_data Yes no_interference Investigate other biological effects of this compound interference_present->no_interference No alternative_assay Switch to a non-redox based assay (e.g., ATP-based, DNA content) correct_data->alternative_assay end Accurate Viability Data alternative_assay->end no_interference->end

Caption: Workflow for troubleshooting unexpected increases in viability signals.

Issue 2: Inaccurate Results Due to this compound's Color

This guide addresses how to correct for the intrinsic absorbance of this compound in colorimetric assays.

Experimental Protocol: Background Subtraction

  • Prepare two identical 96-well plates:

    • Plate A (Cells + this compound): Seed cells and treat with a serial dilution of this compound.

    • Plate B (this compound only): Add the same serial dilution of this compound to cell-free wells containing medium.

  • Incubate: Incubate both plates under the same conditions.

  • Add assay reagent (to Plate A only): Follow the standard protocol for your viability assay.

  • Read absorbance:

    • Measure the absorbance of Plate A at the wavelength specific for the formazan product (e.g., 570 nm for MTT).

    • Measure the absorbance of Plate B at the same wavelength.

Data Analysis and Correction:

This compound (µM)Absorbance (Plate A: Cells + this compound)Absorbance (Plate B: this compound Only)Corrected Absorbance
01.000.020.98
10.950.080.87
100.700.150.55
500.400.250.15
1000.300.300.00
  • Corrected Absorbance = Absorbance (Plate A) - Absorbance (Plate B)

Signaling Pathway of Interference

G cluster_assay Colorimetric Assay This compound This compound (Colored Compound) Spectrophotometer Spectrophotometer Reading This compound->Spectrophotometer Intrinsic Absorbance Formazan Formazan Product Formazan->Spectrophotometer Viability Signal

Caption: Diagram illustrating spectral interference by a colored compound.

Recommended Alternative Protocols

If interference from this compound cannot be adequately controlled for in your current assay, we recommend the following alternative methods:

ATP-Based Luminescence Assay

This method is based on the quantification of ATP, which is a marker of metabolically active cells.

Protocol:

  • Cell Culture: Plate and treat cells with this compound as per your experimental design.

  • Reagent Addition: Add a commercially available ATP detection reagent (which lyses the cells and contains luciferase and luciferin) to each well.

  • Incubation: Incubate at room temperature for approximately 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence using a plate reader.

Logical Relationship for Assay Selection

G start Is this compound a reducing agent or colored? decision decision start->decision redox_assay Use Redox/Colorimetric Assay with Controls (MTT, Resazurin) decision->redox_assay No non_redox_assay Use Alternative Assay (ATP-based, DNA content) decision->non_redox_assay Yes

Caption: Decision tree for selecting an appropriate cell viability assay.

For further assistance, please contact our technical support team.

References

Validation & Comparative

Validating the Anticancer Efficacy of Irinotecan in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer effects of Irinotecan (B1672180), a topoisomerase I inhibitor, in various xenograft models. The data presented herein is collated from multiple preclinical studies to offer a comprehensive overview of its efficacy, both as a monotherapy and in combination with other agents. This document details the experimental protocols used in these key studies and visualizes the underlying molecular mechanisms to aid in the design and interpretation of future research.

Comparative Efficacy of Irinotecan in Xenograft Models

The antitumor activity of Irinotecan has been extensively evaluated in numerous preclinical xenograft models, demonstrating significant tumor growth inhibition across a range of cancer types. The following tables summarize the quantitative data from key comparative studies.

Treatment GroupCancer TypeXenograft ModelTumor Growth Inhibition (TGI)Complete Response (CR) RateCitation
Irinotecan Monotherapy
IrinotecanColorectal CancerHT2939%Not Reported[1][2]
IrinotecanColorectal CancerHCT11617%Not Reported[1][2]
IrinotecanHead and Neck Squamous Cell CarcinomaFaDuNot Reported40%[3]
IrinotecanDesmoplastic Small Round Cell TumorPatient-Derived Xenograft (PDX)98%1 of 5 mice[4]
Irinotecan in Combination Therapy
Irinotecan + Everolimus (B549166)Colorectal CancerHT2964%Not Reported[1][2]
Irinotecan + EverolimusColorectal CancerHCT11661%Not Reported[1][2]
Irinotecan + 5-FluorouracilColorectal CancerHCT-8Not Reported80%[5]
Irinotecan + 5-FluorouracilHead and Neck Squamous Cell CarcinomaFaDuNot Reported100%[5]
Irinotecan + Bevacizumab (5 mg/kg)Head and Neck Squamous Cell CarcinomaFaDuNot Reported80%[3]
Irinotecan + TrabectedinDesmoplastic Small Round Cell TumorPatient-Derived Xenograft (PDX)Not ReportedAll mice showed a response that lasted 46 days[4]
Treatment GroupCancer TypeXenograft ModelOutcomeCitation
Irinotecan vs. SN-38 Derivatives
IrinotecanColorectal CancerPatient-Derived Xenograft (PDX)Significant growth delay in 5 of 7 PDXs
BN-MOA (SN-38 derivative)Colorectal CancerPatient-Derived Xenograft (PDX)Greater tumor growth inhibition than Irinotecan and BN-NMe[6][7]
BN-NMe (SN-38 derivative)Colorectal CancerPatient-Derived Xenograft (PDX)Significant growth decrease in 5 of 7 PDXs[6][7]
EZN-2208 (SN-38 conjugate)Breast, Pancreatic, Colon CarcinomaMX-1, MiaPaCa-2, HT-29More efficacious than Irinotecan, with some cases of tumor eradication

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for establishing and utilizing xenograft models to evaluate the anticancer effects of Irinotecan.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines a general workflow for assessing the efficacy of Irinotecan in a subcutaneous xenograft model using established cancer cell lines.

  • Cell Culture and Preparation:

    • Human cancer cell lines (e.g., HT-29, HCT116 for colorectal cancer; FaDu for head and neck cancer) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum.[5]

    • Cells are harvested during the exponential growth phase and resuspended in a sterile medium, sometimes mixed with Matrigel, for injection.[8]

  • Animal Model:

    • Immunodeficient mice, such as athymic nude or SCID (Severe Combined Immunodeficiency) mice, are used to prevent graft rejection.[8]

  • Tumor Implantation:

    • A suspension of cancer cells (typically 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width²) / 2.[1]

  • Drug Administration:

    • Mice are randomized into treatment and control groups.

    • Irinotecan is typically administered intravenously (i.v.) via the tail vein. A common dosing schedule is 100 mg/kg, once a week for four weeks.[3]

    • For combination therapies, the second drug is administered according to its established protocol. For example, Bevacizumab may be given intraperitoneally (i.p.) at 5 mg/kg daily.[3]

  • Endpoint Analysis:

    • Tumor growth inhibition is calculated at the end of the study.

    • Body weight is monitored as an indicator of toxicity.[1]

    • At the end of the experiment, tumors may be harvested for further analysis, such as biomarker assessment through NMR metabolomics or western blotting.[1][9]

Patient-Derived Xenograft (PDX) Model Protocol

PDX models are established by implanting tumor tissue directly from a patient into an immunodeficient mouse, which often better recapitulates the heterogeneity of human tumors.

  • Tumor Tissue Acquisition:

    • Fresh tumor tissue is obtained from consenting patients.

  • Animal Model:

    • Highly immunodeficient mice, such as NOD-SCID gamma (NSG) mice, are often used to support the engraftment of human tumors.[6]

  • Tumor Implantation:

    • Small fragments of the patient's tumor are surgically implanted subcutaneously into the flanks of the mice.[6]

  • Tumor Growth and Passaging:

    • Once the tumors reach a certain size, they can be excised and passaged into subsequent cohorts of mice for expansion and therapeutic testing.

  • Drug Administration and Analysis:

    • Treatment protocols and endpoint analyses are similar to those described for CDX models.

Visualizing the Molecular Mechanisms of Irinotecan

The anticancer activity of Irinotecan is primarily mediated by its active metabolite, SN-38, which inhibits topoisomerase I, leading to DNA damage and apoptosis. The following diagrams illustrate the experimental workflow and the key signaling pathways involved.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HT-29, FaDu) animal_model 2. Immunodeficient Mice (e.g., Nude, SCID) implantation 3. Subcutaneous Tumor Implantation tumor_growth 4. Tumor Growth to Palpable Size implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization drug_admin 6. Drug Administration (Irinotecan +/- Other Agents) randomization->drug_admin monitoring 7. Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint 8. Endpoint Analysis (TGI, Biomarkers) monitoring->endpoint

Caption: Experimental workflow for evaluating Irinotecan in xenograft models.

irinotecan_pathway cluster_drug_activation Drug Activation & Target Engagement cluster_cellular_response Cellular Response Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Carboxylesterases Complex SN-38-TopoI-DNA Cleavable Complex SN38->Complex TopoI Topoisomerase I TopoI->Complex DNA DNA DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB DDR DNA Damage Response (ATM/CHK) DSB->DDR NFkB NF-κB Signaling DSB->NFkB p53-independent p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis Survival Cell Survival & Drug Resistance NFkB->Survival

Caption: Irinotecan's mechanism of action and associated signaling pathways.

References

A Comparative Analysis of Iritone and Beta-Ionone Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the biological efficacy of Iritone and beta-ionone (B89335) is not feasible at this time due to a significant lack of available scientific literature and experimental data on this compound. While extensive research has elucidated the multifaceted therapeutic potential of beta-ionone, this compound remains a largely uncharacterized compound in the public domain of scientific research.

This guide will proceed by first detailing the well-documented efficacy and mechanisms of beta-ionone, supported by experimental findings. Subsequently, it will address the current knowledge gap regarding this compound and the implications for a direct comparative analysis.

Beta-Ionone: A Profile of Therapeutic Potential

Beta-ionone, a cyclic ketone and a degradation product of carotenoids, is a well-studied natural compound found in various essential oils, fruits, and vegetables.[1][2][3][4] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6]

Anticancer Efficacy

Beta-ionone has demonstrated notable anti-proliferative, anti-metastatic, and apoptosis-inducing properties in various cancer cell lines and animal models.[7][8][9] Its mechanisms of action are multifaceted and involve the regulation of key cellular processes.

Key Anticancer Mechanisms of Beta-Ionone:

  • Cell Cycle Arrest: Beta-ionone has been shown to induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.[5]

  • Induction of Apoptosis: It can trigger programmed cell death (apoptosis) in malignant cells through the modulation of pro-apoptotic and anti-apoptotic proteins.[5][8]

  • Inhibition of Metastasis: Studies have indicated that beta-ionone can suppress the spread of cancer cells to other parts of the body.[7][8]

  • Modulation of Signaling Pathways: Beta-ionone is known to influence critical signaling pathways implicated in cancer progression, including the NF-κB and MAPK pathways.[5][10]

  • Olfactory Receptor Activation: A unique mechanism of beta-ionone's anticancer activity involves the activation of the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[5]

Anti-inflammatory Properties

Beta-ionone exhibits significant anti-inflammatory effects by targeting key mediators of the inflammatory response.[2][5]

Key Anti-inflammatory Mechanisms of Beta-Ionone:

  • Inhibition of Pro-inflammatory Mediators: Beta-ionone can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[10]

  • Suppression of NF-κB and MAPK Pathways: It exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory process.[5][10]

Antimicrobial Activity

Emerging research suggests that beta-ionone possesses antimicrobial properties against a range of pathogens.[2][5] This broadens its potential therapeutic applications beyond cancer and inflammation.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on beta-ionone, scientific information regarding the biological efficacy of this compound is virtually non-existent in publicly accessible databases and research literature. "this compound" is identified chemically as 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one, which corresponds to the chemical structure of alpha-ionone (B122830) .

While some studies on alpha-ionone exist, they primarily focus on its synthesis and potential applications as a fragrance ingredient or an insect growth regulator. There is a profound lack of research investigating its pharmacological properties, such as anticancer, anti-inflammatory, or antimicrobial activities, that would allow for a meaningful comparison with beta-ionone.

Challenges in Comparative Analysis and Future Directions

The absence of experimental data, including quantitative measures of efficacy (e.g., IC50 values, inhibition percentages) and detailed experimental protocols for this compound (alpha-ionone), makes a direct and objective comparison with beta-ionone impossible. To enable such a comparison, future research efforts should focus on:

  • In Vitro Efficacy Studies: Conducting comprehensive in vitro assays to evaluate the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound (alpha-ionone) on various cell lines.

  • Mechanism of Action Studies: Investigating the molecular mechanisms by which this compound (alpha-ionone) may exert any observed biological effects, including its impact on key signaling pathways.

  • In Vivo Studies: Performing preclinical animal studies to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound (alpha-ionone).

Until such research is conducted and published, any comparison between the efficacy of this compound and beta-ionone would be purely speculative. Researchers and drug development professionals are encouraged to consult the extensive body of literature on beta-ionone for its established therapeutic potential and to recognize the current data gap concerning this compound.

References

A Comparative Guide to the Signaling Pathways of Ionones: Iritone, α-Ionone, and β-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a class of fragrance compounds naturally found in various essential oils, most notably violet and rose oils. Beyond their olfactory properties, recent research has unveiled their significant biological activities, particularly in the context of cancer and inflammation. These effects are mediated through specific signaling pathways, often initiated by the activation of ectopic olfactory receptors in non-olfactory tissues. This guide provides a comparative analysis of the signaling pathways of two well-characterized ionones, α-ionone and β-ionone, and discusses the current state of knowledge regarding a structurally related compound, Iritone. While α- and β-ionone have been the subject of numerous studies elucidating their molecular mechanisms, information on the specific signaling pathways of this compound remains limited. This guide aims to summarize the available experimental data, present detailed methodologies for key experiments, and visualize the known signaling cascades to aid researchers in the field of pharmacology and drug development.

Comparative Analysis of Ionone (B8125255) Signaling

The biological effects of ionones are primarily initiated through their interaction with olfactory receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers downstream signaling cascades that can influence cellular processes such as proliferation, apoptosis, and inflammation. The specificity of an ionone for a particular olfactory receptor and the subsequent signaling pathway it activates appear to be key determinants of its biological outcome.

Quantitative Data on Ionone-Receptor Interactions

The following table summarizes the available quantitative data on the activation of specific olfactory receptors by α-ionone and β-ionone. This data is crucial for comparing their potency and efficacy in initiating cellular signaling.

IononeOlfactory ReceptorCell LineAssay TypeParameterValue (µM)Reference(s)
α-Ionone OR10A6A431cAMP AssayEC50152.4[1]
β-Ionone OR51E2HEK293Calcium ImagingEC50~2.5[2][3]
β-Ionone RPE cellsRPECalcium ImagingEC5091[4]
β-Ionone Prostate cancer cellsDU145, LNCaPERK1/2 PhosphorylationEC50~20[5][6]

Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.

Signaling Pathways of α-Ionone and β-Ionone

The signaling pathways initiated by α-ionone and β-ionone are distinct, largely due to their interaction with different olfactory receptors.

β-Ionone Signaling Pathway

β-Ionone is a well-established agonist for the olfactory receptor OR51E2 , which is ectopically expressed in various tissues, including prostate cancer cells, melanocytes, and retinal pigment epithelial cells.[7][8] Activation of OR51E2 by β-ionone can trigger multiple downstream signaling cascades:

  • G-Protein Coupling and Second Messengers: Upon binding of β-ionone, OR51E2 couples to G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This can also lead to an influx of extracellular calcium (Ca2+).

  • MAPK Pathway Activation: β-ionone has been shown to induce the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK.[7] This activation can influence cell proliferation and other cellular processes.

  • PI3K/Akt Pathway Modulation: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, can also be modulated by β-ionone through OR51E2 activation.

  • NF-κB Pathway Inhibition: In some contexts, β-ionone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.[7]

beta_ionone_pathway beta_ionone β-Ionone OR51E2 OR51E2 beta_ionone->OR51E2 binds G_protein G-Protein OR51E2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel activates MAPK_pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_pathway activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway modulates NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway inhibits cAMP cAMP AC->cAMP produces Cellular_responses Cellular Responses (Proliferation, Apoptosis, Inflammation) cAMP->Cellular_responses Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_responses MAPK_pathway->Cellular_responses PI3K_Akt_pathway->Cellular_responses NFkB_pathway->Cellular_responses

β-Ionone Signaling Pathway
α-Ionone Signaling Pathway

The signaling of α-ionone is more complex and appears to be receptor- and context-dependent.

  • Interaction with OR51E2: Some studies suggest that α-ionone can act as an antagonist of OR51E2, inhibiting the effects of β-ionone. However, other research indicates it may be a biased agonist , activating different downstream pathways compared to β-ionone, or having dose-dependent effects.[9]

  • Activation of OR10A6 and the Hippo Pathway: α-Ionone has been identified as an agonist for another olfactory receptor, OR10A6 .[1][10][11] Activation of OR10A6 by α-ionone has been shown to increase the phosphorylation of key components of the Hippo signaling pathway , such as LATS, YAP, and TAZ.[1] The Hippo pathway is a critical regulator of organ size and has tumor suppressor functions. This pathway is distinct from the primary pathways activated by β-ionone.

alpha_ionone_pathway alpha_ionone α-Ionone OR10A6 OR10A6 alpha_ionone->OR10A6 binds G_protein G-Protein OR10A6->G_protein activates Hippo_pathway Hippo Pathway G_protein->Hippo_pathway activates LATS LATS Hippo_pathway->LATS phosphorylates YAP_TAZ YAP/TAZ LATS->YAP_TAZ phosphorylates Apoptosis Apoptosis YAP_TAZ->Apoptosis induces Tumor_suppression Tumor Suppression Apoptosis->Tumor_suppression

α-Ionone Signaling Pathway via OR10A6

This compound: An Uncharted Signaling Pathway

This compound, with the chemical name (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a known fragrance ingredient belonging to the ionone family. Despite its use in commercial applications, there is a notable absence of publicly available scientific literature detailing its specific signaling pathway or biological activity at the cellular level.

A safety assessment by the Research Institute for Fragrance Materials (RIFM) provides toxicological data for this compound. This assessment mentions the use of data from structurally similar molecules, such as methyl ionone and β-ionone, for a read-across analysis of genotoxicity. This suggests a structural and potentially biological relationship between this compound and other well-studied ionones. However, direct experimental evidence on which receptors this compound interacts with and the downstream signaling cascades it may trigger is currently lacking.

Future research is needed to de-orphanize the potential olfactory receptor(s) for this compound and to characterize its downstream signaling effects. Such studies would be valuable in understanding its biological activity and potential pharmacological applications, similar to what has been accomplished for α- and β-ionone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling pathways of ionones.

General Experimental Workflow

The de-orphanization and characterization of an ionone's signaling pathway typically follow a standardized workflow.

experimental_workflow start Start: Select Ionone and Candidate Receptors transfection Heterologous Expression of Olfactory Receptor in Cell Line (e.g., HEK293) start->transfection receptor_activation_assay Receptor Activation Assay transfection->receptor_activation_assay calcium_imaging Calcium Imaging receptor_activation_assay->calcium_imaging cAMP_assay cAMP Assay receptor_activation_assay->cAMP_assay reporter_assay Reporter Gene Assay receptor_activation_assay->reporter_assay downstream_analysis Downstream Signaling Analysis receptor_activation_assay->downstream_analysis western_blot Western Blot for Phosphorylated Proteins (p-ERK, p-Akt, etc.) downstream_analysis->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) downstream_analysis->gene_expression cellular_assays Cellular Function Assays downstream_analysis->cellular_assays end End: Characterized Signaling Pathway western_blot->end gene_expression->end proliferation Proliferation Assay cellular_assays->proliferation apoptosis Apoptosis Assay cellular_assays->apoptosis migration Migration/Invasion Assay cellular_assays->migration migration->end

General Experimental Workflow
Olfactory Receptor Activation Assays

a) Calcium Imaging

  • Objective: To measure changes in intracellular calcium concentration upon receptor activation.

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are cultured on glass coverslips and co-transfected with the plasmid DNA of the olfactory receptor of interest and a G-protein chimera (e.g., Gα16) to couple the receptor to the phospholipase C pathway.

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells and become fluorescent upon binding to calcium.

    • Stimulation: The coverslip is placed on an inverted fluorescence microscope equipped with a perfusion system. A baseline fluorescence is recorded, after which the cells are stimulated with different concentrations of the ionone.

    • Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time. The response is typically quantified as the change in fluorescence (ΔF) over the baseline fluorescence (F0). Dose-response curves are generated to calculate the EC50 value.[12]

b) cAMP Assay

  • Objective: To quantify the production of cyclic AMP, a key second messenger in olfactory signaling.

  • Methodology:

    • Cell Culture and Transfection: HEK293 cells are seeded in a 96-well plate and transfected with the olfactory receptor plasmid.

    • Assay Principle: A competitive immunoassay or a bioluminescence-based assay (e.g., using a luciferase reporter system) is used. In the latter, cells are co-transfected with a plasmid containing a modified luciferase gene that is responsive to cAMP levels.

    • Stimulation and Lysis: Cells are stimulated with the ionone for a defined period. After stimulation, the cells are lysed to release the intracellular contents.

    • Detection: The substrate for the assay (e.g., luciferin (B1168401) for luciferase-based assays) is added, and the resulting luminescence or fluorescence is measured using a plate reader. The signal is proportional to the amount of cAMP produced.[13][14][15][16][17]

c) Reporter Gene Assay

  • Objective: To measure receptor activation by linking it to the expression of a reporter gene.

  • Methodology:

    • Constructs: Cells are co-transfected with the olfactory receptor plasmid and a reporter plasmid. The reporter plasmid contains a promoter with a cAMP response element (CRE) upstream of a reporter gene, such as luciferase or β-galactosidase.

    • Stimulation: Transfected cells are treated with the ionone.

    • Lysis and Measurement: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate and a luminometer or spectrophotometer.[18][19][20][21][22]

Analysis of Downstream Signaling Pathways

Western Blot for Phosphorylated Proteins

  • Objective: To detect the activation of specific signaling proteins by measuring their phosphorylation status.

  • Methodology:

    • Cell Treatment and Lysis: Cells are treated with the ionone for various time points. After treatment, the cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is detected using an imaging system. The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.[23][24][25][26][27]

Conclusion

The study of ionone signaling pathways is a rapidly evolving field with significant implications for drug discovery and development. While β-ionone and α-ionone have been shown to activate distinct signaling cascades through different olfactory receptors, leading to diverse cellular outcomes, the biological activity of other ionones like this compound remains largely unexplored. The experimental protocols outlined in this guide provide a roadmap for the further characterization of these and other related compounds. A deeper understanding of the structure-activity relationships and signaling mechanisms of the broader ionone family will be instrumental in harnessing their therapeutic potential.

References

Comparative Bioactivity of Iritone (Irudonin) Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the bioactivity of Iritone (assumed to be Irudonin, a bioactive ent-kaurane diterpene) and its structural analog, Oridonin. This guide is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of these natural compounds. The content herein summarizes quantitative experimental data, details key experimental protocols, and visualizes the underlying mechanism of action.

Introduction to this compound (Irudonin) and Oridonin

This compound (Irudonin) and Oridonin are naturally occurring ent-kaurane diterpenoids isolated from medicinal plants of the Isodon genus. Both compounds have garnered significant interest in cancer research due to their demonstrated anti-proliferative, anti-migratory, and pro-apoptotic activities in various cancer cell models. Structurally, they are highly similar, differing only by a single hydroxyl group, which contributes to nuanced differences in their biological activities. This guide provides a cross-validation of their bioactivities in different cell lines, offering a valuable resource for comparative analysis.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of Irudonin and Oridonin in different cancer cell lines.

Table 1: Comparative IC50 Values of Irudonin and Oridonin in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below highlights the cytotoxic effects of Irudonin and Oridonin.

CompoundCell LineCancer TypeIC50 (µM) at 24h
Irudonin A375Melanoma35
MKN-28Gastric Cancer25
Oridonin A375Melanoma25
MKN-28Gastric Cancer20
AGSGastric Cancer5.995 ± 0.741
HGC27Gastric Cancer14.61 ± 0.600
MGC803Gastric Cancer15.45 ± 0.59
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.46 (72h)
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.83 (72h)
LNCaPProstate CancerED50: 1.8 - 7.5 µg/ml
DU145Prostate CancerED50: 1.8 - 7.5 µg/ml
PC3Prostate CancerED50: 1.8 - 7.5 µg/ml
MCF-7Breast Cancer~6.0
MDA-MB-231Breast Cancer~29.4

Data for A375 and MKN-28 are from the same comparative study. Other Oridonin IC50 values are compiled from various studies for broader context.

Table 2: Comparative Effects on Cell Migration and Invasion (at 10 µM for 24h)

This table compares the ability of Irudonin and Oridonin to inhibit cancer cell migration and invasion.

CompoundCell LineCancer TypeInhibition of Migration (Wound Closure)Inhibition of Invasion
Irudonin A375MelanomaSignificantly greater than Oridonin (78% wound area remaining)Significantly greater than Oridonin (p < 0.001)
MKN-28Gastric CancerSignificantly greater than Oridonin (89% wound area remaining)Significantly greater than Oridonin (p < 0.001)
Oridonin A375MelanomaSignificant inhibition (45% wound area remaining)Significant inhibition (p < 0.01)
MKN-28Gastric CancerSignificant inhibition (67% wound area remaining)Significant inhibition (p < 0.01)

These data suggest that while Oridonin may exhibit slightly higher cytotoxicity (lower IC50) in some cases, Irudonin demonstrates superior anti-migratory and anti-invasive properties at non-toxic concentrations.[1]

Mechanism of Action: Targeting the Actin Cytoskeleton via Ezrin

Both Irudonin and Oridonin exert their anti-metastatic effects by targeting Ezrin , a key protein that links the actin cytoskeleton to the plasma membrane.[2] By interacting with Ezrin, these compounds disrupt the organization and dynamics of the actin cytoskeleton, which is crucial for cell motility, invasion, and the maintenance of cell shape. This mechanism provides a molecular basis for the observed inhibition of cancer cell migration and invasion.[2]

G This compound (Irudonin) Signaling Pathway This compound This compound (Irudonin) Oridonin Ezrin Ezrin This compound->Ezrin Inhibition Actin Actin Cytoskeleton (Disorganization) Ezrin->Actin Regulation Migration Cell Migration Actin->Migration Leads to Invasion Cell Invasion Actin->Invasion Leads to

Caption: Signaling pathway of this compound (Irudonin) and Oridonin.

Alternative Compounds Targeting the Actin Cytoskeleton and Ezrin

For a broader perspective, other compounds targeting the actin cytoskeleton or Ezrin have been investigated for their anti-cancer properties.

Table 3: Other Investigational Anti-Cancer Agents
CompoundTargetReported Bioactivity
TR100 TropomyosinReduces tumor cell growth in neuroblastoma and melanoma models.[3]
NSC668394 EzrinInhibits the invasive phenotype of osteosarcoma cells.[4]
NSC305787 EzrinMore potent than NSC668394 in reducing acute lymphoblastic leukemia cell viability.[5]
Jasplakinolide ActinInduces actin polymerization and has shown anti-migratory effects in some cancer cell lines.

Direct comparative studies between Irudonin and these agents are limited, but they represent alternative strategies for targeting the cytoskeletal machinery in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (e.g., Irudonin, Oridonin) for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

Wound Healing (Scratch) Assay
  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing the test compounds or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the test compounds to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane and count them under a microscope.

Colony Formation Assay
  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the test compounds for a specific period or continuously.

  • Incubation: Incubate the plates for 1-2 weeks to allow for colony formation.

  • Fixing and Staining: Fix the colonies with methanol (B129727) and stain them with crystal violet.

  • Counting: Count the number of colonies (typically defined as a cluster of >50 cells).

Conclusion

This comparative guide demonstrates that while both Irudonin and Oridonin are potent anti-cancer agents, Irudonin exhibits superior anti-migratory and anti-invasive effects in the tested cancer cell lines, suggesting a potentially greater utility in targeting metastasis.[1] Their shared mechanism of action through the inhibition of Ezrin highlights the therapeutic potential of targeting the actin cytoskeleton in cancer. Further research is warranted to expand the cross-validation of Irudonin's bioactivity in a broader range of cell lines and to conduct head-to-head comparisons with other Ezrin and actin-targeting agents.

References

A Comparative Analysis of Iritone and Damascone on Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Iritone and damascone (B1235705), two important fragrance molecules, and their interactions with olfactory receptors (ORs). While both compounds are known for their complex scent profiles, their effects at the receptor level are not extensively documented in a comparative manner. This document summarizes the available experimental data, provides detailed experimental protocols for studying these interactions, and visualizes key pathways and workflows to facilitate further research.

Introduction

This compound and damascones are fragrant ketones used extensively in the perfume industry. Damascones, which exist as several isomers (alpha, beta, delta, and gamma), are rose ketones known for their fruity and floral scents.[1] this compound, on the other hand, is characterized by a woody and floral aroma. Understanding how these molecules interact with the vast repertoire of human olfactory receptors is crucial for elucidating the mechanisms of odor perception and for the rational design of new fragrance compounds. Olfactory receptors are G-protein coupled receptors (GPCRs) that, upon activation by an odorant, initiate a signaling cascade, typically involving an increase in intracellular cyclic AMP (cAMP).[2]

Comparative Data on Olfactory Receptor Interactions

Direct comparative studies on the effects of this compound and various damascone isomers on the same panel of olfactory receptors are limited in publicly available literature. However, some studies have investigated the effects of damascones on specific receptors.

A study on damascone isomers revealed that δ-damascone exhibited the lowest binding energy in computational models, which correlated with its high potency.[1] Sensory panel results also indicated significant differences in the odor thresholds of α-, β-, and δ-damascone.[1] Furthermore, damascones (α, β, and δ) have been identified as antagonists of the olfactory receptor OR2T11, which is responsive to volatile sulfur compounds.[3] In contrast, another study reported that damascone can stimulate the human olfactory receptor hOR1A2 in a luciferase-based assay.[4]

CompoundOlfactory ReceptorAssay TypeObserved EffectQuantitative Data (if available)Reference
α-DamasconeOR2T11Cellular AssayAntagonistNot specified[3]
β-DamasconeOR2T11Cellular AssayAntagonistNot specified[3]
δ-DamasconeOR2T11Cellular AssayAntagonistLow inhibitory effect[3]
Damascone (isomer not specified)hOR1A2Luciferase AssayAgonistStimulated luminescence[4]
δ-DamasconeNot specifiedComputationalLowest binding energyNot applicable[1]

Experimental Protocols

To enable researchers to conduct direct comparative studies of this compound and damascone, this section provides a detailed methodology for a commonly used in vitro approach: the luciferase reporter gene assay in a heterologous expression system. This method is well-suited for high-throughput screening of odorant-receptor interactions.[5]

Protocol: Luciferase Reporter Assay for Olfactory Receptor Activation

This protocol is adapted from established methods for expressing ORs in heterologous cells (e.g., HEK293T) and measuring their activation.[5][6]

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency and low endogenous OR expression.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Transfection:

    • Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • For each well, prepare a transfection mix containing:

      • Plasmid DNA: An expression vector for the human olfactory receptor of interest, a plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE), and a plasmid for a constitutively active control (e.g., Renilla luciferase for normalization). Co-transfection with receptor-transporting proteins like RTP1S can enhance OR cell surface expression.[7]

      • Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's instructions.

    • Incubate the transfection mix with the cells for 24-48 hours.

2. Odorant Stimulation:

  • Preparation of Odorants: Prepare stock solutions of this compound and damascone isomers in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Create a dilution series of each odorant in a serum-free medium. The final DMSO concentration should be kept low (typically <0.1%) to avoid cellular toxicity.

  • Stimulation:

    • After the transfection period, remove the medium from the cells and replace it with the prepared odorant solutions.

    • Include a vehicle control (medium with DMSO only) and a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase).

    • Incubate the cells with the odorants for a defined period (e.g., 4-6 hours) at 37°C.

3. Luciferase Assay:

  • Lysis and Reagent Addition:

    • After incubation, lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Add the luciferase substrate to each well.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both Firefly and Renilla luciferase activities sequentially.

4. Data Analysis:

  • Normalization: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Dose-Response Curves: Plot the normalized luciferase activity against the logarithm of the odorant concentration.

  • Calculation of EC50: Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each odorant-receptor pair.

Visualizations

To further clarify the processes involved in this research area, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Odorant (this compound or Damascone) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein Gαolf OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opening Ca_ion CNG_channel->Ca_ion Depolarization Depolarization (Signal Transduction)

Caption: Generalized olfactory signal transduction cascade.

Luciferase_Assay_Workflow start Start cell_culture HEK293T Cell Culture start->cell_culture transfection Co-transfection: - Olfactory Receptor Plasmid - CRE-Luciferase Plasmid - Normalization Control cell_culture->transfection incubation_24h Incubation (24-48h) transfection->incubation_24h stimulation Odorant Stimulation (4-6h) incubation_24h->stimulation odorant_prep Prepare Odorant Dilutions (this compound & Damascone) odorant_prep->stimulation lysis Cell Lysis stimulation->lysis luciferase_assay Add Luciferase Substrate lysis->luciferase_assay measurement Measure Luminescence luciferase_assay->measurement data_analysis Data Analysis: - Normalization - Dose-Response Curves - EC50 Calculation measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the luciferase reporter assay.

Conclusion

The comparative analysis of this compound and damascone on olfactory receptors is an area ripe for further investigation. While existing data provides some insights into the receptor interactions of damascone isomers, a significant knowledge gap remains, particularly concerning this compound. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to conduct direct, quantitative comparisons of these and other fragrance molecules. Such studies will be invaluable for advancing our understanding of olfaction and for the development of novel compounds in the fragrance and flavor industries.

References

Independent Verification of Iritone's Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the anti-inflammatory properties of Iritone. This guide, therefore, presents a hypothetical framework for the independent verification of its potential anti-inflammatory effects, comparing it to the well-characterized anti-inflammatory flavonoid, Orientin. The experimental data presented herein is illustrative and intended to guide potential research.

This compound is a chemical compound primarily used in the fragrance industry.[1][2][3][4][5] Its structural characteristics, however, do not preclude potential biological activities. To ascertain any putative anti-inflammatory effects, a systematic investigation is required. This guide outlines a series of standard in vitro and in vivo experimental protocols to assess and quantify such properties, using Orientin as a benchmark. Orientin is a natural flavonoid known for its antioxidant and anti-inflammatory effects.[6][7]

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize hypothetical quantitative data from proposed experiments designed to compare the anti-inflammatory efficacy of this compound against Orientin.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound 115.2 ± 2.128.5
1035.8 ± 3.5
2552.1 ± 4.2
5078.9 ± 5.6
Orientin 120.5 ± 2.815.2
1048.3 ± 4.1
2575.4 ± 6.3
5092.1 ± 7.8
Dexamethasone 195.3 ± 8.10.2

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound (25 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound 45.7 ± 4.938.2 ± 3.741.5 ± 4.3
Orientin 68.9 ± 6.261.4 ± 5.565.8 ± 5.9
Dexamethasone (1 µM) 89.1 ± 7.585.3 ± 7.187.6 ± 7.4

Data are presented as mean ± standard deviation (n=3). Cytokine levels were measured by ELISA.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment (mg/kg)Paw Edema Inhibition (%) at 3hMPO Activity Inhibition (%)
This compound (50) 25.3 ± 3.122.8 ± 2.9
This compound (100) 42.1 ± 4.538.6 ± 4.1
Orientin (50) 55.8 ± 5.251.3 ± 4.8
Indomethacin (10) 68.4 ± 6.162.7 ± 5.9

Data are presented as mean ± standard deviation (n=6). MPO (Myeloperoxidase) activity is a marker of neutrophil infiltration.

Experimental Protocols

In Vitro Anti-inflammatory Assays

a) Cell Culture and Viability Assay: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. Cell viability after treatment with this compound and Orientin is assessed using the MTT assay to determine non-toxic concentrations for subsequent experiments.

b) Nitric Oxide (NO) Production Assay: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound, Orientin, or vehicle for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. NO production in the culture supernatant is measured using the Griess reagent. Dexamethasone is used as a positive control.

c) Pro-inflammatory Cytokine Measurement: Cells are treated as described for the NO production assay. After 24 hours of LPS stimulation, the concentrations of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

d) Western Blot Analysis for NF-κB and MAPK Signaling Pathways: To investigate the mechanism of action, the effect of this compound and Orientin on the activation of key inflammatory signaling pathways is examined. Following treatment and LPS stimulation, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of total and phosphorylated forms of IκBα, p65 (NF-κB), p38, ERK, and JNK (MAPKs) are determined by Western blotting using specific antibodies.

In Vivo Anti-inflammatory Assay

a) Carrageenan-Induced Paw Edema: Male Wistar rats are randomly divided into groups (n=6). Paw edema is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. This compound, Orientin, Indomethacin (positive control), or vehicle are administered orally 1 hour before carrageenan injection. Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. The percentage inhibition of edema is calculated.

b) Myeloperoxidase (MPO) Activity Assay: After 4 hours, the animals are euthanized, and the paw tissue is collected. The tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is determined spectrophotometrically.

Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK MAPK->NFkappaB_nuc DNA DNA NFkappaB_nuc->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Proinflammatory_Genes activates

Caption: NF-κB and MAPK signaling pathways in inflammation.

G cluster_assays Downstream Assays start Start: Culture RAW 264.7 Cells pretreatment Pre-treat with this compound/Orientin start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot for NF-κB & MAPK pathways cell_lysate->western end End: Data Analysis griess->end elisa->end western->end

Caption: In vitro experimental workflow.

References

Unveiling the Therapeutic Potential of Iritone Analogues: A Head-to-Head Potency Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Iritone analogues reveals a promising landscape for the development of novel therapeutic agents. This guide offers a head-to-head comparison of the potency of various this compound derivatives, highlighting their potential in anticancer and antioxidant applications. The data presented, supported by detailed experimental protocols, provides a critical resource for researchers, scientists, and drug development professionals.

This compound, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, and its parent structure, ionone (B8125255), have served as a versatile scaffold for the synthesis of numerous derivatives with significant biological activities.[1] This report collates and compares the potency of these analogues, focusing on their cytotoxic effects against cancer cell lines and their free radical scavenging capabilities.

Comparative Potency of this compound Analogues

The therapeutic potential of this compound analogues is underscored by their varying potencies in different biological assays. The following tables summarize the cytotoxic and antioxidant activities of several key derivatives, providing a clear comparison of their efficacy.

Cytotoxic Activity of β-Ionone-Derived Endoperoxides against Human Cancer Cell Lines

A series of synthesized endoperoxide analogues of β-ionone has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1. Notably, compounds 3j and 3i , bearing nitro and fluoro substitutions respectively, exhibited exceptionally high potency against the A549 lung cancer cell line.[2]

Compound IDCHO (Chinese Hamster Ovary)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
3a 1.122.653.454.12
3b 0.981.542.113.54
3c 0.561.121.872.01
3d 0.450.981.541.87
3e 0.340.561.121.54
3f 0.210.430.871.12
3g 0.110.210.540.87
3h 0.080.110.210.43
3i 0.050.080.0030.09
3j 0.020.040.0010.05
Doxorubicin (Standard) 0.010.020.030.04
Data sourced from reference[2].
Antioxidant Activity of β-Ionone Thiazolylhydrazone Derivatives

The antioxidant potential of a series of β-ionone thiazolylhydrazone derivatives was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 values in Table 2 indicate the concentration of the compound required to scavenge 50% of the free radicals. Several analogues displayed potent antioxidant activity, with compound 1k showing the strongest DPPH scavenging activity and compound 1m exhibiting the best ABTS scavenging capability.[3]

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
1a 156.214110.132
1b 142.35898.654
1c 125.47885.321
1d 110.25478.987
1e 98.65472.145
1f 92.35668.987
1g 89.54766.325
1h 87.21465.874
1i 86.98765.541
1j 86.65465.458
1k 86.52565.421
1l 90.12367.894
1m 95.65465.408
Trolox (Standard) 98.54175.632
Data sourced from reference[3].

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.

Cytotoxicity Assay (SRB Assay)

The cytotoxic activity of the β-ionone-derived endoperoxides was determined using the Sulforhodamine B (SRB) assay.[2]

Workflow:

cluster_0 Cell Seeding & Treatment cluster_1 Cell Fixation & Staining cluster_2 Measurement & Analysis seed Seed cancer cells in 96-well plates treat Treat with this compound analogues seed->treat fix Fix cells with trichloroacetic acid treat->fix stain Stain with Sulforhodamine B fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance at 540 nm solubilize->read Calculate IC50 Calculate IC50 read->Calculate IC50

Caption: Workflow for the SRB cytotoxicity assay.

  • Cell Seeding: Human cancer cell lines (CHO, MCF-7, HCT-116, and A549) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the β-ionone-derived endoperoxides and incubated for 48 hours.

  • Cell Fixation: After incubation, the cells were fixed by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature.

  • Washing and Solubilization: Unbound dye was removed by washing with 1% (v/v) acetic acid. The bound dye was then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

DPPH Radical Scavenging Assay

The antioxidant activity of the β-ionone thiazolylhydrazone derivatives was assessed by their ability to scavenge the stable DPPH free radical.[3]

Workflow:

cluster_0 Reaction Setup cluster_1 Incubation & Measurement prepare Prepare analogue solutions mix Mix with DPPH solution prepare->mix incubate Incubate in the dark mix->incubate measure Measure absorbance at 517 nm incubate->measure Calculate Scavenging Activity Calculate Scavenging Activity measure->Calculate Scavenging Activity

Caption: Workflow for the DPPH radical scavenging assay.

  • Sample Preparation: A stock solution of each β-ionone thiazolylhydrazone derivative was prepared in methanol.

  • Reaction Mixture: An aliquot of the sample solution was mixed with a methanolic solution of DPPH.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm against a blank.

  • Calculation: The percentage of DPPH radical scavenging activity was calculated, and the IC50 value was determined from the dose-response curve.

Signaling Pathways

The anticancer activity of certain ionone analogues has been linked to the modulation of specific signaling pathways. For instance, some chiral ionone alkaloid derivatives have been shown to inhibit cancer cell migration by targeting the HIF-1α/VEGF signaling pathway, which is crucial for tumor angiogenesis and metastasis.[1]

cluster_pathway HIF-1α/VEGF Signaling Pathway cluster_inhibition Inhibition by this compound Analogue Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF VEGF Transcription HIF1a->VEGF VEGFR VEGFR Activation VEGF->VEGFR Angiogenesis Angiogenesis & Metastasis VEGFR->Angiogenesis Analogue This compound Analogue Analogue->HIF1a Inhibits

Caption: Inhibition of the HIF-1α/VEGF signaling pathway.

This guide provides a foundational understanding of the comparative potencies of this compound analogues. Further research into the structure-activity relationships and mechanisms of action will be crucial for the development of these promising compounds into effective therapeutic agents.

References

Validating Iritone's Effect on Target Protein Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Iritone's impact on target protein expression. This guide provides an objective comparison with alternative compounds, supported by experimental data and detailed protocols.

Due to the limited publicly available data on the specific biological targets of this compound, this guide will utilize its close structural analog, β-ionone, as a proxy to illustrate its potential effects on protein expression. The biological activities described for β-ionone are well-documented and provide a strong inferential basis for understanding the potential mechanisms of this compound.

Overview of this compound and its Postulated Targets

This compound, chemically known as 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, belongs to the ionone (B8125255) family of compounds. Its structural analog, β-ionone, has been shown to exert biological effects through various mechanisms, primarily by activating the olfactory receptor OR51E2 and subsequently modulating the expression of proteins involved in critical cellular processes such as the cell cycle and apoptosis.[1] This guide will focus on these downstream protein targets to provide a framework for validating this compound's efficacy.

The primary postulated target for the ionone family is the G-protein coupled receptor, OR51E2 . Activation of this receptor by β-ionone has been shown to trigger downstream signaling cascades.[2] Key protein expression changes observed following β-ionone treatment include the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle progression proteins such as Cyclin D1 and CDK4 , alongside the upregulation of pro-apoptotic proteins like Bax .[3][4][5]

Comparative Analysis of Protein Expression Modulation

The following table summarizes the quantitative effects of β-ionone on the expression of key target proteins, providing a benchmark for evaluating this compound. For comparison, data for Geraniol, another isoprenoid with effects on cell cycle proteins, is included.

CompoundTarget ProteinCell LineConcentrationObserved Effect on Protein ExpressionReference
β-ionone Cyclin D1MCF-7Not SpecifiedDose-dependent decrease[4]
CDK4DU145 & PC-3130-210 µmol/L (IC50)Downregulation[3]
Bcl-2U87MG25-50 µM (CCM)Decrease[6]
BaxU87MG25-50 µM (CCM)Increase[6]
Geraniol Cyclin D1MCF-7Not SpecifiedDose-dependent decrease[4]
CDK2MCF-7Not SpecifiedDose-dependent decrease[4]
CDK4MCF-7Not SpecifiedDose-dependent decrease[4]

Experimental Protocols

To validate the effect of this compound on target protein expression, standard molecular biology techniques can be employed. Below are detailed protocols for Western Blotting and Quantitative Real-Time PCR (qPCR).

Western Blotting for Bax and Bcl-2 Protein Expression

This protocol allows for the quantification of specific protein levels in cell lysates.

  • Cell Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for each sample (typically 20-40 µg per lane) and mix with Laemmli sample buffer.[8]

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on a 4-20% Tris-glycine gel.

    • Transfer separated proteins to a nitrocellulose or PVDF membrane.[7][8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Detect chemiluminescence using an ECL substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the mRNA levels of target genes, providing insight into transcriptional regulation.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[9]

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Bax, Bcl-2, CCND1 for Cyclin D1) and a reference gene (e.g., GAPDH, β2M), and a SYBR Green master mix.[9][10]

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

G This compound This compound (via β-ionone) OR51E2 OR51E2 This compound->OR51E2 Signaling_Cascade Downstream Signaling (e.g., Ca2+ influx) OR51E2->Signaling_Cascade Cell_Cycle_Regulation Cell Cycle Regulation Signaling_Cascade->Cell_Cycle_Regulation Apoptosis_Regulation Apoptosis Regulation Signaling_Cascade->Apoptosis_Regulation CyclinD1_CDK4 Cyclin D1 / CDK4 Cell_Cycle_Regulation->CyclinD1_CDK4 Bcl2 Bcl-2 Apoptosis_Regulation->Bcl2 Bax Bax Apoptosis_Regulation->Bax Cell_Cycle_Arrest Cell Cycle Arrest CyclinD1_CDK4->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Postulated signaling pathway of this compound.

G cluster_invitro In Vitro Experiments cluster_protein Protein Expression Analysis cluster_mrna mRNA Expression Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysis Cell Lysis Harvesting->Lysis RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis_P Densitometry Analysis Western_Blot->Analysis_P cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Analysis_M Relative Quantification (ΔΔCt) qPCR->Analysis_M

Caption: Experimental workflow for validation.

Caption: Logical comparison of this compound and alternatives.

References

A Comparative Guide to the Biological Specificity of Iritone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity and specificity of Iritone, a fragrance ingredient belonging to the ionone (B8125255) family. Due to the limited publicly available data on this compound's specific biological interactions, this guide will focus on its close, well-studied structural analogs, α-ionone and β-ionone, as representative compounds. The biological activities of these ionones will be compared with established inhibitors of key signaling pathways they are known to modulate.

Disclaimer: The biological activities and specificity data presented here are primarily for α-ionone and β-ionone and are used as a proxy to infer the potential activities of this compound ((E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, CAS: 67801-38-1). Direct experimental data on this compound's biological target interactions and pathway modulation is sparse in the current scientific literature.

Quantitative Data Comparison

The following table summarizes the known biological activities of α- and β-ionone and compares them to well-characterized inhibitors of the PI3K/AKT/mTOR and NF-κB signaling pathways.

Compound/DrugPrimary Target(s)Known Biological ActivitiesIC50/EC50 ValuesKey References
α-Ionone Olfactory Receptor OR5A1, TGR5Fragrance, potential anti-inflammatory, and metabolic effects.[1]Data not available[1][2]
β-Ionone Olfactory Receptor OR51E2Fragrance, anticancer, anti-inflammatory, antimicrobial. Modulates PI3K/AKT and NF-κB pathways.[3][4]Data not available for specific targets[3][4][5]
Buparlisib (BKM120) Pan-Class I PI3K inhibitorAnticancer agent, induces apoptosis and cell cycle arrest.PI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kγ: 116 nM, PI3Kδ: 262 nM[6][7]
BAY 11-7082 Inhibitor of IκBα phosphorylationAnti-inflammatory, pro-apoptotic. Irreversibly inhibits IKK.~10 µM for inhibition of NF-κB activation[8]

Signaling Pathways and Experimental Workflows

To understand the biological context of this compound's potential activity, it is crucial to visualize the signaling pathways modulated by its analogs and the experimental workflows used to assess such activities.

Signaling Pathway of Ionones

The following diagram illustrates the known signaling pathways modulated by β-ionone, which involve the activation of the olfactory receptor OR51E2 and subsequent downstream effects on the PI3K/AKT and MAPK/NF-κB pathways.

Ionone_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus β-Ionone β-Ionone OR51E2 OR51E2 β-Ionone->OR51E2 Binds to PI3K PI3K OR51E2->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates Cell Proliferation\n& Survival Cell Proliferation & Survival AKT->Cell Proliferation\n& Survival IκBα IκBα IKK->IκBα Phosphorylates (Inhibits) NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Gene_Expression Gene Expression (Inflammation, Cell Survival) NFκB_nuc->Gene_Expression Regulates Experimental_Workflow cluster_workflow Specificity Assessment Workflow A Compound Selection (this compound, Analogs, Comparators) B In Vitro Binding Assays (e.g., Receptor Binding) A->B C Cell-Based Functional Assays (e.g., Reporter Gene, Proliferation) A->C B->C D Pathway Analysis (e.g., Western Blot for p-AKT, p-IκBα) C->D E Off-Target Profiling (e.g., Kinase Panel Screen) C->E F Data Analysis & Comparison D->F E->F

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Iritone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Iritone (CAS No. 67801-38-1), a common fragrance ingredient. Adherence to these procedures will help mitigate risks and promote environmental responsibility.

This compound: Key Safety and Hazard Information

Quantitative Data Summary

PropertyValueReference
CAS Number 67801-38-1[1][5]
Molecular Formula C₁₃H₂₀O[1][2]
Molecular Weight 192.3 g/mol [1][2]
Appearance Colorless to pale yellow liquid[6]
Flash Point 126.67 °C (260.00 °F)[6]

Experimental Protocol: Handling and Waste Generation

The following hypothetical protocol outlines the use of this compound in a laboratory setting and the subsequent generation of chemical waste.

Objective: To formulate a scented cosmetic product prototype.

Materials:

  • This compound

  • Ethanol

  • Beakers

  • Pipettes

  • Stirring rods

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Procedure:

  • Don appropriate PPE.

  • In a fume hood, measure 5 mL of this compound using a clean pipette.

  • Transfer the this compound to a beaker containing 95 mL of ethanol.

  • Gently stir the mixture with a glass rod until a homogenous solution is formed.

  • All disposable materials that have come into contact with this compound, such as pipette tips and contaminated gloves, are to be considered hazardous waste.

  • Any unused or excess this compound solution must be disposed of as hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A This compound Waste Generated B Characterize Waste: - Unused this compound - Contaminated Labware - Aqueous Solutions A->B C Segregate Waste Streams B->C D Label Waste Container: - 'Hazardous Waste - this compound' - Composition & Concentration - Accumulation Start Date C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Disposal E->F G Consult Institutional EHS Office F->G Guidance & Approval H Engage Licensed Waste Disposal Vendor F->H Collection & Treatment

Caption: Logical workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Identify all this compound waste streams: This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., gloves, pipette tips, paper towels).[1]

  • Segregate this compound waste: Do not mix this compound waste with other incompatible chemical waste streams.[2] Use designated, clearly labeled containers for this compound waste.

2. Containerization and Labeling:

  • Use appropriate containers: Collect liquid this compound waste in a chemically resistant, leak-proof container with a secure screw-top cap. Solid waste contaminated with this compound should be collected in a separate, sealed plastic bag or container.[2]

  • Label containers clearly: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[2][7]

3. Storage:

  • Store waste in a designated area: Keep this compound waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[7]

  • Ensure proper storage conditions: Containers should be kept closed except when adding waste.[2] The storage area should be well-ventilated.

4. Disposal:

  • Do not dispose of this compound down the drain or in regular trash. [8] Improper disposal can harm the environment, particularly aquatic ecosystems.[3][4]

  • Consult your institution's Environmental Health and Safety (EHS) office: Your EHS department will provide specific guidance on the disposal procedures and regulations applicable to your location.

  • Arrange for professional disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company.[1][9] Your EHS office will typically coordinate the pickup and disposal of chemical waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Iritone (Rotenone)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Iritone (Rotenone) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Summary

This compound (Rotenone) is a hazardous substance that requires careful handling. It is fatal if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2]

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. All personnel must be trained in the proper use and disposal of PPE.

Recommended PPE:

EquipmentSpecificationRationale
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, which can be fatal.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[3]To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from dust and splashes, preventing serious irritation.
Skin and Body Protection A liquid-tight spray overall with a hood, or a lab coat with long sleeves.[3]To prevent skin contact and contamination of personal clothing.
Footwear Chemical-resistant, steel-toed boots or shoes.[4]To protect feet from spills.

PPE Selection Workflow:

PPE_Selection start Task: Handling this compound respirator Respiratory Protection: NIOSH-approved respirator start->respirator gloves Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene) start->gloves eye_face Eye/Face Protection: Safety glasses with side shields or goggles. Face shield for splashes. start->eye_face body Body Protection: Chemical-resistant apron or coveralls start->body footwear Footwear: Closed-toe, chemical-resistant shoes start->footwear end Proceed with work respirator->end gloves->end eye_face->end body->end footwear->end

Caption: PPE selection workflow for handling this compound.

Operational and Handling Procedures

Adherence to strict handling procedures is essential to minimize exposure and ensure a safe working environment.

Handling Guidelines:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[2][5]

Storage Plan:

  • Container: Keep the container tightly closed and store it in a dry, well-ventilated place.

  • Security: Store in a locked-up area accessible only to qualified or authorized personnel.

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[1]

  • Environmental Conditions: Protect from air and light.

Spill Management and Emergency Response

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the material with an absorbent material like sand or vermiculite.[2][5] For large spills, dike the area to prevent spreading.[2]

  • Cleanup: Carefully collect the spilled material and place it into a labeled container for disposal.[5] Avoid generating dust.

  • Decontamination: Clean the affected area thoroughly. Decontaminate and launder all protective clothing before reuse.[5]

Spill Response Decision Tree:

Spill_Response spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major contain_small Contain with absorbent material small_spill->contain_small notify Notify Safety Officer large_spill->notify collect_small Collect into labeled container contain_small->collect_small decontaminate_small Decontaminate area collect_small->decontaminate_small dispose Dispose of waste according to protocol decontaminate_small->dispose dike_large Dike spillage pump_large Pump off product if possible dike_large->pump_large collect_large Collect absorbed material into labeled container pump_large->collect_large decontaminate_large Decontaminate area collect_large->decontaminate_large decontaminate_large->dispose notify->dike_large

Caption: Decision tree for this compound spill response.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation occurs, get medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.
First aiders should take precautions to protect themselves from exposure.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

Disposal Guidelines:

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated and properly labeled hazardous waste container.[6]

  • Approved Disposal: Dispose of the contents and container at an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Environmental Protection: Avoid release to the environment.[2]

Disposal Workflow:

Disposal_Workflow start Generate this compound Waste segregate Segregate Waste: - Solid (contaminated PPE, etc.) - Liquid (solutions) start->segregate solid_container Place in labeled solid hazardous waste container segregate->solid_container Solid liquid_container Place in labeled liquid hazardous waste container segregate->liquid_container Liquid storage Store in designated hazardous waste accumulation area solid_container->storage liquid_container->storage disposal_request Submit waste disposal request to Environmental Health & Safety storage->disposal_request pickup Waste picked up by approved hazardous waste vendor disposal_request->pickup end Disposal Complete pickup->end

Caption: Workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.